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  • Product: 2,6-Dichloro-7-methylquinoxaline
  • CAS: 39267-03-3

Core Science & Biosynthesis

Foundational

2,6-Dichloro-7-methylquinoxaline chemical structure and properties

This technical guide provides an in-depth analysis of 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3), a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3), a specialized heterocyclic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors and intercalating agents.[1]

Unlike the more common 2,3-dichloro derivatives, the 2,6-dichloro substitution pattern offers unique "orthogonal reactivity," allowing researchers to selectively functionalize the pyrazine ring (C2) and the benzene ring (C6) sequentially.

Part 1: Chemical Identity & Physicochemical Properties

2,6-Dichloro-7-methylquinoxaline is a fused bicyclic heterocycle containing a benzene ring fused to a pyrazine ring.[1] The numbering convention assigns the nitrogen atoms to positions 1 and 4.

Structural Specifications
PropertyDetail
IUPAC Name 2,6-Dichloro-7-methylquinoxaline
CAS Number 39267-03-3
Molecular Formula

Molecular Weight 213.06 g/mol
SMILES Cc1cc2nc(Cl)cnc2cc1Cl
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Insoluble in Water
Melting Point 152–158 °C (Typical for 2,6-dichloro analogs)
Electronic Properties & Reactivity

The molecule possesses two electrophilic centers with distinct reactivity profiles:

  • C2-Position (Pyrazine Ring): Highly electron-deficient due to the adjacent imine nitrogens.[1] Extremely susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.[1]
    
  • C6-Position (Benzene Ring): Less electrophilic.[1] Reactivity is governed by the inductive effect of the pyrazine ring but typically requires metal catalysis (e.g., Palladium-catalyzed cross-coupling) or harsh conditions to effect substitution.

Part 2: Synthesis Strategy

The synthesis of 2,6-dichloro-7-methylquinoxaline is non-trivial due to the challenge of regioselectivity during the cyclization of the quinoxaline core. The most robust route involves the condensation of 4-chloro-5-methyl-1,2-phenylenediamine with a glyoxylic acid derivative, followed by chlorination.[1]

Mechanistic Workflow
  • Cyclization: The diamine reacts with ethyl glyoxylate.[1] Regioselectivity is dictated by the pH.[1] Under acidic conditions, the amine para to the electron-donating methyl group is more nucleophilic, directing the formation of the specific lactam isomer.

  • Chlorination: The resulting quinoxalinone intermediate is treated with phosphorus oxychloride (

    
    ) to convert the carbonyl oxygen into a chlorine leaving group.[1][2]
    
DOT Visualization: Synthetic Pathway

SynthesisPath Start 4-Chloro-5-methyl- 1,2-phenylenediamine Inter 6-Chloro-7-methyl- quinoxalin-2(1H)-one Start->Inter Cyclization Reagent1 Ethyl Glyoxylate (Acidic Cond.) Reagent1->Inter Product 2,6-Dichloro-7- methylquinoxaline Inter->Product Chlorination Reagent2 POCl3 Reflux Reagent2->Product

Caption: Stepwise synthesis targeting the 2,6-dichloro isomer via controlled cyclization and chlorodehydroxylation.

Part 3: Orthogonal Reactivity & Functionalization[1]

The primary value of this scaffold in drug discovery is the ability to perform sequential functionalization . This allows the "decoration" of the core with two different pharmacophores.

The Reactivity Hierarchy
  • Step 1: C2 Substitution (

    
    ):  Nucleophiles (amines, thiols, alkoxides) attack C2 exclusively at room temperature or mild heating. The C6-Cl remains intact.[1]
    
  • Step 2: C6 Substitution (Cross-Coupling): The C6-Cl bond is activated using Pd(0) catalysts (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.[1]

DOT Visualization: Orthogonal Functionalization

Reactivity Core 2,6-Dichloro-7-methylquinoxaline Step1 Step 1: C2-Functionalization (SNAr, Mild Base) Core->Step1 Intermed 2-Amino-6-chloro-7-methylquinoxaline Step1->Intermed Selectivity >95% Step2 Step 2: C6-Functionalization (Pd-Catalysis, Ligand) Intermed->Step2 Final 2,6-Disubstituted-7-methylquinoxaline (Potent Kinase Inhibitor) Step2->Final C-C or C-N Bond Formation

Caption: Orthogonal strategy utilizing the reactivity difference between pyrazinyl-Cl (C2) and aryl-Cl (C6).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-7-methylquinoxaline

Note: Ensure anhydrous conditions for Step 2.

Materials:

  • 6-Chloro-7-methylquinoxalin-2(1H)-one (1.0 eq)[1]

  • Phosphorus oxychloride (

    
    ) (5.0 eq)
    
  • N,N-Dimethylaniline (Cat. 0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask with 6-chloro-7-methylquinoxalin-2(1H)-one.

  • Addition: Carefully add

    
     (excess) under an inert atmosphere (
    
    
    
    ). Add catalytic N,N-dimethylaniline to accelerate the reaction.
  • Reflux: Heat the mixture to reflux (105–110 °C) for 2–3 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane) until the starting material spot (

    
    ) disappears and a new non-polar spot (
    
    
    
    ) appears.
  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Exothermic reaction with HCl gas evolution.[1]

  • Isolation: Neutralize the aqueous suspension with saturated

    
     to pH 7–8. Extract with Dichloromethane (3x).[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and recrystallize from Ethanol/Water to yield the title compound.
    
Protocol B: Regioselective C2-Amination (

)

Objective: To introduce an amine at C2 without affecting C6.[1]

Procedure:

  • Dissolve 2,6-dichloro-7-methylquinoxaline (1.0 eq) in anhydrous THF or DMF.

  • Add the amine nucleophile (1.1 eq) and a base (

    
     or DIPEA, 1.5 eq).
    
  • Stir at Room Temperature for 4–12 hours.

    • Critical Note: Do not heat above 60°C, as this may promote trace substitution at C6 or bis-substitution.[1]

  • Pour into water, filter the precipitate, and wash with cold water.

Part 5: Applications in Drug Discovery[5]

1. Kinase Inhibition (Gatekeeper Targeting)

The 7-methyl group is strategically positioned to interact with the "gatekeeper" residue in the ATP-binding pocket of protein kinases.[1]

  • Mechanism: The quinoxaline core mimics the adenine ring of ATP.

  • SAR Insight: The C2-substituent usually extends into the solvent-exposed region (solubilizing group), while the C6-substituent targets the hydrophobic back pocket.

2. Intercalating Agents

Planar quinoxaline derivatives can intercalate into DNA.[1] The 2,6-dichloro substitution allows for the attachment of cationic side chains (at C2) that stabilize the DNA-drug complex via electrostatic interactions.

References

  • BenchChem Technical Support. Synthesis of 2,6-Dichloroquinoxaline and Derivatives: Troubleshooting & Optimization. Retrieved from

  • PrepChem. Synthesis of 2,6-dichloroquinoxaline via POCl3 Chlorination. Retrieved from

  • National Institutes of Health (NIH) - PubChem. 2,6-Dichloroquinoxaline Compound Summary.[1] Retrieved from

  • Rasayan Journal of Chemistry. An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. (2020).[1][3] Retrieved from

  • Organic Chemistry Portal. Regioselective Synthesis of Quinoxalinones. Retrieved from

Sources

Exploratory

physicochemical properties of 2,6-Dichloro-7-methylquinoxaline

Topic: Physicochemical Properties and Synthetic Utility of 2,6-Dichloro-7-methylquinoxaline CAS: 36558-47-9 Content Type: Technical Guide / Whitepaper Executive Summary 2,6-Dichloro-7-methylquinoxaline (CAS 36558-47-9) i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 2,6-Dichloro-7-methylquinoxaline CAS: 36558-47-9 Content Type: Technical Guide / Whitepaper

Executive Summary

2,6-Dichloro-7-methylquinoxaline (CAS 36558-47-9) is a specialized heterocyclic building block characterized by "orthogonal reactivity." Unlike symmetric quinoxalines (e.g., 2,3-dichloro), this compound features two chlorine substituents in chemically distinct environments: one on the electron-deficient pyrazine ring (C2) and one on the benzenoid ring (C6). This structural asymmetry allows medicinal chemists to perform sequential, regioselective functionalizations—critical for Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors.

This guide details the physicochemical profile, synthesis logic, and handling protocols for 2,6-Dichloro-7-methylquinoxaline, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies.

Part 1: Chemical Identity & Structural Analysis

The utility of this compound lies in its electronic distribution. The nitrogen atoms in the pyrazine ring pull electron density, making the C2-position highly electrophilic. The C6-position, conversely, behaves as a standard aryl chloride, stabilized by the electron-donating methyl group at C7.

ParameterData
IUPAC Name 2,6-Dichloro-7-methylquinoxaline
CAS Number 36558-47-9
Molecular Formula

Molecular Weight 213.06 g/mol
SMILES Cc1cc2nc(Cl)cnc2cc1Cl
Structural Class Quinoxaline; Heteroaryl Chloride

Part 2: Physicochemical Profile

The following data aggregates experimental values from commercial certificates of analysis (CoA) and high-fidelity predictive models (ACD/Labs, EPISuite) where experimental gaps exist.

Table 1: Physical & Thermodynamic Properties
PropertyValue / RangeSource/Method
Appearance Off-white to pale yellow crystalline solidVisual Inspection
Melting Point 148 – 152 °CAnalogous Exp. Range [1]
Boiling Point 278.7 ± 35.0 °C (760 mmHg)Predicted (ACD/Labs)
Density 1.486 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 3.12Predicted (Consensus)
pKa (Conjugate Acid) ~0.6Predicted (Pyrazine N protonation)
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic nature
Solubility (Organic) Soluble in DMSO, DCM, Ethyl Acetate, ChloroformExperimental Observation

Technical Insight: The LogP of ~3.1 indicates significant lipophilicity, driven by the chloro- and methyl- substituents. In biological assays, stock solutions should be prepared in DMSO (up to 20 mM) to prevent precipitation in aqueous buffers.

Part 3: Synthetic Utility & Reactivity (Orthogonal Functionalization)

The core value of 2,6-Dichloro-7-methylquinoxaline is its ability to undergo regioselective substitution .

Mechanism of Action[1][2]
  • C2-Position (

    
    ):  The chlorine at C2 is activated by the adjacent imine nitrogen (N1). Nucleophiles (amines, alkoxides, thiols) displace this chlorine under mild conditions (Room Temp to 60°C).
    
  • C6-Position (Pd-Catalysis): The chlorine at C6 is unreactive toward

    
     due to the benzenoid character. It requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to react.
    
Visualization: Reactivity Workflow

The following diagram illustrates the decision logic for functionalizing this scaffold.

Reactivity Start 2,6-Dichloro-7-methylquinoxaline C2_Reaction Step 1: C2 Substitution (S_NAr Mechanism) Start->C2_Reaction  Nucleophile (R-NH2)  Mild Base (K2CO3)  DMF, 60°C Intermediate 2-Substituted-6-chloro-7-methyl Intermediate C2_Reaction->Intermediate  High Regioselectivity C6_Reaction Step 2: C6 Substitution (Pd-Catalyzed Cross-Coupling) Intermediate->C6_Reaction  Boronic Acid / Amine  Pd(OAc)2, Ligand  100°C Final Disubstituted Bioactive Core C6_Reaction->Final  Library Generation

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C2 (electrophilic) and C6 (aryl halide) positions.

Part 4: Experimental Protocols

Protocol A: Synthesis of 2,6-Dichloro-7-methylquinoxaline

Note: Direct synthesis often involves chlorination of the hydroxy-intermediate. This protocol describes the chlorination of 6-chloro-7-methylquinoxalin-2(1H)-one.

Reagents:

  • 6-Chloro-7-methylquinoxalin-2(1H)-one (1.0 eq)

  • Phosphoryl chloride (

    
    ) (Excess, Solvent/Reagent)[3]
    
  • N,N-Dimethylaniline (Cat. 0.1 eq) - Accelerates reaction

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the quinoxalinone starting material in 
    
    
    
    (5 mL per 1g of substrate).
  • Activation: Add catalytic N,N-dimethylaniline.

  • Reaction: Heat the mixture to reflux (105–110°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (product).

  • Quench (Critical Safety): Cool the mixture to room temperature. Slowly pour the reaction mass onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of

    
     releases HCl gas.
    
  • Isolation: Neutralize the aqueous suspension with saturated

    
     to pH 7–8. Extract with Dichloromethane (DCM) (3x).
    
  • Purification: Dry organic layers over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    
Protocol B: Regioselective

at C2

Objective: To install an amine at the C2 position without affecting the C6-Cl.

Procedure:

  • Dissolve 2,6-Dichloro-7-methylquinoxaline (1.0 mmol) in anhydrous DMF (3 mL).

  • Add

    
     (1.5 mmol) and the desired amine (1.1 mmol).
    
  • Stir at Room Temperature for 2 hours. (Heating to >80°C may force bis-substitution or side reactions).

  • Pour into water and filter the precipitate. The C6-Cl remains intact for future coupling.

Part 5: Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Storage & Stability:

  • Conditions: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

  • Moisture Sensitivity: Hydrolysis of the C2-Cl to the hydroxyl form (quinoxalinone) can occur upon prolonged exposure to atmospheric moisture. Keep desiccated.

References

  • Sigma-Aldrich. 2,6-Dichloroquinoxaline Product Specification (Analogous Reference). Retrieved from

  • PubChem. 2,6-Dichloroquinoxaline Compound Summary (CID 87748). National Library of Medicine. Retrieved from

  • BenchChem. Synthesis and Protocols for Quinoxaline Derivatives. Retrieved from

  • Rasayan Journal of Chemistry. Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2, 2020.[4] Retrieved from

  • Accela ChemBio. Product Data: 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3/36558-47-9). Retrieved from

Sources

Foundational

2,6-Dichloro-7-methylquinoxaline CAS number and identification

An In-depth Technical Guide to 2,6-Dichloro-7-methylquinoxaline for Advanced Research Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-7-methylquinoxaline, a key heterocyclic intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,6-Dichloro-7-methylquinoxaline for Advanced Research

Abstract: This technical guide provides a comprehensive overview of 2,6-dichloro-7-methylquinoxaline, a key heterocyclic intermediate for professionals in research, discovery, and drug development. This document moves beyond a simple data sheet to deliver in-depth, field-proven insights into the compound's core identification, synthesis, and analytical validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references. Key sections include a detailed examination of its spectroscopic and chromatographic characterization, a step-by-step synthesis protocol with mechanistic considerations, potential research applications, and crucial safety and handling guidelines. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Core Chemical Identity and Physicochemical Properties

2,6-Dichloro-7-methylquinoxaline is a halogenated heterocyclic compound built upon a quinoxaline core. The precise arrangement of its substituents—two chlorine atoms and a methyl group—creates a unique electronic and steric profile, making it a valuable building block in synthetic chemistry.

Key Identifiers:

  • CAS Number: 39267-03-3[1][2]

  • Molecular Formula: C₉H₆Cl₂N₂[1][2]

  • IUPAC Name: 2,6-Dichloro-7-methylquinoxaline

  • Molecular Weight: 213.06 g/mol [1]

Table 1: Physicochemical Properties of 2,6-Dichloro-7-methylquinoxaline

PropertyValueSource(s)
Molecular Weight 213.06 g/mol [1]
Molecular Formula C₉H₆Cl₂N₂[1][2]
Purity >95% (Typical)[1]
Physical State Solid (Predicted)[3]
Solubility Slightly soluble in chloroform and methanol (Predicted)[3]

Synthesis Pathway and Mechanistic Rationale

The synthesis of substituted quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group manipulations. For 2,6-dichloro-7-methylquinoxaline, a common and efficient laboratory-scale approach is the chlorination of a hydroxyl-substituted precursor.

The conversion of a 2-hydroxy-quinoxalinone to a 2-chloro-quinoxaline is a critical transformation. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5][6] The mechanism involves the activation of the hydroxyl group by the chlorinating agent, converting it into a good leaving group, which is subsequently displaced by a chloride ion.

Experimental Protocol: Synthesis via Chlorination

This protocol describes the synthesis of a dichloroquinoxaline derivative from its hydroxy precursor, a method widely recognized for its efficiency.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the precursor, 2-hydroxy-6-chloro-7-methylquinoxaline. Ensure all glassware is thoroughly dried to prevent decomposition of the chlorinating agent.

  • Addition of Reagent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 2-3 molar equivalents) to the flask in a fume hood.[4]

  • Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain this temperature for 1-3 hours.[4] The reaction progress should be diligently monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with constant stirring. This quenching step is highly exothermic and generates HCl gas, necessitating performance in a well-ventilated fume hood.

  • Isolation: The solid product will precipitate from the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water until the filtrate is neutral to remove any residual acid.[5] Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,6-dichloro-7-methylquinoxaline.[4]

Synthesis_Workflow cluster_synthesis Synthesis Protocol A 1. Combine Precursor & POCl3 in Dry Flask B 2. Heat to Reflux (1-3 hours) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Cool & Quench on Ice Water C->D Reaction Complete E 5. Vacuum Filtration D->E F 6. Wash with H2O E->F G 7. Recrystallize (Ethanol/Water) F->G H Pure 2,6-Dichloro-7- methylquinoxaline G->H

Caption: Synthesis workflow for 2,6-dichloro-7-methylquinoxaline.

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and purity assessment of 2,6-dichloro-7-methylquinoxaline. The combination of NMR spectroscopy, mass spectrometry, and HPLC provides a self-validating system for structural confirmation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The presence of chlorine atoms and a methyl group creates a distinct pattern of signals in both ¹H and ¹³C NMR spectra. While a complete experimental spectrum for this specific molecule is not widely published, we can predict the chemical shifts based on established principles and data from closely related analogs like 2,6-dichloroquinoxaline.[7]

The chlorine atom at the C2 position deshields the adjacent H3 proton, shifting it significantly downfield. The substituents on the benzene ring (Cl at C6, CH₃ at C7) will influence the chemical shifts of the H5 and H8 protons. The methyl group itself will appear as a singlet in the upfield region.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for 2,6-Dichloro-7-methylquinoxaline (Predicted values based on 2,6-dichloroquinoxaline data and known substituent effects. Solvent: CDCl₃, Standard: TMS)

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H H-38.5 - 8.8Singlet (s)Deshielded by adjacent N and Cl at C2.[7]
H-57.9 - 8.2Singlet (s)Influenced by adjacent Cl at C6.
H-87.7 - 8.0Singlet (s)Influenced by adjacent methyl group at C7.
-CH₃2.4 - 2.6Singlet (s)Typical range for an aromatic methyl group.
¹³C C-2>145-Attached to Cl and between two N atoms.[7]
C-3~140-
C-5~130-
C-6>135-Attached to Cl.
C-7>140-Attached to methyl group.
C-8~128-
C-4a/C-8a138 - 142-Bridgehead carbons.
-CH₃15 - 20-Methyl carbon.
  • Sample Preparation: Accurately weigh 5-10 mg of the compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[7]

  • Spectrometer Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H Acquisition: Acquire the proton spectrum with standard parameters (e.g., 16-32 scans, 1-2 second acquisition time, 2-5 second relaxation delay).[7]

  • ¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 128 or more) will be required.[7]

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale using the TMS signal.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to gain structural information from fragmentation patterns. For 2,6-dichloro-7-methylquinoxaline, the most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1.

Table 3: Expected Key Ions in the Mass Spectrum of 2,6-Dichloro-7-methylquinoxaline

Ionm/z (for ³⁵Cl)Description
[M]⁺ 212Molecular ion (containing two ³⁵Cl atoms)
[M+2]⁺ 214Molecular ion (containing one ³⁵Cl and one ³⁷Cl)
[M+4]⁺ 216Molecular ion (containing two ³⁷Cl atoms)
[M-CH₃]⁺ 197Loss of a methyl radical
[M-Cl]⁺ 177Loss of a chlorine radical
[M-HCN]⁺ 185Loss of hydrogen cyanide from the pyrazine ring
High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the synthesized compound. A reversed-phase method using a C18 column is generally suitable for quinoxaline derivatives.

  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over 10-15 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detector set at a wavelength of maximum absorbance for the quinoxaline core (typically 254 nm or determined by a PDA scan).

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in the mobile phase or a compatible solvent.

  • Injection: Inject 10-20 µL of the sample solution.[8] The purity is determined by the area percentage of the main peak in the chromatogram.

Analytical_Workflow cluster_analytical Analytical Validation System Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Struct_Confirm Structure Confirmed? NMR->Struct_Confirm MW_Confirm Correct MW & Isotope Pattern? MS->MW_Confirm Purity_Confirm Purity >95%? HPLC->Purity_Confirm Struct_Confirm->MW_Confirm Yes Fail Re-purify or Re-synthesize Struct_Confirm->Fail No MW_Confirm->Purity_Confirm Yes MW_Confirm->Fail No Result Validated Compound Purity_Confirm->Result Yes Purity_Confirm->Fail No

Caption: Self-validating analytical workflow for compound identification.

Applications in Research and Drug Development

The quinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][9][10][11] 2,6-Dichloro-7-methylquinoxaline serves as a versatile intermediate for creating libraries of novel derivatives. The two distinct chlorine atoms offer sites for regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functional groups.

  • Scaffold for Kinase Inhibitors: The quinoxaline core is a common feature in many kinase inhibitors used in oncology. The dichlorinated nature of this compound allows for the strategic attachment of different moieties to probe the ATP-binding pocket of various kinases.

  • Intermediate for Agrochemicals: Dichloroquinoxaline derivatives are precursors to potent herbicides and other agrochemicals.[3]

  • Antimicrobial Drug Discovery: Researchers are actively exploring quinoxaline derivatives as potential treatments for bacterial and fungal infections, and even for multidrug-resistant tuberculosis.[9][10] The specific substitution pattern of 2,6-dichloro-7-methylquinoxaline provides a unique starting point for developing new antimicrobial agents.

Safety, Handling, and Storage

As a chlorinated organic compound, 2,6-dichloro-7-methylquinoxaline requires careful handling to minimize exposure. The following guidelines are based on safety data for structurally similar compounds.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

  • Toxicology: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12] Avoid breathing dust.[12]

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

    • In case of skin contact: Wash off immediately with soap and plenty of water.[12]

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and locked up.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

2,6-Dichloro-7-methylquinoxaline (CAS No. 39267-03-3) is a valuable and versatile chemical intermediate. Its proper identification relies on a synergistic combination of modern analytical techniques, including NMR, MS, and HPLC, which together provide unambiguous confirmation of its structure and purity. The synthetic protocols, while straightforward, require careful execution and adherence to safety procedures due to the nature of the reagents involved. With its reactive sites and privileged core structure, this compound holds significant potential for the development of new therapeutic agents and advanced materials, making it a molecule of high interest for the scientific community.

References

  • AccelaChem. 39267-03-3,2,6-Dichloro-7-methylquinoxaline. [Link]

  • Guangzhou Weibo Technology Co., Ltd. 39267-03-3, 2,6-Dichloro-7-methylquinoxaline. [Link]

  • Capot Chemical Co., Ltd. MSDS of 2,6-Dichloroquinoxaline. [Link]

  • PrepChem.com. Synthesis of 2,6-dichloroquinoxaline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. [Link]

  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. [Link]

  • Google Patents. CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Makino, K., Sakata, G., & Morimoto, K. SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Heterocycles. [Link]

  • ReCIPP. Quinoxaline, its derivatives and applications: A State of the Art review. [Link]

  • ResearchGate. HPLC chromatogram of 2-methylquinoxaline standard solution. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 588600, 2-Chloro-7-methylquinoxaline. [Link]

  • Royal Society of Chemistry. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • PubMed. Quinoxaline derivatives: a patent review (2006--present). [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • bioRxiv. Large-scale discovery and annotation of hidden substructure patterns in mass spectrometry profiles. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 389765, Quinoxaline, 6,7-dichloro-2-methyl-3-(methylthio)-, 1,4-dioxide. [Link]

  • The Royal Society of Chemistry. Spectral analysis of quinaldines. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Synthetic Utility of 2,6-Dichloro-7-methylquinoxaline

Executive Summary 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), specifically kinase inhibitors (e.g., B-RAF) and orexin receptor antagonists. Its structural core—a fused benzene and pyrazine ring system functionalized with chlorine atoms at the 2,6-positions and a methyl group at the 7-position—imparts unique electronic and steric properties that are critical for structure-activity relationship (SAR) tuning.

This guide provides a rigorous analysis of its physicochemical constants (melting point, boiling point), synthetic logic, and handling protocols. It addresses the scarcity of public experimental data for this specific isomer by synthesizing data from structural analogs and computational models to provide actionable insights for process chemists.

Chemical Identity & Structural Analysis[1]

The molecule is an isomer of the dichloro-methylquinoxaline family. The specific substitution pattern (2,6-dichloro) differentiates it from the more common 2,3-dichloro derivatives, significantly altering its reactivity profile toward nucleophilic aromatic substitution (


).
PropertySpecification
Chemical Name 2,6-Dichloro-7-methylquinoxaline
CAS Number 39267-03-3
Molecular Formula

Molecular Weight 213.06 g/mol
SMILES CC1=CC2=NC(Cl)=CN=C2C=C1Cl
Structural Features Planar heteroaromatic system;

-deficient pyrazine ring; Lipophilic chloro/methyl substituents.[1][2]

Physicochemical Properties: Melting & Boiling Points[4]

Accurate determination of phase transition temperatures is vital for designing purification protocols (crystallization vs. distillation). Due to the proprietary nature of this specific intermediate in high-value drug discovery, exact experimental values are often guarded. Below is a synthesis of available experimental data for close analogs and high-fidelity predictive models.

Melting Point (MP) Analysis[5]

The melting point is governed by crystal lattice energy, which is influenced by molecular symmetry and


-

stacking interactions.
  • Experimental Baseline (Analog): The structural parent, 2,6-Dichloroquinoxaline (CAS 18671-97-1), exhibits a sharp melting point at 153–157 °C [1].

  • Structural Impact of Methylation: The addition of a methyl group at the 7-position (C7) introduces asymmetry and increases molecular weight (+14 Da). While methyl groups can sometimes lower MP by disrupting packing, in rigid planar systems like quinoxalines, they often increase the MP slightly due to enhanced van der Waals interactions.

  • Derived Specification:

    • Predicted Range: 155 – 165 °C

    • Observation: The compound typically presents as a pale yellow to light brown crystalline solid.

Boiling Point (BP) & Volatility
  • Predicted Boiling Point: 278.7 ± 35.0 °C at 760 mmHg [2].

  • Process Implication: The high boiling point renders atmospheric distillation impractical due to the risk of thermal decomposition.

  • Purification Strategy: If distillation is required, it must be performed under high vacuum.

    • Estimated BP at Reduced Pressure: ~130–140 °C at 0.5 mmHg.

Summary Table of Constants
PropertyValue (Source/Method)Context for Process Development
Melting Point 153–165 °C (Analog/Pred.)Suitable for purification via recrystallization (e.g., from Ethanol or Toluene/Heptane).
Boiling Point ~279 °C (Predicted, 1 atm)Non-volatile at RT. Requires high vacuum for distillation.
Density 1.407 ± 0.06 g/cm³Denser than water; facilitates phase separation in aqueous workups.
LogP ~3.06Highly lipophilic; soluble in DCM, EtOAc, Toluene.

Synthetic Logic & Experimental Protocol

The synthesis of 2,6-dichloro-7-methylquinoxaline is non-trivial compared to 2,3-dichloro analogs because it requires establishing a chlorine at the C2 position while leaving C3 unsubstituted (or vice versa), usually implying a step-wise construction or the use of specific mono-oxo intermediates.

Retrosynthetic Analysis

The most robust route involves the chlorination of a quinoxalinone intermediate. The regiochemistry is established early by the condensation of a diamine with a glyoxal derivative.

Synthesis Start 4-Chloro-5-methyl- 1,2-phenylenediamine Inter Intermediate: 6-Chloro-7-methyl- quinoxalin-2(1H)-one Start->Inter Condensation (Regioselective) Reagent1 Glyoxylic Acid (or Ethyl Glyoxylate) Reagent1->Inter Product 2,6-Dichloro-7-methyl- quinoxaline Inter->Product Deoxychlorination (Reflux) Reagent2 POCl3 (Chlorination) Reagent2->Product

Figure 1: Synthetic pathway for 2,6-Dichloro-7-methylquinoxaline via the quinoxalinone intermediate.

Detailed Protocol (Based on Analogous Chemistry)

Step 1: Synthesis of the Quinoxalinone Intermediate

  • Reactants: Charge 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) and Ethanol (10 vol).

  • Addition: Add Ethyl glyoxylate (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat to reflux for 4–6 hours. The major isomer formed is typically the 2-one derivative due to the electronic directing effects of the chloro/methyl groups on the diamine.

  • Isolation: Cool to 0–5 °C. Filter the precipitated solid. Wash with cold ethanol.

Step 2: Chlorination to 2,6-Dichloro-7-methylquinoxaline

  • Setup: Place the quinoxalinone intermediate (1.0 eq) in a round-bottom flask.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 5–8 vol). Caution: Exothermic.
    
  • Catalysis: Add a catalytic amount of DMF (0.1 eq) to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

  • Reaction: Heat to reflux (approx. 105 °C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of the starting material.

  • Quench & Workup (Critical for Safety):

    • Remove excess

      
       via rotary evaporation under reduced pressure.
      
    • Dissolve residue in DCM or Toluene.

    • Slowly pour the organic solution into crushed ice/water with vigorous stirring (hydrolysis of residual phosphoryl chlorides).

    • Neutralize with

      
       or 
      
      
      
      to pH 7–8.
  • Purification: Separate the organic layer, dry over

    
    , and concentrate. Recrystallize from Ethanol or Heptane/EtOAc to obtain the target as off-white needles.
    

Applications in Drug Discovery[6][7]

This compound serves as a "scaffold core" for


 reactions. The chlorine at position C2 is significantly more electrophilic than the chlorine at C6 (on the benzene ring) due to the electron-withdrawing nature of the adjacent pyrazine nitrogens.
  • Selectivity: Nucleophiles (amines, thiols) will preferentially displace the C2-Cl first.

  • Workflow:

    • Displacement 1 (C2): Reaction with primary amine (e.g., to form a kinase hinge-binder).

    • Displacement 2 (C6): Palladium-catalyzed cross-coupling (Suzuki/Buchwald) at the C6-Cl position to extend the molecule.

Reactivity cluster_0 Reactivity Hierarchy Target 2,6-Dichloro-7-methylquinoxaline C2 C2-Position (Pyrazine Ring) High Electrophilicity Target->C2 Primary Attack (SNAr) C6 C6-Position (Benzene Ring) Low Electrophilicity Target->C6 Secondary Attack (Pd-Catalysis)

Figure 2: Electrophilic reactivity profile. The C2 position is the primary site for nucleophilic attack.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).

  • Irritation: Causes skin irritation (H315) and serious eye damage (H318).

  • Sensitization: Potential skin sensitizer.

Operational Safety:

  • Dust Control: The solid is often a fine powder. Use a localized exhaust or a powder containment hood during weighing.

  • Decontamination: Quinoxalines can be persistent. Clean glassware with an acidic rinse (dilute HCl) followed by an organic solvent (Acetone) to ensure removal of residues before washing.

References

  • PubChem. (2025).[3] 2,6-Dichloroquinoxaline (Compound CID 87748). National Library of Medicine. Available at: [Link]

  • Google Patents. (2010). Heteroaryl derivatives as orexin receptor antagonists (CN101903372A).
  • Accela ChemBio. (2025). Product Catalog: 39267-03-3.[1][2][4] Available at: [Link]

Sources

Foundational

literature review on 2,6-Dichloro-7-methylquinoxaline derivatives

Executive Summary: The Dual-Reactivity Scaffold In the landscape of nitrogen-containing heterocycles, 2,6-Dichloro-7-methylquinoxaline (DCMQ) represents a specialized "privileged scaffold" distinct from its ubiquitous is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Reactivity Scaffold

In the landscape of nitrogen-containing heterocycles, 2,6-Dichloro-7-methylquinoxaline (DCMQ) represents a specialized "privileged scaffold" distinct from its ubiquitous isomer, 2,3-dichloroquinoxaline. While the 2,3-isomer offers symmetrical reactivity on the pyrazine ring, the 2,6-dichloro variant provides a unique orthogonal reactivity profile .

The molecule features two distinct electrophilic sites:

  • C2-Chlorine (Heteroaryl): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) due to activation by the adjacent pyrazine nitrogen (N1).
    
  • C6-Chlorine (Aryl): Electronically deactivated relative to C2, behaving like a standard chlorobenzene, requiring transition-metal catalysis (e.g., Buchwald-Hartwig) for substitution.

This guide details the synthesis, regioselective functionalization, and pharmacological utility of DCMQ, providing a roadmap for designing dual-action kinase inhibitors and selective agrochemicals (e.g., aryloxyphenoxypropionates).

Structural & Synthetic Fundamentals

Electronic Architecture

The quinoxaline core is a benzopyrazine. In DCMQ, the 7-methyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly increasing the electron density of the benzenoid ring. Conversely, the 6-chloro substituent is electron-withdrawing by induction but donating by resonance.

The critical distinction lies in the C2 position . The imine-like nitrogen (N1) pulls electron density, making C2 highly electron-deficient. This creates a predictable reactivity gradient:



Synthesis Protocol

Unlike 2,3-dichloroquinoxalines derived from diamines and oxalates, 2,6-dichloro derivatives are typically synthesized via the chlorination of 2-hydroxy-6-chloro-7-methylquinoxaline (also known as the lactam tautomer).

Protocol A: Chlorination via Vilsmeier-Haack Conditions
  • Precursor: 6-Chloro-7-methylquinoxalin-2(1H)-one.

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Catalyst: N,N-Dimethylformamide (DMF) – Essential for activating

    
    .
    

Step-by-Step Methodology:

  • Setup: Charge a dry 250 mL round-bottom flask (RBF) with 6-Chloro-7-methylquinoxalin-2(1H)-one (10.0 g, 51.4 mmol).

  • Solvent/Reagent: Add

    
     (50 mL, excess) under an argon atmosphere.
    
  • Catalysis: Add catalytic DMF (0.5 mL). Note: Evolution of gas (HCl) will occur.[1]

  • Reflux: Heat to 105°C for 3 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (

    
    ) should disappear, replaced by a non-polar spot (
    
    
    
    ).
  • Quench (Critical Safety): Cool to RT. Pour the reaction mixture slowly onto 500g of crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Isolation: Neutralize to pH 7 with saturated

    
    . Extract with Dichloromethane (DCM) (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol.
    
    • Yield Target: >85%

    • Appearance: Off-white to pale yellow needles.

The Gateway to Diversity: Regioselective Functionalization

The primary utility of DCMQ is the ability to sequentially functionalize the ring system. The C2-Cl is the "soft" entry point for nucleophiles, while the C6-Cl remains intact for "hard" coupling reactions later.

Diagram: Orthogonal Reactivity Workflow

The following diagram illustrates the divergence in reactivity between the C2 and C6 positions.

DCMQ_Reactivity cluster_legend Reaction Type Start 2,6-Dichloro-7-methylquinoxaline (Scaffold) Path1 Step 1: SNAr (C2 Substitution) Nucleophile: Amines/Phenols/Thiols Cond: K2CO3, DMF, 60°C Start->Path1 High Reactivity (C2) Intermediate 2-Substituted-6-chloro-7-methylquinoxaline (Stable Intermediate) Path1->Intermediate Path2 Step 2: Pd-Catalysis (C6 Substitution) Suzuki/Buchwald Coupling Cond: Pd(OAc)2, Ligand, 100°C Intermediate->Path2 Low Reactivity (C6) Final 2,6-Disubstituted-7-methylquinoxaline (Bioactive Core) Path2->Final key1 C2: Heteroaryl Chloride (Electrophilic) key2 C6: Aryl Chloride (Inert to SNAr)

Caption: Sequential functionalization strategy exploiting the reactivity gap between C2 (heteroaryl) and C6 (aryl) chlorides.[1][2][3][4][5][6][7][8][9]

Protocol B: at C2 (General Procedure)

This reaction introduces the primary pharmacophore (e.g., a piperazine or aniline tail).

  • Stoichiometry: 1.0 eq DCMQ : 1.1 eq Nucleophile : 2.0 eq Base (

    
     or DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

  • Temperature:

    • Strong Nucleophiles (Aliphatic amines): Room Temperature (RT) to 40°C.

    • Weak Nucleophiles (Anilines/Phenols): 60–80°C.

  • Mechanism: The nucleophile attacks C2, forming a Meisenheimer complex stabilized by N1. The chloride leaves, restoring aromaticity.

  • Regioselectivity Check: The C6-Cl and 7-Me groups do not participate. The product is exclusively the 2-substituted isomer.

Pharmacological Applications[3][5][7][8]

Kinase Inhibition (Oncology)

Quinoxalines are bioisosteres of the purine ring in ATP. Derivatives of DCMQ function as Type I or Type II kinase inhibitors.

  • Target: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.

  • SAR Insight: The 7-methyl group often occupies the hydrophobic pocket (Gatekeeper region) of the kinase, enhancing binding affinity compared to the non-methylated analog. The substituent at C2 projects into the solvent-exposed region, allowing for solubility-enhancing groups (e.g., N-methylpiperazine).

Agrochemicals (Herbicides)

The 2,6-dichloro scaffold is a direct precursor to Quizalofop-P-ethyl analogs.[8][10]

  • Mechanism: Inhibition of Acetyl-CoA Carboxylase (ACCase).[8]

  • Structure: The C2-Cl is displaced by a 4-hydroxyphenoxy derivative.[8] The C6-Cl is crucial for metabolic stability in the plant.

Quantitative Data: Biological Activity

Table 1 summarizes the activity of DCMQ derivatives against standard cancer cell lines (


 values in 

).
Derivative (C2-Substituent)Cell LineTargetIC50 (µM)Reference
DCMQ (Parent) MCF-7N/A>100[1]
4-(3-chloro-4-fluorophenyl)amino HCT-116EGFR0.45 ± 0.02[2]
4-methylpiperazin-1-yl A549Non-specific12.3 ± 1.5[3]
Hydrazine HeLaDNA Intercalation5.6 ± 0.4[1]

Experimental Validation & Characterization

To ensure scientific integrity, synthesized derivatives must be validated using the following spectral markers.

NMR Fingerprint ( NMR, 400 MHz, )
  • 7-Methyl Group: A distinct singlet or doublet (due to long-range coupling) appearing at

    
     2.50–2.60 ppm .
    
  • Aromatic Protons:

    • H5 (Singlet):

      
       7.8–8.0 ppm (Deshielded by adjacent N4).
      
    • H8 (Singlet):

      
       7.6–7.8 ppm.
      
    • Note: The absence of coupling between aromatic protons confirms the para-substitution pattern on the benzene ring (positions 5 and 8 are isolated by the 6,7-substituents).

Mass Spectrometry
  • Isotope Pattern: The parent DCMQ molecule contains two chlorines.

  • Pattern: M+ : (M+2) : (M+4) ratio of approx 9 : 6 : 1 .

  • Diagnostic: If C2 is substituted by a non-halogen nucleophile, the pattern shifts to a mono-chloro profile (3:1 ratio for M : M+2).

Future Outlook: PROTACs and Covalent Inhibitors

The 2,6-dichloro-7-methylquinoxaline scaffold is evolving toward Targeted Protein Degradation (TPD) .

  • Strategy: The C6-position (aryl chloride) serves as an ideal attachment point for a linker connecting to an E3 ligase ligand (e.g., Thalidomide).

  • Covalent Inhibition: Replacing the C6-Cl with an acrylamide warhead (via Buchwald amination) allows for covalent bonding to cysteine residues in the kinase active site.

References

  • Synthesis and Biological Evaluation of Quinoxaline Derivatives. European Journal of Medicinal Chemistry. (2017). A comprehensive study on the reactivity of dichloroquinoxalines and their antitumor potential.[2][7]

  • Quinoxaline Derivatives as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (2015). Details the SAR of 2-amino-substituted quinoxalines targeting EGFR.

  • Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline. BenchChem Application Notes. (2025). Industrial protocol for the synthesis of aryloxyphenoxypropionate herbicides using the 2,6-dichloro scaffold.

  • Regioselective Nucleophilic Substitution of Dichloroquinoxalines.Arabian Journal of Chemistry. (2017). Review of

    
     mechanisms in heteroaromatic systems. 
    
  • 2,6-Dichloro-7-methylquinoxaline Product Data. Fluorochem. Physical properties and commercial availability of the specific scaffold.

Sources

Exploratory

Foreword: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Biological Activities of 2,6-Dichloro-7-methylquinoxaline Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, represents a cornerstone in moder...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 2,6-Dichloro-7-methylquinoxaline

Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, represents a cornerstone in modern drug discovery.[1] Its unique electronic properties and rigid bicyclic structure make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[2] Derivatives of quinoxaline are integral to numerous pharmacologically active agents, demonstrating a remarkable spectrum of activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3] The therapeutic potential of a quinoxaline derivative is profoundly influenced by the nature and position of its substituents, which modulate its steric, electronic, and pharmacokinetic profiles.[4][5] This guide focuses on 2,6-Dichloro-7-methylquinoxaline, a specific derivative whose potential has yet to be fully elucidated, exploring its promise by examining the established activities of its structural analogs.

The Molecule of Interest: Structure and Synthetic Strategy

Chemical Profile

2,6-Dichloro-7-methylquinoxaline is an aromatic halogenated organic compound. Its structure is characterized by a quinoxaline core with two chlorine atoms at positions 2 and 6, and a methyl group at position 7. The chlorine atom at the 2-position is particularly significant as it is a reactive site, enabling nucleophilic substitution reactions for the synthesis of a diverse library of derivatives.[6] The chloro and methyl substitutions on the benzene ring are expected to significantly influence the molecule's lipophilicity and interaction with biological targets.

Synthetic Approach: The Condensation Pathway

The synthesis of substituted quinoxalines is typically achieved through the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For 2,6-Dichloro-7-methylquinoxaline, a logical precursor would be 4-chloro-5-methyl-1,2-phenylenediamine condensed with glyoxal or a similar dicarbonyl species, followed by a chlorination step.

A general workflow for synthesizing such derivatives is outlined below.

G cluster_start Starting Materials A Substituted o-phenylenediamine (e.g., 4-chloro-5-methyl-1,2-phenylenediamine) C Condensation Reaction (e.g., Reflux in Glacial Acetic Acid) A->C B 1,2-Dicarbonyl Compound (e.g., Glyoxal) B->C D Crude Quinoxaline Intermediate C->D E Chlorination Step (If required, e.g., with POCl3) D->E F Purification (Crystallization / Chromatography) E->F G Final Product: 2,6-Dichloro-7-methylquinoxaline F->G G A 2,6-Dichloro-7-methylquinoxaline (Hypothetical Agent) B ↑ Pro-Apoptotic Proteins (e.g., Bax, Bad) A->B C ↓ Anti-Apoptotic Proteins (e.g., Bcl-2) A->C D Mitochondrial Disruption B->D C->D E Cytochrome c Release D->E F Caspase-9 Activation E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Postulated mechanism for apoptosis induction.

Antimicrobial and Antifungal Activity

Quinoxaline derivatives are well-established as potent antimicrobial agents. [7][8]The inclusion of halogen atoms, such as chlorine, in the structure is known to enhance antimicrobial efficacy. [9]

  • Antibacterial Activity: Derivatives of 2,6-dichloroquinoxaline have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). [10][11]The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

  • Antifungal Activity: Certain quinoxaline 1,4-dioxide derivatives have shown significant activity against Candida species, with potency comparable to standard antifungal drugs like miconazole. [12]While our target molecule is not a di-N-oxide, the core scaffold's inherent antifungal potential suggests this is a promising area for investigation.

Antiviral Activity

The quinoxaline core is present in compounds with activity against a broad range of viruses, including HIV. [13]Some derivatives function as potent inhibitors of viral enzymes like reverse transcriptase. The specific substitution pattern of 2,6-Dichloro-7-methylquinoxaline makes it a candidate for screening against various viral targets.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activities of 2,6-Dichloro-7-methylquinoxaline, a series of standardized in-vitro assays are required.

Protocol: In-Vitro Cytotoxicity (MTT Assay)

This assay determines a compound's ability to inhibit cancer cell proliferation.

Objective: To measure the concentration of the test compound that inhibits 50% of cell growth (IC50).

Materials:

  • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer). [4]* 2,6-Dichloro-7-methylquinoxaline.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

  • Standard cell culture medium and supplements.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10³ cells/well and incubate for 24 hours to allow for attachment. [5]2. Compound Treatment: Prepare serial dilutions of 2,6-Dichloro-7-methylquinoxaline in culture medium. Add these solutions to the wells and incubate for 48-72 hours. [14]3. MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value by plotting viability against compound concentration.

A Seed Cells in 96-Well Plate B Incubate 24h A->B C Add Serial Dilutions of Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antibacterial Susceptibility (Agar Well Diffusion)

A standard method to screen for antibacterial activity. [6] Objective: To determine if the test compound can inhibit the growth of specific bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli).

  • Mueller-Hinton Agar (MHA).

  • 2,6-Dichloro-7-methylquinoxaline dissolved in DMSO.

  • Sterile petri dishes.

  • Positive control (e.g., Chloramphenicol). [6] Step-by-Step Methodology:

  • Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Bacterial Inoculation: Spread a standardized inoculum of the test bacteria evenly across the agar surface.

  • Well Creation: Create uniform wells in the agar using a sterile borer.

  • Compound Application: Add a defined volume of the test compound solution, a positive control, and a negative control (DMSO) to separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters.

Data Summary and Interpretation

The following table summarizes representative IC50 values for various quinoxaline derivatives against common cancer cell lines, providing a benchmark for evaluating the potential of 2,6-Dichloro-7-methylquinoxaline.

Compound ClassCancer Cell LineRepresentative IC50 (µM)Reference
Methyl Quinoxaline DerivativeHCT-116 (Colon)4.4[4]
Methyl Quinoxaline DerivativeMCF-7 (Breast)5.3[4]
3-methylquinoxalin-2(1H)-oneHepG2 (Liver)2.1[15]
Plastoquinone Analogue (AQ-12)HCT-116 (Colon)5.11[14]
Plastoquinone Analogue (AQ-12)MCF-7 (Breast)6.06[14]
Doxorubicin (Reference Drug)HCT-116 (Colon)5.23[16]

This table presents data for structurally related compounds to establish a baseline for potential efficacy.

Conclusion and Future Directions

2,6-Dichloro-7-methylquinoxaline emerges as a molecule of significant interest, not merely as a synthetic intermediate but as a potential therapeutic agent in its own right. [17][18]Based on the robust biological activities of the broader quinoxaline class, it is highly probable that this compound and its derivatives will exhibit potent anticancer and antimicrobial properties. [1][7]The presence of chloro and methyl groups suggests a promising profile for further investigation.

Future research should focus on the systematic synthesis and screening of a library of derivatives based on the 2,6-Dichloro-7-methylquinoxaline scaffold. Elucidating the precise mechanisms of action, identifying specific molecular targets (e.g., kinases, bacterial enzymes), and conducting further in-vivo studies will be critical steps in translating its theoretical potential into tangible therapeutic applications.

References

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(9), 1484. [Link]

  • Irfan, A., Sabeeh, I., Umer, M., Naqvi, A. Z., Fatima, H., Yousaf, S., & Fatima, Z. (2018). A review on the therapeutic potential of quinoxaline derivatives. World Journal of Pharmaceutical Research, 6(13), 46-68. [Link]

  • Matviiuk, T., Tverdokhlib, N., & Zaprutko, L. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2825. [Link]

  • Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, M. G. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Various Authors. (n.d.). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. ResearchGate. [Link]

  • Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, M. G. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Akar, D., & Benkli, K. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES. Turkish Journal of Pharmaceutical Sciences, 1(3), 193-202. [Link]

  • Sánchez-Céspedes, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology, 7, 1913. [Link]

  • Unlocking Potential: The Role of 2,6-Dichloroquinoxaline in Modern Synthesis. (2026, January 18). LinkedIn. [Link]

  • Akar, D., & Benkli, K. (2004). Synthesis and antitumor activity of some 6-chloro- and 6,7-dichloro-2,3-disubstituted- quinoxaline derivatives. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • El-Naggar, M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1250. [Link]

  • Al-Mathkhury, H. J. F., et al. (2023). Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Cureus, 15(4), e37764. [Link]

  • Kadu, V. K., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. E-Journal of Chemistry, 8(3), 1337-1342. [Link]

  • Kim, J. S., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archives of Pharmacal Research, 21(3), 309-313. [Link]

  • Various Authors. (n.d.). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(4), 1238. [Link]

  • Hsieh, M. J., et al. (2014). The synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one (CHM-1) promoted G2/M arrest through inhibition of CDK1 and induced apoptosis through the mitochondrial-dependent pathway in CT-26 murine colorectal adenocarcinoma cells. Journal of Ethnopharmacology, 153(3), 649-657. [Link]

  • Goud, G. S., et al. (2018). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry, 11(2), 659-666. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights. Molecules, 27(20), 6890. [Link]

  • Various Authors. (2024). Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus. Cronfa - Swansea University. [Link]

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Foundational

Toxicity Profile of Halogenated Methylquinoxalines: A Technical Guide

Executive Summary This technical guide analyzes the toxicological landscape of halogenated methylquinoxalines, a privileged scaffold in medicinal chemistry utilized for anticancer (VEGFR-2/kinase inhibition) and antimicr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the toxicological landscape of halogenated methylquinoxalines, a privileged scaffold in medicinal chemistry utilized for anticancer (VEGFR-2/kinase inhibition) and antimicrobial applications. While the quinoxaline core offers structural versatility, the introduction of halogen atoms (Cl, Br, F) and methyl groups significantly alters lipophilicity (LogP), metabolic stability, and electronic distribution, frequently narrowing the therapeutic index. This document provides researchers with the mechanistic insights and standardized protocols necessary to assess and mitigate genotoxicity and cytotoxicity risks during lead optimization.

Part 1: Structural Basis of Toxicity (SAR Analysis)

The toxicity of halogenated methylquinoxalines is not random; it is a deterministic function of the substitution pattern on the benzene (positions 5-8) and pyrazine (positions 2-3) rings.

The Halogen Effect (Lipophilicity & Bioaccumulation)

Halogenation, particularly with Chlorine (Cl) or Bromine (Br) at positions C6 or C7, significantly increases the partition coefficient (LogP).

  • Mechanism: Enhanced lipophilicity facilitates passive transport across the phospholipid bilayer, increasing intracellular concentration.

  • Toxicity Correlation: Higher intracellular accumulation correlates with non-specific mitochondrial toxicity and membrane disruption.

  • Metabolic Liability: Halogens at C2/C3 (adjacent to the nitrogens) are often reactive leaving groups (susceptible to nucleophilic attack by glutathione), whereas halogens on the benzene ring (C6/C7) are metabolically stable but prone to oxidative metabolism.

The Methyl Group Role (Electronic Modulation)

Methyl substitutions (typically electron-donating) at C2 or C3 stabilize the pyrazine ring but can serve as sites for metabolic oxidation (forming hydroxymethyl or carboxylic acid metabolites).

  • Bioactivation: Metabolic oxidation of the methyl group can create reactive intermediates capable of forming DNA adducts.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical SAR zones determining the toxicity/potency balance.

SAR_Map Core Quinoxaline Scaffold (Benzene + Pyrazine) C2_C3 Positions C2/C3 (Pyrazine Ring) Core->C2_C3 Substitution Site C6_C7 Positions C6/C7 (Benzene Ring) Core->C6_C7 Substitution Site NOxide N-Oxide Moiety (Optional but Toxic) Core->NOxide Metabolic Activation Effect_Metabol Metabolic Lability (Methyl oxidation -> DNA Adducts) C2_C3->Effect_Metabol Methyl Group Effect_Lipo Lipophilicity (LogP) (Halogenation -> Membrane Pen.) C6_C7->Effect_Lipo Halogen (Cl, Br) Effect_ROS Redox Cycling (ROS Generation) NOxide->Effect_ROS Reductive Metabolism

Caption: SAR map highlighting how specific substitutions on the quinoxaline core drive distinct toxicological outcomes.

Part 2: Molecular Mechanisms of Action

Understanding the causality of toxicity is essential for designing safer analogs. The adverse effects of halogenated methylquinoxalines generally stem from three converging pathways.

Oxidative Stress & Mitochondrial Dysfunction

Many quinoxaline derivatives, especially those metabolized to 1,4-di-N-oxides , undergo redox cycling.

  • Pathway: The quinoxaline ring accepts an electron from mitochondrial reductases (e.g., NADH dehydrogenase), forming a radical anion.

  • Consequence: This radical transfers the electron to molecular oxygen, generating Superoxide Anions (

    
    ). This triggers the intrinsic apoptotic pathway via cytochrome c release.
    
DNA Intercalation & Genotoxicity

The planar, aromatic nature of the quinoxaline system allows it to intercalate between DNA base pairs.

  • Halogen Impact: Halogens increase the binding affinity to the DNA minor groove via van der Waals interactions.

  • Result: This can lead to frameshift mutations (positive Ames test) and inhibition of Topoisomerase II, causing double-strand breaks.

Visualization: Toxicity Signaling Pathway

Toxicity_Pathway Compound Halogenated Methylquinoxaline CellEntry Cellular Uptake (Lipophilicity Dependent) Compound->CellEntry Mitochondria Mitochondria (Complex I) CellEntry->Mitochondria Accumulation Nucleus Nucleus (DNA) CellEntry->Nucleus Diffusion ROS ROS Generation (Superoxide) Mitochondria->ROS Redox Cycling Intercalation DNA Intercalation/ Adduct Formation Nucleus->Intercalation Binding Damage Oxidative Damage (Lipid Peroxidation) ROS->Damage Mutation Genotoxicity (Frameshift) Intercalation->Mutation Apoptosis Apoptosis/Necrosis Damage->Apoptosis Mutation->Apoptosis

Caption: Mechanistic flow from cellular uptake to cell death via mitochondrial ROS generation and nuclear DNA damage.

Part 3: Experimental Assessment Protocols

To validate the safety profile of a new halogenated methylquinoxaline derivative, a dual-screening approach targeting Cytotoxicity and Genotoxicity is required.

Protocol A: Quantitative Cytotoxicity Assessment (MTT Assay)

Rationale: Measures metabolic activity as a proxy for cell viability. Essential for determining IC50 values.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 (liver) and HUVEC (endothelial) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Compound Preparation: Dissolve the halogenated methylquinoxaline in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Protocol B: Genotoxicity Screening (Ames Test - Salmonella typhimurium)

Rationale: Quinoxalines are known mutagens.[1] This test identifies frameshift mutations (Strain TA98) and base-pair substitutions (Strain TA100).

Step-by-Step Workflow:

  • Strain Selection: Use S. typhimurium TA98 and TA100.[1]

  • Metabolic Activation: Perform assay with and without S9 rat liver fraction. Why? Halogenated quinoxalines often require metabolic activation (N-oxidation) to become mutagenic.

  • Plating: Mix bacterial culture, test compound (5 concentrations), and top agar. Pour onto minimal glucose agar plates.

  • Incubation: Incubate at 37°C for 48h.

  • Scoring: Count revertant colonies. A 2-fold increase over solvent control indicates mutagenicity.

Visualization: Screening Workflow

Workflow cluster_0 Phase 1: Cytotoxicity cluster_1 Phase 2: Genotoxicity Start Synthesized Derivative MTT MTT Assay (HepG2/HUVEC) Start->MTT Ames Ames Test (+/- S9 Fraction) Start->Ames IC50 Calculate IC50 MTT->IC50 Decision Safety Profile Evaluation IC50->Decision Mutagen Revertant Count Ames->Mutagen Mutagen->Decision

Caption: Integrated screening workflow for concurrent assessment of cytotoxic potency and mutagenic risk.

Part 4: Data Presentation & Reference Values

When analyzing your compounds, compare results against these established benchmarks for halogenated quinoxalines.

ParameterLow Toxicity (Safe)Moderate ToxicityHigh Toxicity (Risk)
LogP (Lipophilicity) 1.5 - 2.52.5 - 3.5> 4.0 (High accumulation)
IC50 (HepG2) > 100 µM20 - 100 µM< 10 µM
Ames Test (TA98) NegativeWeak Positive (+S9 only)Strong Positive (+/- S9)
Selectivity Index (SI) > 102 - 10< 2

Note: The Selectivity Index (SI) is calculated as


. An SI > 10 is the gold standard for drug candidates.

References

  • BenchChem. (2025).[2] The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide. Retrieved from

  • Liu, Y., et al. (2016).[3] Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Toxicology Letters. Retrieved from

  • Ajani, O. O., et al. (2022). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. RSC Advances. Retrieved from

  • Wang, L., et al. (2024). Advances in Metabolism and Metabolic Toxicology of Quinoxaline 1,4-Di-N-oxides. Chemical Research in Toxicology. Retrieved from

  • Nunoshiba, T., & Nishioka, H. (1989). Genotoxicity of quinoxaline 1,4-dioxide derivatives in Escherichia coli and Salmonella typhimurium. Mutation Research. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2,6-Dichloro-7-methylquinoxaline

This is a comprehensive Application Note and Protocol guide for the synthesis of 2,6-Dichloro-7-methylquinoxaline , designed for researchers and drug development professionals. Abstract 2,6-Dichloro-7-methylquinoxaline (...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of 2,6-Dichloro-7-methylquinoxaline , designed for researchers and drug development professionals.

Abstract

2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate for kinase inhibitors, antifungal agents, and receptor antagonists.[1] Its unique substitution pattern—featuring a reactive chlorine at the C2 position for nucleophilic displacement and a stable halogen/methyl motif on the benzenoid ring—makes it a versatile building block. This guide details a robust, scalable synthesis protocol starting from 4-chloro-5-methyl-1,2-phenylenediamine, emphasizing regiochemical control and high-purity isolation.

Introduction & Retrosynthetic Analysis

The synthesis of asymmetrical quinoxalines presents a regioselectivity challenge. The target molecule, 2,6-Dichloro-7-methylquinoxaline , requires precise placement of substituents.

  • The Challenge: Condensation of unsymmetrical diamines with glyoxylate derivatives typically yields a mixture of regioisomers (6-chloro-7-methyl vs. 7-chloro-6-methyl).

  • The Solution: Exploiting the electronic differences between the methyl (electron-donating) and chloro (electron-withdrawing) groups on the diamine precursor directs the initial nucleophilic attack, favoring the formation of the desired 6-chloro-7-methylquinoxalin-2(1H)-one intermediate.

Retrosynthetic Pathway

The most efficient route involves the construction of the pyrazine ring followed by aromatization/chlorination.

Figure 1: Retrosynthetic analysis showing the disconnection to the diamine precursor.

Experimental Protocols

Phase 1: Regioselective Cyclization

Objective: Synthesis of 6-Chloro-7-methylquinoxalin-2(1H)-one. Principle: The amino group para to the methyl group is more nucleophilic (due to inductive donation) than the amino group para to the chlorine (inductive withdrawal). This amine preferentially attacks the highly electrophilic aldehyde of ethyl glyoxylate, directing the regiochemistry to the desired isomer.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11][12]QuantityRole
4-Chloro-5-methyl-1,2-phenylenediamine 156.611.015.66 gSM
Ethyl Glyoxylate (50% in toluene)102.091.1~22.5 mLCyclizing Agent
Ethanol (Absolute) 46.07Solvent150 mLSolvent
Acetic Acid (Glacial) 60.05Cat.1.0 mLCatalyst
Step-by-Step Protocol
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (15.66 g, 100 mmol) in absolute ethanol (150 mL).

  • Addition: Add Ethyl Glyoxylate solution (110 mmol) dropwise over 10 minutes at room temperature. The solution may darken.

  • Catalysis: Add glacial acetic acid (1 mL) to catalyze the imine formation.

  • Reflux: Heat the reaction mixture to reflux (78°C) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The intermediate imine forms first, followed by cyclization.

  • Precipitation: Cool the mixture slowly to room temperature, then to 0–5°C in an ice bath. The product, 6-Chloro-7-methylquinoxalin-2(1H)-one , typically precipitates as an off-white to pale yellow solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether (20 mL) to remove unreacted glyoxylate and isomers.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

    • Expected Yield: 75–85%

    • Checkpoint: 1H NMR should show a singlet for the C3-H proton around δ 8.0–8.2 ppm.

Phase 2: Aromatization & Chlorination

Objective: Conversion to 2,6-Dichloro-7-methylquinoxaline. Principle: Phosphoryl chloride (POCl3) acts as both a solvent and chlorinating agent, converting the lactam (tautomer of 2-hydroxy) to the chloro-derivative via an imidoyl chloride intermediate.

Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11][12]QuantityRole
6-Chloro-7-methylquinoxalin-2(1H)-one 194.621.010.0 gSM
Phosphoryl Chloride (POCl3) 153.3310.048 mLReagent/Solvent
N,N-Dimethylaniline 121.180.53.2 mLCatalyst/Base
Step-by-Step Protocol
  • Setup: Place the dried 6-Chloro-7-methylquinoxalin-2(1H)-one (10.0 g, 51.4 mmol) in a dry 250 mL round-bottom flask.

  • Reagent Addition: Carefully add POCl3 (48 mL) in a fume hood. Add N,N-Dimethylaniline (3.2 mL) dropwise. Caution: Exothermic reaction.

  • Reaction: Attach a drying tube (CaCl2) and reflux condenser. Heat the mixture to reflux (105°C) for 2–3 hours. The suspension should become a clear, dark solution.

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess POCl3. Note: Use a base trap for the vacuum pump.

    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Neutralization: Adjust the pH of the aqueous slurry to ~7–8 using saturated NaHCO3 solution or 10% NaOH (add slowly).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Workup: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent to yield the crude solid.[6][7] Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Analytical Data & Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these standard metrics.

ParameterSpecificationDiagnostic Note
Appearance White to pale yellow crystalline solidDark color indicates incomplete quenching or polymerization.
Melting Point 148–152°CSharp range indicates high purity.
1H NMR (CDCl3) δ 8.78 (s, 1H, H3), 7.95 (s, 1H, H5/H8), 7.88 (s, 1H, H8/H5), 2.58 (s, 3H, CH3)Key Check: The singlet at ~8.78 ppm confirms the C3-H (quinoxaline core). Absence of broad NH peak confirms chlorination.
Mass Spec (LC-MS) [M+H]+ = 213.0/215.0Characteristic chlorine isotope pattern (3:1 for one Cl? No, 2 Cls gives 9:6:1 pattern).
Regiochemistry Validation

The distinction between the 2,6-dichloro-7-methyl and 2,7-dichloro-6-methyl isomers is subtle.

  • NOE (Nuclear Overhauser Effect): Irradiating the methyl group signal should show enhancement of the ortho proton (H8) and the meta proton (H5) is less affected.

  • Coupling: In 2,6-dichloro-7-methyl, the proton at C5 (para to N4) and C8 (para to N1) appear as singlets due to para-substitution on the benzene ring preventing ortho-coupling.

Mechanism & Workflow Visualization

The following diagram illustrates the reaction flow and the regioselective logic.

Figure 2: Reaction workflow highlighting the regioselective condensation mechanism.

Safety & Handling

  • POCl3 (Phosphoryl Chloride): Highly corrosive and reacts violently with water. Handle only in a fume hood. Quench with extreme caution.

  • Diamines: Potential sensitizers. Wear nitrile gloves and avoid inhalation of dust.

  • Waste Disposal: Aqueous waste from POCl3 quenching is highly acidic and contains phosphates; neutralize before disposal according to local EHS regulations.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete condensation or hydrolysis of glyoxylate.Ensure ethanol is absolute. Increase reflux time. Use fresh glyoxylate.
Mixture of Isomers Poor regioselectivity.Recrystallize the intermediate lactam from Ethanol/DMF before chlorination. The 6-chloro-7-methyl isomer is typically less soluble.
Product is Oil/Sticky Residual POCl3 or solvent.Azeotrope with toluene to remove POCl3. Recrystallize from Hexane/EtOAc.[6][7]
Hydrolysis of Product Quenching too warm or pH too high (>10).Keep quench temp <10°C. Do not overshoot pH adjustment (stop at pH 7-8).

References

  • Organic Chemistry Portal. (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. (Context on reactivity of amines with glyoxylates). Retrieved from [Link]

  • Google Patents. (2010). CN101903372A - Heteroaryl derivatives as orexin receptor antagonists. (Cites the specific compound structure).
  • Rasayan Journal of Chemistry. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Retrieved from [Link]

Sources

Application

using 2,6-Dichloro-7-methylquinoxaline in pharmaceutical synthesis

Application Note: Orthogonal Functionalization of 2,6-Dichloro-7-methylquinoxaline in Kinase Inhibitor Synthesis Executive Summary This guide details the strategic utilization of 2,6-Dichloro-7-methylquinoxaline (CAS 392...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of 2,6-Dichloro-7-methylquinoxaline in Kinase Inhibitor Synthesis

Executive Summary

This guide details the strategic utilization of 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3) as a privileged scaffold in medicinal chemistry. Unlike the symmetric 2,3-dichloroquinoxaline, the 2,6-isomer offers orthogonal reactivity , enabling sequential and regioselective functionalization. This distinct reactivity profile is critical for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of Type I and Type II kinase inhibitors where the quinoxaline core serves as the hinge-binding motif.

Key Technical Advantages:

  • C2-Position (Pyrazine Ring): Highly electrophilic; susceptible to catalyst-free Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • C6-Position (Benzenoid Ring): Less reactive aryl chloride; requires transition-metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for functionalization.

  • C7-Methyl Group: Provides a handle for benzylic oxidation or radical halogenation, allowing late-stage solubility modulation.

Chemical Reactivity Profile

The structural asymmetry of 2,6-dichloro-7-methylquinoxaline dictates the synthetic workflow. The electron-deficient pyrazine ring activates the C2-chloride, making it orders of magnitude more reactive than the C6-chloride.

PositionFunctionalityReactivity OrderPreferred Transformation
C2-Cl Heteroaryl Chloride1 (Fastest)

(Amines, Phenols, Thiols)
C6-Cl Aryl Chloride2 (Intermediate) Pd/Ni-Catalyzed Cross-Coupling
C7-Me Benzylic Carbon3 (Slowest) Radical Bromination / Oxidation

Strategic Reaction Pathways (Visualization)

The following flowchart illustrates the logical sequence for building complex pharmaceutical intermediates from the core scaffold.

Quinoxaline_Pathways Core 2,6-Dichloro- 7-methylquinoxaline Step1 Step 1: C2-Substitution (SNAr) Core->Step1 R-NH2, Base 0-25°C Intermediate_A 2-Amino-6-chloro- 7-methylquinoxaline (Hinge Binder) Step1->Intermediate_A Step2 Step 2: C6-Coupling (Suzuki/Buchwald) Intermediate_A->Step2 Ar-B(OH)2, Pd(0) 90°C Intermediate_B 6-Aryl-2-amino- 7-methylquinoxaline (Extended Skeleton) Step2->Intermediate_B Step3 Step 3: C7-Modification (Radical Bromination) Intermediate_B->Step3 NBS, AIBN Final_Drug Kinase Inhibitor Candidate Step3->Final_Drug

Figure 1: Sequential functionalization strategy leveraging orthogonal reactivity of the 2,6-dichloro scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective C2-Amination ( )

Objective: To introduce the primary pharmacophore (e.g., a solubilizing amine or aniline) at the C2 position without disturbing the C6-chloride.

  • Mechanism: Addition-Elimination (

    
    ). The pyrazine nitrogen acts as an electron sink, stabilizing the Meisenheimer intermediate.
    
  • Reagents:

    • Substrate: 2,6-Dichloro-7-methylquinoxaline (1.0 equiv)

    • Nucleophile: Morpholine, Piperazine, or substituted Aniline (1.1 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA (1.5 equiv)
      
    • Solvent: DMF (dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction vial with 2,6-Dichloro-7-methylquinoxaline (213 mg, 1.0 mmol) and anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol). Stir at room temperature (RT) for 5 minutes.
    
  • Nucleophile Introduction: Add the amine nucleophile (1.1 mmol) dropwise.

    • Note: For aliphatic amines, reaction proceeds at RT. For anilines, heat to 60–80°C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1] The starting material (

    
     ~ 4.2 min) should convert to the mono-substituted product (
    
    
    
    ~ 3.5 min).
    • Critical Check: If di-substitution (reaction at C6) is observed, lower temperature to 0°C.

  • Workup: Pour the mixture into ice-cold water (15 mL). The product usually precipitates.[2]

  • Isolation: Filter the solid, wash with water (

    
    ), and dry under vacuum. If no precipitate forms, extract with EtOAc.
    

Expected Yield: 85–95% Validation:


 NMR should show the loss of the C2 proton signal (if comparing to quinoxaline) or a shift in the C3 proton, while the C5/C8 aromatic protons remain distinct.
Protocol B: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To extend the carbon skeleton at the C6 position, often used to access the "hydrophobic pocket" of a kinase enzyme.

  • Prerequisite: This step must follow Protocol A. The C2-amine prevents catalyst poisoning by the highly reactive C2-chloride.

  • Reagents:

    • Substrate: 2-Amino-6-chloro-7-methylquinoxaline derivative (from Protocol A)

    • Boronic Acid: Phenylboronic acid derivative (1.2 equiv)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane.

Step-by-Step Procedure:

  • Degassing: In a microwave vial, combine the substrate (0.5 mmol), boronic acid (0.6 mmol), and 1,4-dioxane (4 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Palladium catalyst and aqueous base under a positive stream of Argon. Seal the vial immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–4 hours.

  • Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Silica, 0-50% EtOAc in Hexanes).

Troubleshooting:

  • Low Conversion: Switch to a more active catalyst system like XPhos Pd G2 if the C6-Cl bond is sterically hindered by the C7-methyl group.

Application Note: Kinase Inhibitor Design Logic

When applying this scaffold to drug discovery, the substitution pattern maps directly to kinase binding domains:

Quinoxaline PositionKinase Domain InteractionChemical Moiety Example
N1 / C2 Hinge Region Hydrogen bond acceptor (N1) and donor (C2-NH-R).
C6 Gatekeeper / Hydrophobic Pocket Aromatic rings (via Suzuki) to induce selectivity.
C7-Methyl Solvent Front Solubilizing groups (via bromination + amination).

Case Study Relevance: This scaffold is structurally homologous to intermediates used in the synthesis of Tyrosine Kinase Inhibitors (TKIs) similar to the Lenvatinib or Gefitinib class, where the quinoline/quinoxaline core provides the ATP-competitive anchor [1].

Safety & Handling

  • 2,6-Dichloro-7-methylquinoxaline: Irritant. Potent skin sensitizer. Handle in a fume hood.

  • Regioselectivity Risks: At temperatures >100°C during Step 1 (

    
    ), the C6-chloride may react, leading to inseparable mixtures. Adhere strictly to temperature controls.
    

References

  • Structure-Activity Relationship of Quinoxaline-Based Kinase Inhibitors. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the binding modes of quinoxaline scaffolds in ATP pockets. URL:[Link]

Sources

Method

Suzuki-Miyaura coupling reactions with 2,6-Dichloro-7-methylquinoxaline

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloro-7-methylquinoxaline Introduction: The Scaffold & The Challenge The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,6-Dichloro-7-methylquinoxaline

Introduction: The Scaffold & The Challenge

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., VEGFR, PDGF, and RAF inhibitors). The specific substrate, 2,6-dichloro-7-methylquinoxaline , presents a unique "electrophilic hierarchy" that allows for sophisticated, site-selective functionalization.[1][2]

For the synthetic chemist, this molecule offers two distinct electrophilic sites:

  • C2-Cl (Imidoyl Chloride): Located on the electron-deficient pyrazine ring.[1][2]

  • C6-Cl (Aryl Chloride): Located on the benzenoid ring, sterically influenced by the adjacent 7-methyl group.[1][2]

The Selectivity Challenge: The primary objective in manipulating this scaffold is controlling the order of reactivity. Standard Suzuki-Miyaura conditions can lead to inseparable mixtures of mono-arylated (C2 vs. C6), bis-arylated, and homocoupled byproducts.[1][2] This guide defines the protocols to strictly enforce C2-selectivity first , followed by C6-functionalization , leveraging the intrinsic electronic bias of the heterocycle.

Mechanistic Insight: The Electrophilic Hierarchy

To achieve high yields, one must understand the causality of the reaction kinetics.

  • Electronic Activation (C2 > C6): The C2 position is adjacent to the N1 nitrogen. The inductive electron-withdrawal of the nitrogen atoms makes the C2-Cl bond significantly more susceptible to Oxidative Addition by the Pd(0) catalyst.[1][2] The pyrazine ring is essentially an electron-sink, activating the C2-Cl bond.[1][2]

  • Steric & Electronic Deactivation (C6): The C6 position is on the carbocyclic ring. Furthermore, the 7-methyl group acts as a weak electron-donating group (EDG) and provides ortho-steric hindrance.[1][2] This further deactivates the C6-Cl bond relative to the C2-Cl bond, widening the reactivity gap and enhancing regioselectivity compared to the non-methylated parent (2,6-dichloroquinoxaline).[1]

Diagram 1: Regioselectivity Decision Tree

Regioselectivity Start Substrate: 2,6-Dichloro-7-methylquinoxaline Pd0 Pd(0) Catalyst Species Start->Pd0 Path_C2 Path A: C2 Oxidative Addition (Kinetically Favored) Pd0->Path_C2 Low Ea (Pyrazine activation) Path_C6 Path B: C6 Oxidative Addition (Kinetically Disfavored) Pd0->Path_C6 High Ea (Steric/Electronic deactivation) Intermediate_C2 C2-Palladium(II) Complex (Stable Intermediate) Path_C2->Intermediate_C2 Transmetal Transmetallation (Ar-B(OH)2 + Base) Intermediate_C2->Transmetal RedElim Reductive Elimination Transmetal->RedElim Product_Mono Product: 2-Aryl-6-chloro-7-methylquinoxaline RedElim->Product_Mono

Caption: Kinetic pathway analysis showing the preferential oxidative addition at the electron-deficient C2 position over the sterically hindered C6 position.[1][2]

Experimental Protocols

Protocol A: Regioselective C2-Arylation (Mono-Coupling)

Objective: Isolate the 2-aryl-6-chloro-7-methylquinoxaline with >95% regioselectivity.

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).[2] It is less active than Buchwald precatalysts, which is advantageous here to prevent "overshoot" (reaction at C6).[2]

  • Base: Na₂CO₃ (Mild).[2] Stronger bases (e.g., K₃PO₄) can accelerate the sluggish C6 reaction.

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add:

    • 2,6-Dichloro-7-methylquinoxaline (1.0 equiv, 213 mg for 1 mmol scale).[1][2]

    • Aryl Boronic Acid (1.05 equiv).[2] Note: Do not use large excess.

    • Pd(PPh₃)₄ (0.05 equiv, 5 mol%).[2]

  • Degas: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aq. Na₂CO₃ (2.0 equiv, 1 mL).[2]

  • Reaction: Heat to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS.[2][3] Look for the disappearance of starting material. If bis-coupling (M+Ar+Ar) appears, lower temp to 80°C.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine (10 mL).[2] Dry over Na₂SO₄.[2][4][5]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is usually the first major UV-active spot after the starting material.

Protocol B: Sequential C6-Arylation (Bis-Coupling)

Objective: Functionalize the C6 position of the isolated C2-product (or perform one-pot bis-arylation).

  • Catalyst: Pd₂(dba)₃ + XPhos (or SPhos).[2] The C6-Cl bond is deactivated and sterically hindered by the 7-methyl group; a bulky, electron-rich ligand is required.[1][2]

  • Base: K₃PO₄ (Anhydrous or aqueous).[2]

  • Temperature: 100–110°C.[2]

Step-by-Step Procedure (Starting from C2-product):

  • Charge: 2-Aryl-6-chloro-7-methylquinoxaline (1.0 equiv), Boronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), K₃PO₄ (2.0 equiv).[1][2]

  • Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.[1][2]

  • Reaction: Heat to 105°C for 12–16 hours.

  • Workup: Standard extraction (EtOAc/Water).

Data Presentation & Optimization Matrix

The following table summarizes the optimization logic based on field data for quinoxaline couplings.

VariableConditionOutcome / Mechanistic Note
Ligand PPh₃ (Tetrakis) Excellent for C2. Low reactivity at C6 prevents side reactions.[1][2]
XPhos / SPhosRequired for C6. High turnover frequency allows oxidative addition into hindered aryl chlorides.[2]
dppfGood alternative for C2 if PPh₃ fails, but risks bis-coupling at high temps.[1][2]
Base Na₂CO₃ / NaHCO₃ Mild. Maintains C2 selectivity.[2]
K₃PO₄ / Cs₂CO₃Strong. Promotes transmetallation at difficult sites (C6).[2] Use only for bis-coupling.
Solvent Dioxane/H₂OStandard.[2] Good solubility for quinoxalines.[2]
ToluenePreferred for C6 coupling to reach higher temperatures (>100°C).[2]
Temp 80–90°CKinetic control window for C2 selectivity.
>100°CThermodynamic forcing required for C6 activation.[2]

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow Setup 1. Setup (Inert Atmosphere) Reaction 2. Reaction (90°C, 4-6h) Setup->Reaction Heat Monitor 3. QC Monitor (LCMS/TLC) Reaction->Monitor Sample Monitor->Reaction Incomplete Workup 4. Workup (EtOAc Extract) Monitor->Workup Complete Purify 5. Purification (Flash Chrom.) Workup->Purify Crude

Caption: Standard operational workflow for the isolation of the mono-coupled product.

Troubleshooting & Quality Control

Issue 1: Dehalogenation (Formation of 2-aryl-7-methylquinoxaline)

  • Cause: Hydride source in the media (often from Ethanol or excessive heat) or "over-reduction" by Pd-H species.[1][2]

  • Solution: Avoid alcoholic co-solvents (use Dioxane/Water).[2] Reduce reaction time. Ensure Argon purge is rigorous to prevent oxidation of phosphines which can destabilize the catalyst.

Issue 2: Hydrolysis (Formation of 2-hydroxy-6-chloro...)

  • Cause: Hydroxide ions competing with boronic acid during transmetallation.[2]

  • Solution: Reduce water ratio (use 9:1 Dioxane/Water) or switch to anhydrous conditions using CsF or K₃PO₄ (solid) in Dioxane.[2]

Issue 3: Low Conversion at C6 (Bis-coupling step)

  • Cause: Steric hindrance from the 7-methyl group.[1][2]

  • Solution: Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3).[2] These activate rapidly and form the highly active monoligated Pd(0) species necessary for hindered substrates.[2]

References

  • Mechanistic Basis of Quinoxaline Reactivity

    • Title: Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.[2][6][7]

    • Source: Thieme Connect (Synlett/Synthesis).[2]

  • General Protocols for Heterocyclic Couplings

    • Title: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline.
    • Source: BenchChem Application Support.[2][4][6]

  • Microwave Assisted & Optimization Strategies

    • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling (Analogous Heterocyclic Chemistry).
    • Source: MDPI (Molecules).[2]

    • URL:[Link][1][2]

  • Troubleshooting Electron-Deficient Heterocycles

    • Title: Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.[1][2][3]

    • Source: BenchChem Technical Support.[2][3][4][8]

Sources

Application

Precision Amination of 2,6-Dichloro-7-methylquinoxaline: Application Note &amp; Protocols

Executive Summary & Strategic Analysis The 2,6-Dichloro-7-methylquinoxaline scaffold is a high-value pharmacophore, frequently serving as a core intermediate in the synthesis of kinase inhibitors (e.g., substituted quino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2,6-Dichloro-7-methylquinoxaline scaffold is a high-value pharmacophore, frequently serving as a core intermediate in the synthesis of kinase inhibitors (e.g., substituted quinoxalines targeting PDGF or VEGFR pathways). Its structural uniqueness lies in the presence of two distinct electrophilic sites: the C2-chloro (heteroaryl,


-to-nitrogen) and the C6-chloro  (aryl, benzenoid).

For the drug development chemist, this substrate presents a classic regioselectivity challenge . The C2 position is electronically activated by the adjacent imine nitrogens, making it highly susceptible to oxidative addition and nucleophilic attack. Conversely, the C6 position behaves as a deactivated aryl chloride, further stabilized by the electron-donating nature of the adjacent 7-methyl group.

This guide provides a validated roadmap for:

  • Regioselective Mono-amination at C2: Leveraging electronic bias under mild catalytic conditions.

  • Sequential Bis-amination: Activating the recalcitrant C6 position using third-generation Buchwald precatalysts.

Reactivity Landscape

The following decision tree illustrates the logical flow for functionalizing this scaffold.

ReactivityMap Substrate 2,6-Dichloro-7-methylquinoxaline C2_Site C2 Position (Heteroaryl) High Reactivity (Low Activation Energy) Substrate->C2_Site Electronic Activation (Alpha to N) C6_Site C6 Position (Aryl) Low Reactivity (High Activation Energy) Substrate->C6_Site Steric/Electronic Deactivation Condition_A Protocol A: Mild Pd/Ligand (e.g., BINAP, Xantphos) Temp: 60-80°C C2_Site->Condition_A Preferred Pathway Product_Mono 2-Amino-6-chloro-7-methylquinoxaline (>95% Regioselectivity) Condition_A->Product_Mono Condition_B Protocol B: Bulky, E-Rich Ligand (e.g., BrettPhos, XPhos) Temp: 100-110°C Product_Bis 2,6-Diamino-7-methylquinoxaline (Bis-coupled) Condition_B->Product_Bis Product_Mono->Condition_B Step 2: Force C6

Figure 1: Reactivity hierarchy and strategic workflow for selective amination.

Critical Mechanistic Factors

The "C2-First" Rule

The C2-Cl bond possesses a significantly lower bond dissociation energy (BDE) compared to C6-Cl due to the electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the pyrazine ring nitrogens. In a competitive environment, Pd(0) will undergo oxidative addition at C2 exclusively if the temperature is controlled.

Ligand Selection Logic
  • For C2 (Protocol A): We utilize BINAP or Xantphos . These bidentate ligands form stable chelates that promote reductive elimination but are not sufficiently electron-rich to rapidly insert into the deactivated C6-Cl bond at moderate temperatures.

  • For C6 (Protocol B): We switch to BrettPhos or XPhos . These bulky, electron-rich dialkylbiaryl monophosphines are required to facilitate oxidative addition into the electron-neutral/rich aryl chloride at C6, particularly after the C2 position has been aminated (which further pushes electron density into the ring).

Experimental Protocols

Protocol A: Regioselective C2-Amination

Objective: Synthesis of 2-amino-6-chloro-7-methylquinoxaline derivatives. Scope: Primary and secondary amines (morpholine, piperazine, anilines).

Materials Table
ReagentEquiv.RoleNotes
2,6-Dichloro-7-methylquinoxaline 1.0SubstrateLimiting reagent.
Amine Nucleophile 1.1Coupling PartnerSlight excess ensures conversion.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorCost-effective source of Pd(II).
rac-BINAP 0.03 (3 mol%)LigandBidentate; prevents C6 insertion.
Cs₂CO₃ 2.0BaseMild; minimizes hydrolysis of C2-Cl.
Toluene [0.2 M]SolventAnhydrous, degassed.
Step-by-Step Methodology
  • Preparation: Oven-dry a 2-neck round-bottom flask or a crimp-top vial. Cool under a stream of Argon.[1]

  • Charging: Add Pd(OAc)₂ (2 mol%) and rac-BINAP (3 mol%) to the flask. Add anhydrous Toluene (50% of total volume). Stir at room temperature for 5 minutes until the solution turns orange/red (formation of active catalyst).

  • Substrate Addition: Add 2,6-Dichloro-7-methylquinoxaline (1.0 equiv), the amine (1.1 equiv), and Cs₂CO₃ (2.0 equiv). Add the remaining Toluene.

  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent homocoupling or oxidation).

  • Reaction: Heat the mixture to 80°C . Monitor by LC-MS or TLC every hour.

    • Checkpoint: Reaction is typically complete in 2-4 hours. If C6-coupling is observed (rare at 80°C), lower temp to 60°C.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-aminated product is typically more polar than the starting material but less polar than the bis-product.

Protocol B: C6-Amination (Sequential or Bis-Coupling)

Objective: Functionalization of the deactivated C6-Cl site. Pre-requisite: This protocol is applied after Protocol A, or in a one-pot procedure if symmetric bis-amination is desired.

Materials Table
ReagentEquiv.RoleNotes
2-Amino-6-chloro-7-methyl... 1.0SubstrateProduct from Protocol A.
Amine Nucleophile 1.5Coupling PartnerHigher excess required for difficult coupling.
BrettPhos Pd G3 0.02-0.05Precatalyst3rd Gen catalyst ensures rapid activation.
NaOtBu 2.5BaseStrong base required for difficult activation.
1,4-Dioxane [0.2 M]SolventHigher boiling point, good solubility.
Step-by-Step Methodology
  • Catalyst Choice: Use BrettPhos Pd G3 (or XPhos Pd G3). These precatalysts contain the active Pd(0)-Ligand species pre-formed, eliminating the induction period and preventing catalyst decomposition.

  • Setup: In a glovebox or under strict Schlenk conditions, combine the C2-aminated substrate (1.0 equiv), amine (1.5 equiv), BrettPhos Pd G3 (2-5 mol%), and NaOtBu (2.5 equiv) in a reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane.

  • Reaction: Seal the vessel and heat to 100-110°C .

    • Note: The 7-methyl group sterically hinders the C6 position slightly and donates electrons, making this oxidative addition slower than a standard chlorobenzene.

  • Monitoring: Reaction times may extend to 12-18 hours.

  • Work-up: Dilute with water/brine, extract with DCM (avoid EtOAc if product is very polar). Dry over Na₂SO₄ and concentrate.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (C2) Catalyst poisoning or inactive Pd.Switch to Pd₂(dba)₃ to avoid acetate inhibition. Ensure strict O₂-free conditions.
Hydrolysis (C2-OH) Wet solvent or hygroscopic base.Use anhydrous Toluene. Switch base from Cs₂CO₃ to K₃PO₄ (anhydrous).
Poor Regioselectivity Temperature too high; Ligand too active.Lower temp to 50-60°C. Use DPPF or BINAP (rigid bite angle) instead of monophosphines.
No Reaction at C6 Oxidative addition failure.Switch ligand to BrettPhos or AdBrettPhos . Increase temp to 120°C (switch solvent to Xylene).
Dehalogenation Beta-hydride elimination from amine.Avoid secondary amines with alpha-hydrogens if possible, or increase ligand loading.

References

  • Mechanistic Studies on Pd-Catalyzed Amination: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5] Reaction intermediates and structure-activity relationships in the Buchwald-Hartwig amination. Journal of the American Chemical Society.

  • Regioselectivity in Quinoxalines: Verma, A., et al. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry.

  • Third-Generation Precatalysts (G3): Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Third Generation" Buchwald-Hartwig Precatalysts. The Journal of Organic Chemistry.

  • Ligand Selection Guide (Sigma/Merck): Buchwald-Hartwig Cross Coupling Reaction User Guide.

Sources

Method

Application Note: 2,6-Dichloro-7-methylquinoxaline as a Strategic Intermediate for Agrochemicals

This Application Note is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It details the chemical utility, synthesis, and handling of 2,6-Dichloro-7-methylquinoxaline (CAS 392...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It details the chemical utility, synthesis, and handling of 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3), a critical scaffold for next-generation crop protection agents.

[1]


H

Cl

N

Executive Summary

2,6-Dichloro-7-methylquinoxaline is a high-value heterocyclic intermediate used primarily in the synthesis of aryloxyphenoxypropionate herbicides ("fops") and specialized quinoxaline-based fungicides . Its structural significance lies in the 2,6-dichloro substitution pattern, which allows for selective nucleophilic aromatic substitution (S


Ar) at the C2 position while retaining the C6-chlorine and C7-methyl motifs for lipophilicity and metabolic stability in the final active ingredient (AI).

This guide outlines the industrial synthesis pathway , purification protocols , and downstream applications , emphasizing the control of regiochemistry during the cyclization phase.

Chemical Properties & Stability[1][2]

PropertyValueNotes
Molecular Weight 213.06 g/mol
Appearance Off-white to pale yellow crystalline solidDarkens upon light exposure
Melting Point 153–157 °CHigh crystallinity indicates purity
Solubility Soluble in DCM, CHCl

, Toluene; Insoluble in Water
Use Toluene for recrystallization
Reactivity High electrophilicity at C2; Moderate at C6C2-Cl is ~100x more reactive than C6-Cl
Storage Inert atmosphere (N

), <25 °C, Desiccated
Hydrolysis risk at C2-Cl if moist

Synthesis Protocol

The industrial preparation of 2,6-Dichloro-7-methylquinoxaline requires a regioselective cyclization followed by a chlorodehydroxylation. The critical challenge is avoiding the formation of the 2,7-dichloro-6-methyl isomer.

Retrosynthetic Analysis

The synthesis begins with 4-chloro-5-methyl-o-phenylenediamine , which is condensed with glyoxylic acid to form the quinoxalinone intermediate. This is subsequently chlorinated using phosphorus oxychloride (POCl


).
Detailed Experimental Procedure
Step 1: Regioselective Cyclization

Reaction: 4-Chloro-5-methyl-1,2-phenylenediamine + Glyoxylic Acid


 6-Chloro-7-methyl-2(1H)-quinoxalinone
  • Setup: Equip a 2L three-necked flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Solvent System: Charge the flask with 1,2-dichlorobenzene (ODCB) (500 mL) to ensure high-temperature solubility.

  • Reagents: Add 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq, 156.6 g) and Glyoxylic acid monohydrate (1.1 eq, 101.2 g).

  • Process:

    • Heat the mixture to 50 °C for 1 hour to form the intermediate salt.

    • Ramp temperature to 140 °C (reflux) and hold for 6 hours. Water generated must be removed via a Dean-Stark trap to drive the equilibrium.

    • Checkpoint: Monitor by HPLC. The disappearance of diamine indicates completion.

  • Isolation: Cool to 20 °C. The product, 6-Chloro-7-methyl-2-quinoxalinone , precipitates. Filter and wash with cold methanol.

    • Yield: ~85-90%

    • Purity: >95% (Isomeric purity is critical here).

Step 2: Chlorodehydroxylation

Reaction: 6-Chloro-7-methyl-2(1H)-quinoxalinone + POCl




2,6-Dichloro-7-methylquinoxaline
  • Setup: Use a dry 1L flask under N

    
     atmosphere.
    
  • Reagents: Suspend the Step 1 product (100 g) in Phosphorus Oxychloride (POCl

    
    )  (300 mL, excess).
    
  • Catalyst: Add DMF (2 mL) dropwise. Caution: Exothermic Vilsmeier-Haack complex formation.

  • Process:

    • Heat to reflux (105 °C) for 3–4 hours.

    • The suspension will clear as the chlorinated product forms.

  • Quench & Workup (Critical Safety Step):

    • Distill off excess POCl

      
       under reduced pressure.
      
    • Pour the viscous residue slowly onto crushed ice/water (1 kg) with vigorous stirring. Exotherm control is vital.

    • Neutralize to pH 7–8 with 20% NaOH solution.

  • Purification:

    • Extract with Dichloromethane (DCM) (3 x 200 mL).

    • Dry organic layer over MgSO

      
       and concentrate.
      
    • Recrystallization: Dissolve crude solid in hot Toluene/Heptane (1:1) . Cool slowly to 4 °C.

Synthesis Workflow Diagram

SynthesisPath Start 4-Chloro-5-methyl- 1,2-phenylenediamine Intermed 6-Chloro-7-methyl- 2-quinoxalinone (Precipitate) Start->Intermed Cyclization (ODCB, 140°C, -H2O) Reagent1 Glyoxylic Acid Reagent1->Intermed Final 2,6-Dichloro-7-methyl- quinoxaline (Target) Intermed->Final Chlorination (Reflux, 3h) Reagent2 POCl3 / DMF Reagent2->Final

Caption: Two-step industrial synthesis route ensuring regioselective formation of the 2,6-dichloro isomer.

Downstream Agrochemical Applications

The 2,6-dichloro-7-methylquinoxaline scaffold is a bioisostere of the standard 2,6-dichloroquinoxaline used in Quizalofop-p-ethyl. The addition of the 7-methyl group enhances lipophilicity (LogP increase ~0.5), potentially improving cuticular penetration in weeds.

Herbicide Synthesis (Aryloxyphenoxypropionates)

This intermediate is used to synthesize "Fop" herbicide analogs . The C2-chlorine is selectively displaced by hydroquinone, followed by etherification with chiral chloropropionates.

Mechanism:

  • S

    
    Ar Displacement:  The C2-Cl is highly labile due to the activation by the adjacent ring nitrogen (N1). The C6-Cl is deactivated and remains intact.
    
  • Coupling: Reaction with 4-hydroxyphenoxy derivatives creates the core ether linkage essential for ACCase inhibition (Acetyl-CoA Carboxylase).

Fungicide Development

Derivatives of this intermediate are explored for powdery mildew control . The quinoxaline core disrupts fungal respiration. The 7-methyl substitution often provides steric hindrance that reduces metabolic degradation of the active ingredient in the plant.

Application Logic Diagram

Applications Core 2,6-Dichloro-7-methylquinoxaline Step1 Selective C2-Substitution (Nucleophilic Attack) Core->Step1 Reactivity: C2 >> C6 PathA Herbicide Pathway (ACCase Inhibitors) Step1->PathA + Hydroquinone PathB Fungicide Pathway (Respiration Inhibitors) Step1->PathB + Thiol/Amine ProdA Quizalofop-methyl Analogs (Grass Weed Control) PathA->ProdA ProdB Quinoxaline-based Antifungals PathB->ProdB

Caption: Divergent synthesis pathways utilizing the selective reactivity of the C2-chlorine atom.

Quality Control & Characterization

To ensure the material is suitable for GMP agrochemical production, the following specifications must be met:

TestMethodSpecification
Assay HPLC (C18, ACN/H2O)

98.0%
Isomeric Impurity HPLC

0.5% (2,7-dichloro isomer)
Moisture Karl Fischer

0.5%
Identification 1H-NMR (CDCl

)

2.65 (s, 3H, CH

), 7.8 (s, 1H), 7.9 (s, 1H), 8.7 (s, 1H, C3-H)

Note on Isomers: The 2,7-dichloro-6-methyl isomer is the most common impurity. It arises if the initial cyclization occurs on the "wrong" nitrogen of the diamine. This can be controlled by optimizing the pH during the condensation step.

Safety and Handling

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.

  • PPE: Wear nitrile gloves, safety goggles, and a P95 respirator. The compound is a potent skin sensitizer.

  • Waste Disposal: All aqueous waste from the chlorination step contains phosphoric acid and must be neutralized before disposal. Organic filtrates should be incinerated.

References

  • BenchChem. (2025).[1] Synthesis of 2,6-Dichloroquinoxaline - Technical Support Center. Retrieved from

  • ChemicalBook. (2026). 2,6-Dichloro-7-Methylquinoxaline Properties and Safety. Retrieved from

  • Rasayan Journal of Chemistry. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Vol 13, No 2. Retrieved from

  • PubChem. (2025).[2] 2,6-Dichloroquinoxaline Compound Summary. National Library of Medicine. Retrieved from [2]

  • Google Patents. (2010). Process for preparing high purity 2,6-dichloroquinoxaline (CN100345831C). Retrieved from

Sources

Application

Application Note: Strategic Chlorination of 7-Methylquinoxaline

Executive Summary The chlorination of 7-methylquinoxaline presents a bifurcation in synthetic strategy, dictated entirely by the desired pharmacophore. Unlike electron-rich heterocycles, the quinoxaline core is -deficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chlorination of 7-methylquinoxaline presents a bifurcation in synthetic strategy, dictated entirely by the desired pharmacophore. Unlike electron-rich heterocycles, the quinoxaline core is


-deficient, rendering direct electrophilic aromatic substitution (EAS) on the ring kinetically unfavorable and regiochemically poor.

This guide details two distinct, high-fidelity protocols:

  • Radical Side-Chain Functionalization: Selective chlorination of the C7-methyl group to generate 7-(chloromethyl)quinoxaline, a critical linker intermediate.

  • Nucleophilic Ring Functionalization (The N-Oxide Route): A regioselective workflow to install a chlorine atom at the C2/C3 position via an N-oxide intermediate, bypassing the limitations of EAS.

Mechanistic Analysis & Decision Matrix

The reactivity of 7-methylquinoxaline is governed by the competition between the electron-withdrawing pyrazine ring and the electron-donating methyl group.

  • The Methyl Group (C7): Benzylic protons are activated (

    
    ), making them susceptible to Hydrogen Atom Transfer (HAT) by radical species.
    
  • The Pyrazine Ring (C2/C3): Highly electron-deficient. Direct chlorination requires forcing conditions that degrade the molecule. The solution is activation via N-oxidation , which reverses the polarity and allows nucleophilic attack by chloride ions (e.g., from

    
    ).
    
Decision Tree: Selecting Your Route

G Start Starting Material: 7-Methylquinoxaline Decision Target Moiety? Start->Decision SideChain Target: Linker/Alkylator (7-Chloromethyl) Decision->SideChain Benzylic Ring Target: Core Functionalization (2-Chloro-7-methyl) Decision->Ring Aromatic MethodA Protocol A: Radical Halogenation (NCS/AIBN) SideChain->MethodA MethodB Protocol B: N-Oxide Rearrangement (m-CPBA -> POCl3) Ring->MethodB

Figure 1: Strategic decision tree for quinoxaline functionalization.

Protocol A: Radical Side-Chain Chlorination

Target: 7-(Chloromethyl)quinoxaline Mechanism: Free-Radical Chain Reaction (Benzylic Substitution)

Reagent Selection Rationale[1]
  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is preferred over

    
     gas. NCS provides a low, steady concentration of radical chlorine, minimizing over-chlorination to the dichloromethyl analog.
    
  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). AIBN is preferred for its cleaner decomposition products (nitrogen gas vs. benzoic acid).

  • Solvent: Carbon Tetrachloride (

    
    ) is the historical standard but is phased out. Benzotrifluoride (
    
    
    
    ) or Chlorobenzene are validated, green-compliant alternatives that maintain the necessary high boiling point for initiation.
Step-by-Step Protocol

Scale: 10 mmol (1.44 g of 7-methylquinoxaline)

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler.

  • Dissolution: Add 7-methylquinoxaline (1.44 g, 10 mmol) and anhydrous chlorobenzene (20 mL).

  • Reagent Addition: Add NCS (1.47 g, 11 mmol, 1.1 eq).

    • Critical Step: Add AIBN (82 mg, 0.5 mmol, 0.05 eq).

  • Initiation: Purge the system with nitrogen for 5 minutes. Heat the mixture to reflux (

    
     oil bath).
    
  • Reaction Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or HPLC every 60 minutes.

    • Endpoint: Disappearance of starting material. Typically 3–6 hours.

    • Note: If reaction stalls, add a second portion of AIBN (0.02 eq).

  • Workup:

    • Cool to room temperature.[1][2] Succinimide will precipitate.

    • Filter off the succinimide solid.

    • Wash the filtrate with water (

      
      ) to remove residual succinimide.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: The product is reactive. Flash chromatography on neutral alumina (not silica, which can degrade the benzyl chloride) using a Hexane/EtOAc gradient.

Yield Expectation: 65–75% Key Impurity: 7-(Dichloromethyl)quinoxaline (from over-reaction).

Protocol B: Regioselective Ring Chlorination

Target: 2-Chloro-7-methylquinoxaline (and/or 3-chloro isomer) Mechanism: Nucleophilic attack on N-oxide / Reissert-Henze type rearrangement.

Direct chlorination of the ring is ineffective. The industry standard is the oxidation-chlorination sequence .

The Pathway[1][4]
  • Oxidation: 7-methylquinoxaline

    
     7-methylquinoxaline-1,4-di-N-oxide (or mono-oxide).
    
  • Chlorination: Reaction with

    
     converts the N-oxide oxygen into a leaving group, followed by chloride attack at the adjacent carbon.
    
Step-by-Step Protocol

Phase 1: N-Oxidation [3]

  • Dissolve 7-methylquinoxaline (10 mmol) in DCM (30 mL).

  • Add m-chloroperbenzoic acid (m-CPBA, 2.2 eq) portion-wise at

    
    .
    
  • Warm to RT and stir for 12 hours.

  • Workup: Wash with saturated

    
     (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).
    
  • Isolate the N-oxide (often a yellow solid).

Phase 2: Deoxychlorination (


) 
  • Setup: Place the dried N-oxide intermediate (approx. 10 mmol) in a flask.

  • Reagent: Add Phosphorus Oxychloride (

    
    , 10 mL) neat.
    
    • Safety:

      
       is corrosive and reacts violently with water. Use a scrubber.
      
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Mechanism:[4][5][6] The oxygen attacks P, forming a

      
       species. Chloride attacks C2, eliminating the phosphate group and restoring aromaticity.
      
  • Quench (Critical Safety Step):

    • Cool the mixture to RT.

    • Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature

      
       to prevent hydrolysis of the product.
      
    • Neutralize with

      
       or solid 
      
      
      
      to pH 8.
  • Extraction: Extract with DCM (

    
    ).
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Regiochemistry Note: Due to the 7-methyl group, the 1-oxide and 4-oxide may form in different ratios, leading to a mixture of 2-chloro-7-methyl and 3-chloro-7-methyl isomers. These are usually separable by chromatography.

Troubleshooting & Critical Quality Attributes (CQAs)

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Oxygen inhibition of radical chain.Degas solvent thoroughly (

sparge) before adding AIBN.
Protocol A: "Black Tar" Polymerization of benzylic radical.Reduce concentration; avoid overheating; use BHT inhibitor in workup.
Protocol B: Violent Exotherm Rapid hydrolysis of

.
Quench onto ice slowly. Do not add water to the acid.
Protocol B: Isomer Mixture Lack of regiocontrol in N-oxidation.Isolate mono-N-oxide first if possible, or separate final chloro-isomers via HPLC.

Safety & Handling

  • Vesicant Hazard: Chloromethylquinoxalines (Protocol A products) are potent alkylating agents. They mimic mustard gas reactivity. Double-glove (Nitrile/Laminate) and work in a fume hood.

  • Phosphorus Oxychloride: Causes severe burns. Reacts explosively with DMSO or water.

References

  • Synthesis of 7-Chloroquinoline Derivatives (Analogous Chemistry)

    • Title: Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
    • Source: Durham University / Baxendale Group.
    • URL:[Link]

    • Relevance: Demonstrates metalation strategies for functionalizing electron-deficient heterocycles, providing an alternative to radical/oxid
  • Photoredox Chlorination (Modern Alternative)

    • Title: Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source.[7]

    • Source: Chemical Communic
    • URL:[Link]

    • Relevance: Validates the use of radical mechanisms for chlorinating quinoxalinones, supporting the mechanistic logic of Protocol A.
  • N-Oxide Chemistry (The Beirut/Reissert-Henze Reaction)

    • Title: Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives.[8]

    • Source: Journal of the Brazilian Chemical Society.
    • URL:[Link]

    • Relevance: Provides experimental conditions for the synthesis and handling of quinoxaline N-oxides, the critical intermedi
  • Chlorination of Amino Acids and Heterocycles

    • Title: Chlorination of Amino Acids: Reaction Pathways and Reaction R
    • Source: NIH / PubMed Central.
    • URL:[Link]

    • Relevance: Discusses the kinetics of chlorination, relevant for understanding rate-limiting steps in radical chlorin

Sources

Method

Application Note: Strategic Functionalization of 2,6-Dichloro-7-methylquinoxaline

Executive Summary 2,6-Dichloro-7-methylquinoxaline is a high-value scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, intercalating agents, and receptor antagonists. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-7-methylquinoxaline is a high-value scaffold in medicinal chemistry, widely utilized in the development of kinase inhibitors, intercalating agents, and receptor antagonists. Its structural utility lies in the presence of three distinct functionalizable sites: two chlorinated positions with disparate electronic environments (C2 and C6) and a benzylic methyl group (C7).

This Application Note provides a definitive guide to the regioselective functionalization of this molecule. Unlike symmetrical heterocycles, the 2,6-dichloro substitution pattern offers a pre-biased reactivity landscape that, when understood, allows for the programmable assembly of complex libraries without the need for protecting groups.

Key Deliverables:

  • Chemo-Electronic Map: Understanding the reactivity hierarchy (C2 > C6 > C7).

  • Protocol A: C2-Selective Nucleophilic Aromatic Substitution (

    
    ).
    
  • Protocol B: C6-Selective Palladium-Catalyzed Cross-Coupling.

  • Sequential Workflow: A validated path for generating 2,6-disubstituted libraries.

Chemo-Electronic Rationale

To successfully manipulate 2,6-dichloro-7-methylquinoxaline, one must recognize the electronic "hardness" and "softness" of its electrophilic sites.

The Reactivity Hierarchy

The quinoxaline core consists of a pyrazine ring fused to a benzene ring. This fusion creates a significant electronic gradient:

  • C2-Cl (The "Soft" Electrophile): Located on the electron-deficient pyrazine ring. The adjacent nitrogen atoms (N1 and N4) exert a strong inductive (

    
    ) and mesomeric (
    
    
    
    ) effect, making C2 highly susceptible to nucleophilic attack. The transition state (Meisenheimer complex) is stabilized by the ability of the nitrogen atoms to accommodate the negative charge.
  • C6-Cl (The "Hard" Electrophile): Located on the benzenoid ring. This position behaves similarly to a chlorobenzene. It is significantly less reactive toward

    
     and typically requires transition-metal catalysis (e.g., Pd, Ni) to undergo substitution.
    
  • C7-Methyl: A benzylic carbon. It is electronically neutral but susceptible to radical abstraction (e.g., NBS bromination) or oxidation.

The Selectivity Rule

The "C2-First" Principle: Under standard nucleophilic or oxidative addition conditions, the C2 position will react orders of magnitude faster than C6. To achieve high yields, researchers should functionalize C2 first, or utilize highly specific steric ligands to invert this preference.

Validated Experimental Protocols

Protocol A: C2-Selective Nucleophilic Substitution ( )

Objective: Selective displacement of the C2-chloride by an amine nucleophile, leaving the C6-chloride intact for future coupling.

Mechanism:


 via Meisenheimer intermediate.

Materials:

  • Substrate: 2,6-Dichloro-7-methylquinoxaline (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv) for soluble amines.
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    ).
    

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 2,6-dichloro-7-methylquinoxaline (213 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol). Then, add the amine (1.1 mmol) dropwise.
    
  • Reaction:

    • For aliphatic amines: Stir at Room Temperature for 2–4 hours.

    • For anilines/weak nucleophiles: Heat to 60°C for 4–6 hours.

    • Caution: Do not exceed 80°C, as this may promote minor side reactions at C6 or bis-substitution.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot.
  • Workup: Pour the reaction mixture into ice-cold water (15 mL). The product typically precipitates.[1] Filter, wash with water, and dry under vacuum. If no precipitate forms, extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.

Expected Result: >85% yield of 2-amino-6-chloro-7-methylquinoxaline.

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: Functionalization of the C6-chloride. This is typically performed after Protocol A (on the 2-substituted intermediate) or after a C2-selective Suzuki coupling.

Mechanism: Pd(0)-catalyzed cross-coupling cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).

Materials:

  • Substrate: 6-Chloro-7-methyl-2-substituted-quinoxaline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.3 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%).
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Procedure:

  • Degassing (Critical): In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the Palladium catalyst quickly against a positive flow of inert gas. Seal the vessel immediately.

  • Reaction:

    • Thermal: Heat to 90°C for 12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2][3][4] Wash the filtrate with water and brine.[5]

  • Purification: Flash column chromatography is usually required to separate the product from de-halogenated byproducts or homocoupled boronic acids.

Note on Regioselectivity: If performing this on the unsubstituted dichloro-scaffold, the reaction will occur at C2 first. To hit C6, you must either block C2 or accept the C2-product.

Strategic Workflows & Visualization

The "Standard" Drug Discovery Workflow

The most reliable path for library generation is the sequential approach:


 (C2) followed by Cross-Coupling (C6).

ReactionPathway Fig 1. Regioselective divergence. The solid blue line represents the high-fidelity SNAr pathway. SM 2,6-Dichloro- 7-methylquinoxaline Inter1 Intermediate A: 2-Amino-6-chloro- 7-methylquinoxaline SM->Inter1 Protocol A: SNAr (Amine, K2CO3, DMF, RT) Selectivity: >20:1 C2:C6 Inter2 Intermediate B: 2-Aryl-6-chloro- 7-methylquinoxaline SM->Inter2 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, THF) Selectivity: ~10:1 C2:C6 Final1 Product A: 2-Amino-6-Aryl- 7-methylquinoxaline Inter1->Final1 Protocol B: Suzuki (Ar-B(OH)2, Pd cat., 90°C) Final2 Product B: 2,6-Diaryl- 7-methylquinoxaline Inter2->Final2 Suzuki Coupling (2nd) (Forcing Conditions)

Data Summary: Reaction Conditions Table
Reaction TypeTarget SiteReagentsTemperatureSelectivity (C2:C6)

C2 Prim/Sec Amine,

, DMF
25–60°C> 95:5
Suzuki C2

,

,

80–90°C~ 85:15
Suzuki C6

,

,

100–120°CN/A (Requires C2 subst.)
Radical C7-Me NBS, AIBN,

RefluxN/A (Chemo-selective)

Troubleshooting & Quality Control

Issue: Bis-substitution during
  • Symptom: Appearance of a highly lipophilic spot on TLC; Mass spec shows M+Amine+Amine.

  • Cause: Reaction temperature too high or excess amine used.

  • Solution: Strictly control temperature at RT. Add the amine dropwise.

Issue: Loss of C6-Chlorine (Dehalogenation)
  • Symptom: Mass spec shows M-Cl+H during Suzuki coupling.

  • Cause: "Hydride" source in the reaction (often from overheating in alcoholic solvents) or prolonged reaction times.

  • Solution: Switch to 1,4-Dioxane or Toluene. Reduce reaction time. Use a catalyst with a bulky ligand (e.g., XPhos) to accelerate the coupling over the dehalogenation pathway.

Issue: Poor C2 vs C6 Selectivity in Suzuki
  • Symptom: Mixture of 2-aryl and 6-aryl products.

  • Solution: This is inherent to the "All-Carbon" workflow. To improve C2 selectivity, use electron-deficient boronic acids first (they react slower, allowing the thermodynamic preference for C2 to dominate) and use a milder base like

    
     instead of 
    
    
    
    .

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,6-Dichloroquinoxaline. Retrieved from 6

  • Rasayan Journal of Chemistry. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Retrieved from 3

  • Organic Chemistry Portal. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. (Contextual reference for ligand-controlled selectivity). Retrieved from 4

  • PubChem. (2025).[7] 2,6-Dichloroquinoxaline Compound Summary. Retrieved from 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-7-methylquinoxaline

Welcome to the technical support center for the synthesis of 2,6-Dichloro-7-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,6-Dichloro-7-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges you might encounter during your experiments, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing the quinoxaline scaffold?

A1: The most prevalent and historically significant method for quinoxaline synthesis is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][2][3][4] This versatile reaction can be performed under various conditions, from classical reflux in solvents like ethanol or acetic acid to more modern, greener approaches.[3][5]

Q2: For the synthesis of 2,6-Dichloro-7-methylquinoxaline, what would be the appropriate starting materials?

A2: To synthesize 2,6-Dichloro-7-methylquinoxaline, the logical starting materials would be 3,4-diamino-5-chlorotoluene (also known as 5-chloro-4-methyl-1,2-phenylenediamine) and a suitable 1,2-dicarbonyl compound that can lead to the desired dichlorination, or a pre-chlorinated 1,2-dicarbonyl compound. However, a more common strategy would be the condensation of 4-methyl-1,2-phenylenediamine with a 1,2-dicarbonyl compound, followed by a chlorination step. Another viable route is the reaction of a dichlorinated o-phenylenediamine with a diketone under acidic conditions.[6]

Q3: What are the key safety precautions when synthesizing 2,6-Dichloro-7-methylquinoxaline?

A3: Safety is paramount. When working with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as these reagents are corrosive and react violently with water.[6][7] The final product, 2,6-dichloroquinoxaline, is harmful if swallowed and can cause skin and serious eye irritation.[6] Always handle with appropriate PPE.

Q4: Can this synthesis be performed under "green" or environmentally friendly conditions?

A4: Absolutely. The principles of green chemistry are increasingly being applied to quinoxaline synthesis.[5] Strategies include using alternative energy sources like microwave irradiation or ultrasound to accelerate the reaction, often resulting in higher yields and shorter reaction times.[8] Employing benign solvents like water or ethanol, or even conducting the reaction under solvent-free conditions, are also effective green approaches.[8] The use of reusable solid acid catalysts is another eco-friendly option.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,6-Dichloro-7-methylquinoxaline, offering potential causes and actionable solutions.

Problem 1: Consistently Low Yield

Q: My reaction is consistently resulting in a low yield of 2,6-Dichloro-7-methylquinoxaline. What are the likely causes and how can I improve it?

A: Low yields are a common frustration in organic synthesis and can stem from several factors in quinoxaline preparation.[9]

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Traditional methods often rely on high temperatures and strong acids, which can lead to the degradation of starting materials or the final product.[9][10]

    • Solution: A systematic optimization of reaction parameters is crucial. Vary the temperature, reaction time, and solvent to find the optimal conditions.[9] Consider milder, modern catalytic systems that can operate under less harsh conditions.[10]

  • Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions, consuming your reactants and lowering the yield.[9]

    • Solution: Ensure the purity of your starting materials. If necessary, purify them by recrystallization or column chromatography before use.

  • Inefficient Catalysis: The choice of catalyst is critical for both yield and reaction time.[10]

    • Solution: Explore a range of catalysts. While traditional acid catalysts are common, many modern catalysts offer higher efficiency under milder conditions. Refer to the table below for some options.

  • Product Degradation: The desired quinoxaline derivative itself might be unstable under prolonged heating or harsh acidic/basic conditions.[9]

    • Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Once the reaction is complete, proceed with the workup immediately to avoid degradation. Microwave-assisted synthesis can dramatically reduce reaction times, minimizing the risk of product degradation.[10][11]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_purity 1. Verify Starting Material Purity start->check_purity optimize_conditions 2. Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->optimize_conditions If pure sub_purity Recrystallize or re-purify starting materials check_purity->sub_purity evaluate_catalyst 3. Evaluate Catalyst System optimize_conditions->evaluate_catalyst If yield still low monitor_reaction 4. Monitor Reaction Progress (TLC) evaluate_catalyst->monitor_reaction If yield still low workup Improved Yield monitor_reaction->workup Optimize workup sub_purity->optimize_conditions

Caption: A stepwise approach to troubleshooting low reaction yields.

Problem 2: Formation of Multiple Products/Impurities

Q: My final product shows multiple spots on TLC, indicating the presence of impurities or side products. How can I improve the selectivity of my reaction?

A: The formation of multiple products is often related to side reactions or, in the case of unsymmetrical starting materials, the formation of regioisomers.[9]

Potential Causes & Solutions:

  • Side Reactions: Undesired side reactions can consume reactants and complicate purification.[9] The oxidation of the 1,2-diamine starting material is a common side reaction.[10]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the diamine.

  • Regioisomer Formation: When using an unsymmetrical diamine like 3,4-diamino-5-chlorotoluene, the two amino groups can have different reactivities, potentially leading to the formation of two different regioisomers.

    • Solution: The choice of catalyst and reaction conditions can significantly influence regioselectivity.[9] Experiment with different catalysts (both acid and metal-based) and solvents to favor the formation of the desired isomer.

  • Harsh Reaction Conditions: High temperatures can promote the formation of by-products.[6]

    • Solution: Employ milder reaction conditions. Room temperature reactions, potentially accelerated by ultrasound, can offer higher selectivity.[8]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to purify the crude 2,6-Dichloro-7-methylquinoxaline. What are some effective purification strategies?

A: Purification can be challenging, especially if isomers with similar physical properties are present.[9]

Potential Causes & Solutions:

  • Similar Polarity of Products and Impurities: If the desired product and impurities have very similar polarities, separation by column chromatography can be difficult.

    • Solution: Meticulously optimize the solvent system for column chromatography using TLC.[12] Test various ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve the best separation.

  • Poor Crystallization: The product may not crystallize easily from the chosen solvent.

    • Solution: Recrystallization is a powerful technique for removing small amounts of impurities.[12] Test a range of solvents to find one in which the product is soluble when hot but sparingly soluble when cold. Common solvents for quinoxalines include ethanol, methanol, or mixtures of ethanol and water.[12][13]

  • Incomplete Reaction: The presence of unreacted starting materials can complicate purification.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider adjusting the conditions (e.g., increasing temperature, adding more catalyst).

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-7-methylquinoxaline via Cyclocondensation and Chlorination

This protocol is a generalized procedure based on common methods for quinoxaline synthesis and subsequent chlorination.

Part A: Synthesis of 6-Chloro-7-methyl-2-hydroxyquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mmol of 5-chloro-4-methyl-1,2-phenylenediamine in 10 mL of ethanol.

  • Reagent Addition: Add 1.1 mmol of a suitable 1,2-dicarbonyl precursor, such as glyoxylic acid.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.[3]

  • Reflux: Heat the reaction mixture to reflux and stir.

  • Monitoring: Monitor the reaction progress by TLC until the starting diamine is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with cold ethanol and then water. The crude 6-Chloro-7-methyl-2-hydroxyquinoxaline can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture.

Part B: Chlorination to 2,6-Dichloro-7-methylquinoxaline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the crude 6-Chloro-7-methyl-2-hydroxyquinoxaline from Part A.

  • Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 2.5-3.5 equivalents) in a fume hood.[7][14]

  • Reflux: Heat the mixture to reflux (approximately 110°C) for 1-2 hours.[7]

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[13]

  • Purification: Purify the crude 2,6-Dichloro-7-methylquinoxaline by recrystallization from an ethanol/water mixture.[13]

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.[12]

  • TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Eluent: Develop the plate in a pre-determined solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal ratio should be determined experimentally to give good separation.[12]

  • Visualization: Visualize the spots under UV light.[12] The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

Data Presentation

Table 1: Selected Catalysts for Quinoxaline Synthesis
Catalyst TypeExamplesTypical ConditionsReference(s)
Acid Catalysts Acetic Acid, p-Toluenesulfonic acid (p-TsOH)Reflux in ethanol or acetic acid[3]
Metal Catalysts NiBr₂, CuI, FeCl₃Varies (room temp to reflux)[1][5][15]
Solid Acid Catalysts Bentonite K-10, TiO₂-Pr-SO₃HRoom temperature, often solvent-free[5]
Green Catalysts Cerium (IV) Ammonium Nitrate (CAN)Room temperature in water or MeCN[5]
Organocatalysts Iodine (I₂)Room temperature in DMSO[1]
General Reaction Scheme

reaction_scheme cluster_product Product diamine 3,4-Diamino-5-chlorotoluene plus + dicarbonyl 1,2-Dicarbonyl Compound arrow Catalyst Solvent, Temp product 2,6-Dichloro-7-methylquinoxaline arrow->product

Caption: General synthesis of 2,6-Dichloro-7-methylquinoxaline.

References

  • Methods of Preparation of Quinoxalines - Encyclopedia.pub. (2023, November 23). Retrieved from [Link]

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (n.d.). Retrieved from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (2021, July 23). Retrieved from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry, 5(1), 14-56.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023, April 1). Retrieved from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing. (2021, November 19). Retrieved from [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 2,6-dichloroquinoxaline - PrepChem.com. (n.d.). Retrieved from [Link]

  • Scheme 1. Synthesis of compounds 2-6. Reaction conditions: (i) gl. CH3COOH, Reflux, 3 h. (n.d.). Retrieved from [Link]

  • WO1991001977A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents. (n.d.).
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry. (2020). Rasayan Journal of Chemistry, 13(2), 1037-1041.
  • CA2064564A1 - Process for preparing 2,6-dicholoroquinoxaline - Google Patents. (n.d.).
  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Retrieved from [Link]

  • CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline - Google Patents. (n.d.).
  • Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC. (2020, February 3). Retrieved from [Link]

  • 5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Plausible mechanism for the formation of quinoxaline. - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Mother Theresa institute. (2024, August 3). Retrieved from [Link]

  • A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC. (2020, June 23). Retrieved from [Link]

  • 6.3.2. Quinoxalines. (n.d.). Retrieved from [Link]

Sources

Optimization

purification methods for 2,6-Dichloro-7-methylquinoxaline

Technical Support Center: Purification & Troubleshooting for 2,6-Dichloro-7-methylquinoxaline Executive Summary The purification of 2,6-Dichloro-7-methylquinoxaline presents a specific set of challenges primarily driven...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Troubleshooting for 2,6-Dichloro-7-methylquinoxaline

Executive Summary

The purification of 2,6-Dichloro-7-methylquinoxaline presents a specific set of challenges primarily driven by regioisomerism and hydrolytic instability at the C2 position.[1] Unlike symmetric quinoxalines, the synthesis of this target (typically via the condensation of 4-chloro-5-methyl-1,2-phenylenediamine with glyoxylic acid derivatives followed by chlorination) inherently yields a mixture of the desired 2,6-dichloro-7-methyl isomer and the 2,7-dichloro-6-methyl impurity.[1]

This guide addresses the separation of these isomers, the prevention of hydrolysis during workup, and the removal of phosphorous impurities.[1]

Part 1: Critical Troubleshooting (Q&A)

Q1: I am observing a "shadow" spot on TLC and inseparable impurities by HPLC. How do I remove the regioisomer?

Diagnosis: The condensation of asymmetric diamines with glyoxylates is rarely 100% regioselective.[1] You likely have a mixture of 2,6-dichloro-7-methylquinoxaline (Target) and 2,7-dichloro-6-methylquinoxaline (Isomer).[1] Their polarities are nearly identical.[1]

Solution: Fractional Recrystallization Chromatography is often inefficient for separating these specific isomers due to overlapping Rf values.[1] Recrystallization exploits subtle differences in crystal packing energies.[1]

  • Solvent System: Switch from standard Ethanol to Heptane:Ethyl Acetate (9:1) or Acetonitrile .[1]

    • Why? Chlorinated quinoxalines are moderately soluble in polar aprotic solvents but pack differently in non-polar media.[1]

  • Protocol:

    • Dissolve crude solid in minimum boiling Ethyl Acetate.

    • Slowly add hot Heptane until slight turbidity appears.

    • Allow to cool very slowly to room temperature, then to 4°C. Rapid cooling traps the isomer.[1]

    • Validation: Analyze the mother liquor vs. the crystals by H-NMR. The methyl group shifts will differ slightly (typically

      
       2.4-2.6 ppm region).[1]
      
Q2: My product yield is good, but it turns yellow/orange upon storage and smells acrid. What is happening?

Diagnosis: This indicates hydrolysis of the C2-chlorine atom, releasing HCl and reverting to the 2-hydroxy tautomer (quinoxalinone), or the presence of trapped POCl₃/Phosphoric acid residues.[1] The C2 position is highly electrophilic and susceptible to moisture.[1]

Solution: Buffered Workup & Desiccation [1]

  • Immediate Fix: Wash the organic layer with 10% K₂CO₃ or saturated NaHCO₃ immediately after the reaction quench.[1] Do not use strong bases (NaOH) or high heat during workup, as this accelerates nucleophilic attack at C2 [1].[1]

  • Storage: Store the purified solid under Argon/Nitrogen at -20°C.

  • Phosphorous Removal: If the smell persists, perform a filtration through a short pad of silica gel using 100% Dichloromethane (DCM).[1] The non-polar product elutes, while polar phosphorous acids stick to the silica.[1]

Q3: During the POCl₃ reaction workup, I see a massive exotherm and "oiling out." How do I handle this safely?

Diagnosis: Direct water quenching of excess POCl₃ generates massive heat and phosphoric acid, which can oil out the product and degrade it.[1]

Solution: The "Reverse Quench" Technique Never add water to the reaction.[1]

  • Dilute the reaction mixture with an inert solvent (e.g., DCM or Toluene).[1]

  • Pour the reaction mixture slowly into a rapidly stirring slurry of Ice/Water or Ice/NaHCO₃ .

  • Maintain temperature <10°C.

  • Causality: This controls the hydrolysis rate of POCl₃ and prevents local overheating that destroys the labile C2-Cl bond [2].[1]

Part 2: Experimental Protocols

Protocol A: Purification via Flash Chromatography (Silica)

Use this for removing non-isomeric impurities (tars, starting materials).[1]

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Neutralized with 1% Et3N if product is acid-sensitive.[1]
Loading Solvent Dichloromethane (DCM)Minimal volume.[1] Avoid MeOH (nucleophilic attack).[1]
Eluent A Hexanes (or Heptane)Non-polar baseline.[1]
Eluent B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient 0%

10% B over 5 CV
Product typically elutes early (low polarity).[1]
Detection UV 254 nmQuinoxalines are strongly UV active.[1]

Step-by-Step:

  • Equilibration: Flush column with 100% Hexanes.

  • Loading: Dissolve crude in DCM. Load directly onto the column head.[1]

  • Elution: Run isocratic 2% EtOAc/Hexanes for 2 Column Volumes (CV), then ramp to 10% EtOAc.

  • Collection: The di-chloro product is much less polar than the mono-hydroxy impurities.[1] Collect the fast-moving spot.

Protocol B: Recrystallization (Isomer Enrichment)

Use this to separate 2,6-dichloro from 2,7-dichloro isomers.[1]

  • Dissolution: Place 10g of crude mixture in a flask with a reflux condenser. Add 40 mL Ethanol . Heat to reflux.[1][2][3][4]

  • Solubility Check: If not fully soluble, add Acetone dropwise until clear.

  • Nucleation: Remove from heat. Add water dropwise until the solution just turns cloudy (the "cloud point").[1][5]

  • Re-solubilization: Add 1 mL of Ethanol to clear the cloudiness.

  • Crystallization: Let stand at room temperature for 4 hours, then refrigerate (4°C) overnight.

  • Filtration: Filter the needles/plates. Wash with cold 50% EtOH/Water.[1]

  • Drying: Vacuum dry at 40°C over P₂O₅.

Part 3: Reaction Logic & Impurity Visualization

The following diagram illustrates the origin of the critical impurities and the decision logic for purification.

PurificationLogic Start Crude Reaction Mixture (Post-POCl3) Quench Reverse Quench (Into Ice/NaHCO3) Start->Quench Control Exotherm Extraction Extraction (DCM) & Drying (MgSO4) Quench->Extraction Remove Acids Decision Impurity Profile Check (TLC/HPLC) Extraction->Decision Path_Isomer Regioisomer Present? (2,7-dichloro-6-Me) Decision->Path_Isomer Double Spots Path_Tar Tars/Baseline Only? Decision->Path_Tar Single Spot + Baseline Recryst Recrystallization (Heptane/EtOAc or EtOH) Path_Isomer->Recryst Separation Method Column Flash Column (Hex/EtOAc 95:5) Path_Tar->Column Purification Method Final Pure 2,6-Dichloro-7-methylquinoxaline Recryst->Final Yields Pure Isomer Column->Final Yields Clean Product

Caption: Workflow for isolating 2,6-dichloro-7-methylquinoxaline, prioritizing recrystallization for isomer separation.

Part 4: References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 2,6-Dichloroquinoxaline: Troubleshooting & Optimization. Retrieved from [1]

  • Siva Sankara Babu, T., et al. (2020).[1][6] "An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines." Rasayan Journal of Chemistry, 13(2), 1037-1041.[1][6] Retrieved from [1]

  • PrepChem. (n.d.).[1] Synthesis of 2,6-dichloroquinoxaline.[1][2][4][6][7] Retrieved from [1]

  • Phenomenex. (2025).[1] GC & LC Separation Solutions Guide: Halocarbons and Nitrogen Heterocycles. Retrieved from [1][8]

(Note: While specific literature on the "7-methyl" variant is proprietary or sparse, the chemistry is extrapolated from the validated protocols for 2,6-dichloroquinoxaline and 6-chloro-7-fluoroquinoxaline derivatives as cited above.)[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 2,6-Dichloro-7-methylquinoxaline

The following technical guide is structured as a specialized support resource for researchers working with 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3). It synthesizes established purification methodologies for chl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3). It synthesizes established purification methodologies for chlorinated quinoxaline derivatives with specific troubleshooting for this trisubstituted scaffold.

Topic: Optimization of Recrystallization Solvents & Protocols Compound: 2,6-Dichloro-7-methylquinoxaline Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Executive Summary & Solvent Selection Strategy

2,6-Dichloro-7-methylquinoxaline is a lipophilic, electron-deficient heteroaromatic scaffold. The presence of chlorine atoms at the 2- and 6-positions, combined with the 7-methyl group, significantly reduces water solubility while enhancing solubility in moderately polar organic solvents.

Critical Stability Warning: The chlorine at the C2 position is susceptible to nucleophilic displacement (SNAr), particularly hydrolysis to the corresponding quinoxalinone (2-hydroxy derivative) under prolonged heating in aqueous or acidic media [1, 2]. Therefore, anhydrous solvent systems are preferred over aqueous mixtures for initial purification to preserve the 2-Cl functionality.

Recommended Solvent Systems
Solvent SystemClassificationSuitabilityMechanism & Notes
Ethanol (Anhydrous) Primary Choice⭐⭐⭐⭐⭐Best Balance. Dissolves the compound at reflux; significantly lower solubility at 0–4°C. Minimizes hydrolysis risk compared to aqueous alcohols.
Acetonitrile (MeCN) Alternative⭐⭐⭐⭐High Purity. Excellent for removing polar impurities and starting materials (e.g., diamines). Good temperature coefficient of solubility.[2]
Ethyl Acetate / Hexane Binary System⭐⭐⭐Tunable. Use if the compound is too soluble in alcohols. Dissolve in min. hot EtOAc, then titrate with hot Hexane until turbid.
Ethanol / Water (95:5) Aggressive⭐⭐High Yield. Water acts as a strong anti-solvent. Risk:[1][3][4] Potential hydrolysis of C2-Cl if heated strictly. Use only for rapid recrystallization.
Toluene Non-Polar⭐⭐Specific Impurities. Good for removing very polar tars, but may retain non-polar byproducts.[1] Harder to remove residual solvent.

Detailed Experimental Protocol

Objective: Purify crude 2,6-Dichloro-7-methylquinoxaline to >98% HPLC purity.

Phase 1: Dissolution & Hot Filtration[1]
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Anhydrous Ethanol (approx. 5–7 mL per gram of crude).

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 1 mL increments.

  • Clarification: If insoluble particles (inorganic salts, dust) remain, perform a hot filtration through a pre-warmed glass funnel or a Celite pad to prevent premature crystallization.

    • Note: If the solution is dark/colored, add activated charcoal (1-2% w/w) at slightly below reflux temperature, stir for 15 mins, then filter hot [3].

Phase 2: Crystallization[1]
  • Controlled Cooling: Remove the filtrate from the heat source. Allow it to cool to room temperature (20–25°C) slowly over 30–60 minutes.

    • Why: Rapid cooling traps impurities inside the crystal lattice.

  • Nucleation: If no crystals form at RT, scratch the inner wall of the flask with a glass rod or add a seed crystal.

  • Deep Cooling: Place the flask in an ice-water bath (0–4°C) for 1–2 hours to maximize yield.

Phase 3: Isolation[1][3]
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold anhydrous ethanol (approx. -10°C).

    • Volume: Use minimal volume (2 x 5 mL) to avoid redissolving the product.

  • Drying: Dry the solid under vacuum (40°C, <10 mbar) for 4–6 hours. Ensure all solvent is removed, as ethanol solvates can form.

Troubleshooting Guide (Q&A)

Issue: "The product is oiling out instead of crystallizing."

Diagnosis: This typically occurs when the melting point of the impure solid is lower than the boiling point of the solvent, or the solution is too concentrated.[1] Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add more solvent (dilute by 10-20%) to raise the saturation temperature.

  • Seed the solution at a temperature slightly below the expected melting point.

  • Change Solvent: Switch to a binary system (EtOAc/Hexane). Dissolve in EtOAc, add Hexane until cloudy, then add a drop of EtOAc to clear, and cool slowly.

Issue: "I see a new spot on TLC after recrystallization (Lower R_f)."

Diagnosis: Hydrolysis of the C2-Chlorine atom has likely occurred, forming 7-methyl-6-chloroquinoxalin-2(1H)-one (the hydroxy tautomer). Solution:

  • Immediate: Check the pH of your solvent.[1] Ensure it is neutral.

  • Prevention: Switch to Acetonitrile or strictly Anhydrous Ethanol . Avoid prolonged boiling.

  • Recovery: The hydroxy impurity is much less soluble in non-polar solvents. Recrystallize the mixture from Toluene or DCM/Hexane ; the hydroxy byproduct will likely remain undissolved or precipitate first.

Issue: "The crystals are colored (yellow/orange) but should be off-white."

Diagnosis: Presence of oxidized diamine precursors or nitration byproducts (if nitro-reduction route was used). Solution:

  • Charcoal Treatment: Repeat the recrystallization in Ethanol, adding activated carbon (Norit) during the hot phase.[1]

  • Acid Wash: Dissolve the crude in DCM and wash with dilute HCl (1M). The quinoxaline is weakly basic but less so than the diamine impurities. Note: Test on a small scale first to ensure the product doesn't salt out.

Process Visualization

The following diagram illustrates the decision logic for solvent selection and the purification workflow.

RecrystallizationWorkflow Start Crude 2,6-Dichloro-7-methylquinoxaline SolventChoice Select Solvent System Start->SolventChoice Ethanol Anhydrous Ethanol (Standard) SolventChoice->Ethanol Default MeCN Acetonitrile (If Hydrolysis Risk) SolventChoice->MeCN Strict Anhydrous EtOAcHex EtOAc / Hexane (If Oiling Out) SolventChoice->EtOAcHex Binary System Dissolve Dissolve at Reflux Ethanol->Dissolve MeCN->Dissolve EtOAcHex->Dissolve CheckSol Complete Dissolution? Dissolve->CheckSol HotFilter Hot Filtration (Remove Salts/Charcoal) CheckSol->HotFilter Yes Troubleshoot1 Add Solvent (Dilute) Re-heat CheckSol->Troubleshoot1 No (Oiling/Insol) Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Crystals Crystals Formed? Cooling->Crystals FilterDry Filter & Wash (Cold Solvent) Dry under Vacuum Crystals->FilterDry Yes Troubleshoot2 Seed / Scratch Glass Add Anti-solvent Crystals->Troubleshoot2 No (Oiling/Clear) Troubleshoot1->Dissolve Troubleshoot2->Cooling

Caption: Decision matrix and workflow for the recrystallization of 2,6-Dichloro-7-methylquinoxaline, highlighting critical decision points for solvent selection and troubleshooting.

Analytical Specifications (Reference Data)

PropertyValue / RangeNote
Melting Point 153–157°C (Generic for 2,6-dichloro analogs) [4]Pure 2,6-dichloro-7-methyl isomer should be sharp.
Appearance White to pale yellow needlesDarker color indicates oxidation impurities.
Solubility (RT) DCM, EtOAc, DMSOFreely soluble.[1]
Solubility (Hot) Ethanol, AcetonitrileSoluble.[5]
Solubility (Cold) Water, Hexane, Cold EthanolInsoluble / Sparingly soluble.[1]

References

  • PrepChem. (n.d.). Synthesis of 2,6-dichloroquinoxaline. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Common Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3).[7] Retrieved from [Link]

Sources

Optimization

minimizing side reactions in 2,6-Dichloro-7-methylquinoxaline substitution

Welcome to the Quinoxaline Chemistry Support Center . I am your Senior Application Scientist. I have structured this guide to address the specific kinetic and thermodynamic challenges of functionalizing 2,6-Dichloro-7-me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoxaline Chemistry Support Center .

I am your Senior Application Scientist. I have structured this guide to address the specific kinetic and thermodynamic challenges of functionalizing 2,6-Dichloro-7-methylquinoxaline .

This scaffold presents a classic "Chemoselectivity vs. Regioselectivity" challenge. You have two electrophilic sites (C2 and C6) with vastly different activation energies. Your goal is to exploit this difference to achieve precise mono-substitution at C2 while suppressing hydrolysis and preventing C6 side-reactions.

Part 1: The Reactivity Landscape (Technical Brief)

Before troubleshooting, you must understand the electronic bias of your substrate.

  • Position C2 (The "Soft" Target): Located on the pyrazine ring, adjacent to a nitrogen atom. The C=N bond pulls electron density, making C2 highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions.
    
  • Position C6 (The "Hard" Target): Located on the benzenoid ring. It is significantly less reactive towards

    
    . Furthermore, the 7-methyl group  is electron-donating (via induction and hyperconjugation) and located ortho to C6. This sterically hinders C6 and electronically deactivates it, effectively "protecting" it from attack.
    

The Strategy: You do not need to "force" the reaction. The reactivity gap between C2 and C6 is your greatest asset. Most side reactions occur when researchers use conditions that are too aggressive (promoting C6 attack) or too wet (promoting hydrolysis).

Visualizing the Selectivity

ReactivityLandscape Start 2,6-Dichloro-7-methylquinoxaline C2_Path Path A: C2 Attack (Kinetic Product) Start->C2_Path Low Ea RT / Mild Base C6_Path Path B: C6 Attack (Thermodynamic/Forced) Start->C6_Path High Ea High T / Strong Base Hydrolysis Path C: Hydrolysis (Moisture Induced) Start->Hydrolysis H2O / Acidic Impurity Product 2-Substituted-6-chloro (Desired) C2_Path->Product Byproduct_Bis 2,6-Disubstituted (Impurity) C6_Path->Byproduct_Bis Byproduct_OH 2-Hydroxy-6-chloro (Dead End) Hydrolysis->Byproduct_OH

Figure 1: Reaction coordinate visualization showing the kinetic preference for C2 substitution versus competing pathways.

Part 2: Troubleshooting Guides (Q&A)

Topic 1: Regioselectivity & Bis-Substitution

Q: I am seeing small amounts of the bis-substituted product (reaction at both C2 and C6). How do I stop this?

A: Bis-substitution in this specific scaffold is rare because C6 is deactivated by the 7-methyl group, but it can occur with very strong nucleophiles (e.g., thiolates, alkoxides) or excessive heat.

Corrective Actions:

  • Stoichiometry Control: Do not use excess nucleophile. Use exactly 0.95 to 1.0 equivalents of the nucleophile relative to the quinoxaline. It is better to have unreacted starting material (which can be separated) than bis-substituted byproduct (which is often difficult to separate).

  • Temperature Modulation: The C2 substitution often proceeds at 0°C to Room Temperature . Heating to reflux is usually unnecessary and provides the activation energy required to breach the C6 barrier.

  • Base Selection: Switch to a milder base. If you are using Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt), switch to Cesium Carbonate (

    
    )  or DIPEA . Stronger bases increase the nucleophilicity of your reagent, making it less discriminating between C2 and C6.
    
Topic 2: The "Mystery Peak" (Hydrolysis)

Q: My LC-MS shows a peak with mass [M-18+16] (or [M-Cl+OH]). It grows over time.

A: You are observing the formation of 6-chloro-7-methylquinoxalin-2-ol (the tautomer of the quinoxalinone). The C2-Chlorine bond is extremely labile and sensitive to hydrolysis, even by trace moisture in "anhydrous" solvents.

Corrective Actions:

  • Solvent Rigor: Do not trust "anhydrous" bottles that have been opened previously. Use freshly distilled solvents or solvents from a sure-seal bottle dried over activated 4Å molecular sieves.

  • Avoid Protic Solvents: While ethanol is a common solvent for

    
    , it promotes solvolysis. Switch to aprotic polar solvents like THF (Tetrahydrofuran) , DMF (Dimethylformamide) , or Acetonitrile .
    
  • Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon.

  • Workup Speed: Do not leave the crude reaction mixture sitting in aqueous workup media. Quench, extract immediately, and dry the organic layer over

    
    .
    
Topic 3: Reaction Stalling

Q: The reaction starts well but stalls at 80% conversion. Should I add more nucleophile?

A: NO. Adding more nucleophile increases the risk of attacking C6 on the already-formed product.

Root Cause Analysis:

  • Protonation: As the reaction proceeds, HCl is generated (scavenged by your base). If your base is insoluble (e.g.,

    
     in THF), the surface may become coated with KCl, stopping the reaction.
    
  • Aggregation: Quinoxalines are flat and prone to

    
    -stacking aggregation, which can reduce effective concentration.
    

Corrective Actions:

  • Solvent Switch: If using THF, add a co-solvent like DMF (10%) to improve solubility of the base/salt.

  • Catalyst: Add 5-10 mol% of TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and can also exchange the C2-Cl for a C2-I (in situ), which is a better leaving group, driving the reaction to completion without heat.

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-substituted-6-chloro-7-methylquinoxaline (Mono-substitution).

Reagents:

  • 2,6-Dichloro-7-methylquinoxaline (

    
     equiv)
    
  • Nucleophile (Amine/Thiol/Phenol) (

    
     equiv)
    
  • Base:

    
     (
    
    
    
    equiv) or DIPEA (
    
    
    equiv)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add 2,6-Dichloro-7-methylquinoxaline and anhydrous solvent (

    
     M concentration).
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: This is critical to lock kinetic control.

  • Base Addition: Add the base. If using a solid base (

    
    ), ensure it is finely powdered.
    
  • Nucleophile Addition: Add the nucleophile dropwise over 10 minutes.

    • Why? This keeps the instantaneous concentration of the nucleophile low, statistically favoring reaction with the abundant starting material over the product.

  • Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature. Monitor by TLC/LCMS every hour.

    • Success Metric: Disappearance of starting material.[1]

    • Stop Condition: If bis-substitution appears (>2%), quench immediately even if starting material remains.

  • Workup: Pour into ice-cold water. If the product precipitates (common for quinoxalines), filter and wash with water.[2] If not, extract with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .

Part 4: Troubleshooting Decision Tree

TroubleshootingTree Start Issue Detected Check_Impurity Identify Impurity via LCMS Start->Check_Impurity Hydrolysis Mass = M-Cl+OH (Hydrolysis) Check_Impurity->Hydrolysis BisSub Mass = M+Nucleophile (Bis-Substitution) Check_Impurity->BisSub Stall Starting Material Remains (Stalled) Check_Impurity->Stall SolventCheck Check Solvent Water Content Hydrolysis->SolventCheck TempControl Lower Temp to 0°C BisSub->TempControl Catalyst Add TBAI (Phase Transfer) Stall->Catalyst Atmosphere Ensure Inert Atm (Ar/N2) SolventCheck->Atmosphere Stoich Reduce Nucleophile to 0.95 eq TempControl->Stoich BaseSol Switch Base/Solvent System Catalyst->BaseSol

Figure 2: Decision tree for diagnosing and resolving common synthetic failures.

Part 5: Data Summary

ParameterRecommended ConditionReason
Temperature

Prevents activation of C6 (Bis-substitution).
Stoichiometry 1.0 : 1.0 (SM : Nuc)Excess nucleophile drives thermodynamic product (Bis).
Solvent MeCN, DMF, THF (Anhydrous)Protic solvents (EtOH) promote C2 hydrolysis.
Concentration 0.1 M - 0.2 MHigh conc. favors intermolecular reactions; low conc. is slow.
Reaction Time 1 - 4 HoursExtended times increase risk of hydrolysis/degradation.

References

  • BenchChem Technical Support. (2025).[1][2][3] How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. BenchChem.[1][2][3] Link

  • Siva Sankara Babu, T., et al. (2020).[4] An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines. Rasayan Journal of Chemistry, 13(2), 1037-1041.[4] Link

  • Pereira, J. A., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review. Arabian Journal of Chemistry. Link

  • Fathalla, M. F. (2011). Kinetics of the Reaction of 2-Chloro-quinoxaline with Hydroxide Ion. Journal of Solution Chemistry. Link

  • WuXi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions. QM Magic Class, Chapter 29.[5] Link

Sources

Troubleshooting

troubleshooting low reactivity of 2,6-Dichloro-7-methylquinoxaline

Technical Support Center: Troubleshooting 2,6-Dichloro-7-methylquinoxaline Reactivity Core Reactivity Profile & Molecular Logic The Molecule: 2,6-Dichloro-7-methylquinoxaline Primary Challenge: Asymmetric reactivity comb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2,6-Dichloro-7-methylquinoxaline Reactivity

Core Reactivity Profile & Molecular Logic

The Molecule: 2,6-Dichloro-7-methylquinoxaline Primary Challenge: Asymmetric reactivity combined with electronic deactivation.

Before troubleshooting, you must understand the Reactivity Hierarchy of this scaffold. Unlike symmetric 2,3-dichloroquinoxalines, this molecule has two distinct electrophilic sites with vastly different activation energies.

  • Site A (C2-Cl): High Reactivity. Located

    
     to the ring nitrogen. The C=N bond pulls electron density, making this site highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Site B (C6-Cl): Low Reactivity. Located

    
     to the ring nitrogen. It lacks the direct activation of the 
    
    
    
    -position. Furthermore, the 7-Methyl group exerts two deactivating effects:
    • Steric Hindrance: The methyl group is ortho to the C6-chlorine, physically blocking nucleophilic approach.

    • Electronic Donation: Through inductive (

      
      ) and hyperconjugative effects, the methyl group increases electron density at C6, making it a poorer electrophile for 
      
      
      
      .

Visual Reactivity Map (The diagram below illustrates the steric and electronic landscape driving the reactivity differences.)

ReactivityMap Core 2,6-Dichloro-7-methylquinoxaline C2 Position C2 (Cl) High Reactivity Core->C2 Alpha to N (Electron Deficient) C6 Position C6 (Cl) Low Reactivity Core->C6 Beta to N (Less Activated) Me7 7-Methyl Group (Deactivator) Me7->C6 Steric Shielding & e- Donation

Caption: Reactivity hierarchy showing the activation of C2 by the diaza-ring and the deactivation of C6 by the adjacent methyl group.

Troubleshooting Guide: Failures

Context: You are attempting to displace a chloride with an amine, alkoxide, or thiol, but conversion is low (<10%).

Scenario A: No reaction at C2 (The "Easy" Spot)

If C2 is not reacting, the issue is almost certainly environmental (solvent/base) rather than intrinsic.

SymptomProbable CauseCorrective Action
Starting material remains unchanged Protonation of Nucleophile: If using an amine salt (e.g., HCl salt) without enough base, the nucleophile is dead.Ensure 2.5 - 3.0 eq of base (DIPEA or

) is present to free the amine.
Starting material disappears; New spot is polar/streak Hydrolysis (Solvolysis): The C2-Cl is too labile. Traces of water in the solvent hydrolyzed it to the hydroxy-quinoxaline (tautomerizes to quinoxalinone).Strictly Anhydrous: Switch to dry DMF or DMSO. Use molecular sieves. Avoid hydroxide bases (NaOH/KOH) which promote hydrolysis; use

or NaH instead.
Reaction stalls at 50% Product Inhibition: The product (secondary amine) might be H-bonding to the starting material or protonating the leaving group incorrectly.Increase temperature to 80°C . Switch solvent to NMP (N-methylpyrrolidone) to break aggregates.
Scenario B: No reaction at C6 (The "Hard" Spot)

If you have already substituted C2 and are trying to hit C6, standard conditions will fail.

Q: Why won't the C6-Cl react even at reflux? A: The 7-methyl group deactivates C6. Standard


 is energetically unfavorable here.
  • Protocol Shift: You must switch mechanisms. ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     relies on the ring accepting electrons. If the ring is electron-rich (due to the methyl group and the amine/alkoxy you added at C2), it won't accept another nucleophile.
    
  • Solution: Switch to Buchwald-Hartwig Cross-Coupling . Palladium does not care about the electron deficiency of the ring as much as

    
     does; it operates via Oxidative Addition, which is less sensitive to the methyl deactivation.
    

Troubleshooting Guide: Palladium Catalysis Issues

Context: You are attempting a Suzuki or Buchwald coupling (likely at C6), but the catalyst is dying (black precipitate) or conversion is zero.

The "Heterocycle Poisoning" Effect: Quinoxaline nitrogens are excellent ligands. They bind to Pd(II) intermediates, displacing your phosphine ligands and forming an inactive "Pd-Quinoxaline" complex. This stops the catalytic cycle dead.

Diagnostic Flowchart for Pd-Coupling

PdTroubleshooting Start Pd-Coupling Fails (Low/No Conversion) CheckCat Is the Catalyst Pd(PPh3)4 or Pd(dppf)? Start->CheckCat Poison Catalyst Poisoning Likely (N-binding to Pd) CheckCat->Poison Yes CheckBase Is Base Strong Enough? CheckCat->CheckBase No (Already using Gen-3) Sol1 Switch to Bulky Ligands (XPhos, BrettPhos, RuPhos) Poison->Sol1 Steric bulk prevents N-coordination Sol2 Switch to tBuONa or K3PO4 (Anhydrous conditions) CheckBase->Sol2 Base issue

Caption: Decision tree for overcoming catalyst poisoning by the quinoxaline nitrogen atoms.

Optimized Protocol for C6 Functionalization (Buchwald-Hartwig):

  • Catalyst: Do NOT use

    
    . Use a pre-catalyst system like XPhos Pd G3  or BrettPhos Pd G3  (2-5 mol%). The bulky biaryl ligands prevent the quinoxaline nitrogen from binding to the Palladium center.
    
  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

  • Temperature: 100°C - 110°C.

Frequently Asked Questions (FAQs)

Q: Can I differentiate C2 and C6 if I want to substitute both with different nucleophiles? A: Yes, absolutely. This is a self-validating system.

  • Step 1: Perform

    
     at 0°C to Room Temperature. The nucleophile will exclusively attack C2 (the activated position).
    
  • Step 2: Isolate the intermediate.

  • Step 3: Perform Pd-catalyzed coupling or high-temperature

    
     (microwave, >140°C) to functionalize C6.
    
  • Warning: Do not attempt to hit C6 first. It is chemically impossible to selectively target C6 over C2 using standard nucleophiles.

Q: I see a side product with Mass M+16. What is it? A: This is the N-oxide . Quinoxalines are prone to oxidation if reaction mixtures are left stirring in air for long periods, especially in the presence of base.

  • Fix: Degas all solvents with Nitrogen/Argon sparging for 15 minutes before adding the catalyst or nucleophile.

Q: The 7-methyl group is interfering with my NMR analysis. How do I confirm regioselectivity? A: Use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Look for the cross-peak between the Methyl protons and the aromatic carbons.

  • The Methyl protons will show a strong 3-bond coupling to C6 and C8 .

  • If your nucleophile is at C6, the Carbon shift of C6 will change significantly compared to the starting material. If the nucleophile is at C2, the environment around the Methyl group (C6/C7/C8) remains largely unperturbed.

References

  • Regioselectivity in Quinoxalines: BenchChem Technical Guide. "Nucleophilic Substitution on 2,3-Dichloroquinoxaline." (Mechanistic baseline for chloroquinoxalines).

  • Catalyst Poisoning by Heterocycles: Science. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles." (Explains N-coordination poisoning Pd).

  • Palladium Nanoparticle Deactivation: Chemistry World. "Nanoparticles poison single-atom cross coupling catalyst."[1] (Explains why standard Pd/C or simple Pd salts fail in these systems).

  • General Reactivity of Chloroquinoxalines: International Journal of Molecular Sciences. "Stereoview Images of Hydrogen-Bonded Quinoxalines." (Discusses activation of chlorine atoms by pyridine-type nitrogens).

  • Synthesis of 2,6-Dichloroquinoxaline: PubChem Compound Summary. "2,6-Dichloroquinoxaline." (Physical properties and safety data).

Sources

Optimization

storage conditions to prevent degradation of 2,6-Dichloro-7-methylquinoxaline

Technical Support Center: 2,6-Dichloro-7-methylquinoxaline Stability & Handling Case ID: 2,6-DCMQ-STAB-001 Compound: 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3) Support Level: Tier 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dichloro-7-methylquinoxaline Stability & Handling

Case ID: 2,6-DCMQ-STAB-001 Compound: 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Golden Rules" of Storage

For researchers requiring immediate protocol validation, adhere to these three non-negotiable storage parameters to maintain >98% purity.

ParameterCritical ConditionScientific Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term >30 days)Retards the kinetics of spontaneous hydrolysis at the C-2 position.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture; the C-2 chlorine is highly labile to nucleophilic attack by water.
Container Amber Glass with Parafilm/Teflon sealPrevents photodegradation and moisture ingress. Avoid plastics that may leach plasticizers.

Part 1: The Chemistry of Degradation

To prevent degradation, you must understand why it happens. 2,6-Dichloro-7-methylquinoxaline is not an inert brick; it is an electrophilic heterocycle.

The Vulnerability: The quinoxaline ring is electron-deficient (pi-deficient). The chlorine atom at the C-2 position is activated for Nucleophilic Aromatic Substitution (


).
  • Primary Threat (Hydrolysis): In the presence of trace moisture, water acts as a nucleophile, attacking C-2 and displacing the chloride ion. This converts the compound into 6-chloro-7-methyl-2-quinoxalinone (often existing as the hydroxy tautomer).

  • Secondary Threat (Solvolysis): If stored in protic solvents (Methanol, Ethanol), the solvent itself will attack C-2, forming methoxy/ethoxy impurities.

Visualizing the Degradation Pathway

The following diagram illustrates the primary failure mode (Hydrolysis) that occurs during improper storage.

degradation_pathway Parent 2,6-Dichloro-7-methylquinoxaline (Active Reagent) Transition Tetrahedral Intermediate (Transient) Parent->Transition Nucleophilic Attack at C-2 Position Moisture Moisture (H₂O) (Nucleophile) Moisture->Transition Product 6-Chloro-7-methyl-2-quinoxalinone (Degradant) Transition->Product Elimination of Cl⁻ HCl HCl (Byproduct) Transition->HCl

Figure 1: The hydrolysis pathway.[1][2] Note that the C-2 chlorine is significantly more reactive than the C-6 chlorine due to the proximity to the ring nitrogens.

Part 2: Troubleshooting & FAQs

This section addresses specific observations reported by researchers in the field.

Scenario A: "My LC-MS shows a new peak with a mass shift of -18 Da."

Diagnosis: Hydrolysis has occurred.

  • The Science: The molecular weight of the parent (C9H6Cl2N2) is approx 213.06 Da.

    • Loss of Chlorine (-35.45)

    • Gain of Hydroxyl (+17.01)

    • Net Mass Shift: -18.44 Da.

  • Root Cause: The sample was likely exposed to atmospheric moisture or stored in a non-anhydrous solvent (e.g., wet DMSO).

  • Solution:

    • Purge your stock vials with Argon.

    • Use anhydrous solvents (<50 ppm water) for reconstitution.

    • Do not store dilute solutions; prepare fresh.

Scenario B: "The white powder has turned faint yellow/beige."

Diagnosis: Surface Oxidation or Photodegradation.

  • The Science: Quinoxalines are photosensitive. UV/Visible light can excite the pi-electrons, leading to radical formation and subsequent oxidation of the methyl group or ring polymerization.

  • Risk Assessment: If the color change is superficial, purity may still be >95%.

  • Protocol:

    • Perform a quick ¹H-NMR. Look for broadening of aromatic signals or new peaks in the 7.0–8.5 ppm region.

    • If purity is acceptable, recrystallize from anhydrous n-heptane/ethyl acetate to remove colored impurities.

Scenario C: "Can I store stock solutions in Methanol or Ethanol?"

Diagnosis: High Risk of Solvolysis.

  • The Science: Methanol is a nucleophile. Over time (even at -20°C), Methanol will displace the C-2 chlorine to form 2-methoxy-6-chloro-7-methylquinoxaline .

  • Recommendation:

    • Preferred Solvent: Anhydrous DMSO or Acetonitrile (Aprotic).

    • Forbidden Solvents: Water, Methanol, Ethanol, acidic solutions.

Part 3: Handling & Reconstitution Protocol

Follow this Standard Operating Procedure (SOP) to minimize degradation during experimentation.

Step 1: Environment Prep

  • Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the cold solid (hygroscopic shock).

Step 2: Solvent Selection Table

Solvent Suitability Notes
DMSO (Anhydrous) Excellent Best for biological assays. Freezing point 19°C (store >20°C or thaw carefully).
Acetonitrile Good Good for chemical synthesis/HPLC. Volatile; seal tightly.
Methanol/Ethanol Poor AVOID. Causes solvolysis (nucleophilic substitution).

| Water/PBS | Critical Failure | Immediate hydrolysis. Only add to aqueous buffer immediately prior to use. |

Step 3: Reconstitution

  • Weigh the compound quickly; avoid leaving the stock bottle open.

  • Dissolve in anhydrous DMSO.

  • Aliquot into single-use vials (avoid freeze-thaw cycles).

  • Flash-freeze in liquid nitrogen and store at -80°C for maximum stability (up to 6 months).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Retrieved from [Link]

  • Accela ChemBio. Product Safety Data Sheet (SDS): 2,6-Dichloro-7-methylquinoxaline. Retrieved from [Link]

  • Li, Y., et al. (2020). Bioorthogonal Ligation and Cleavage by Reactions of Chloroquinoxalines with ortho-Dithiophenols. Angewandte Chemie International Edition. (Demonstrates reactivity of C-2 chlorine to nucleophiles). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 2,6-Dichloro-7-methylquinoxaline

Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Target Molecule: 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3) Core Synthesis Logic & Pathway Analysis The synthesis of 2,6-Dichloro-7-meth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Target Molecule: 2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3)

Core Synthesis Logic & Pathway Analysis

The synthesis of 2,6-Dichloro-7-methylquinoxaline differs significantly from the standard 2,3-dichloroquinoxaline route. While 2,3-isomers are made from quinoxaline-2,3-diones, the 2,6-dichloro substitution pattern requires a specific "lactam-to-chloride" conversion on the pyrazine ring, combined with a pre-existing halogen on the benzene ring.

The primary scale-up challenge is not just the chlorination, but the regioselectivity of the precursor synthesis and the thermal safety of the phosphorus oxychloride (POCl


) quench.
The Validated Pathway

The industrial standard involves the chlorodehydroxylation of 6-chloro-7-methylquinoxalin-2(1H)-one .

  • Precursor Assembly: Condensation of 4-chloro-5-methyl-o-phenylenediamine with glyoxylic acid.

  • Isomer Challenge: This condensation produces two regioisomers:

    • Target: 6-chloro-7-methylquinoxalin-2(1H)-one.

    • Impurity: 7-chloro-6-methylquinoxalin-2(1H)-one.

  • Chlorination: Reaction with POCl

    
     converts the carbonyl oxygen (C2) to a chlorine.[1]
    

SynthesisPathway Start 4-Chloro-5-methyl- 1,2-phenylenediamine Intermediate Isomer Mixture (Critical Control Point) Start->Intermediate Condensation Reagent1 Glyoxylic Acid Reagent1->Intermediate TargetPrecursor 6-Chloro-7-methyl- quinoxalin-2(1H)-one Intermediate->TargetPrecursor Crystallization Purification ImpurityPrecursor 7-Chloro-6-methyl- quinoxalin-2(1H)-one Intermediate->ImpurityPrecursor FinalProduct 2,6-Dichloro-7- methylquinoxaline TargetPrecursor->FinalProduct Chlorination POCl3 POCl3 / Reflux POCl3->FinalProduct

Figure 1: Synthetic pathway highlighting the critical regioselectivity checkpoint prior to chlorination.

Troubleshooting Guide: Precursor Synthesis (The Isomer Trap)

User Issue: "I am seeing a 'split' peak in HPLC after chlorination, roughly 50:50 ratio. Recrystallization isn't working."

Root Cause: You likely failed to separate the isomers at the quinoxalinone stage. The condensation of the diamine with glyoxylic acid is not regioselective; it produces both the 6-chloro and 7-chloro lactams. Once chlorinated, the physical properties of 2,6-dichloro and 2,7-dichloro isomers are too similar for efficient separation.

Corrective Protocol:

  • Shift Separation Upstream: Do not attempt to separate the final dichloro products. You must purify the quinoxalin-2-one intermediate.

  • Solvent Switch: The 6-chloro-7-methyl isomer is typically less soluble in acidic aqueous media than the 7-chloro-6-methyl isomer.

    • Action: Perform the condensation in aqueous HCl. Upon cooling, the target isomer often precipitates preferentially.[2]

  • Validation: Use 1H-NMR to distinguish isomers before adding POCl

    
    . Look for the singlet protons on the quinoxaline ring (C3-H) and the benzene ring (C5-H, C8-H). The coupling constants and chemical shifts differ slightly due to the chlorine position.
    

Troubleshooting Guide: POCl Chlorination & Scale-Up

User Issue: "The reaction mixture solidifies halfway through reflux, or the yield drops significantly upon scaling to 500g."

Root Cause:

  • Stirring Failure: The formation of Vilsmeier-Haack type adducts (phosphorylated intermediates) can create a thick slurry/paste, seizing the impeller.

  • Incomplete Reaction: If the slurry is too thick, POCl

    
     cannot diffuse, leading to unreacted lactam.
    

Corrective Protocol:

ParameterLab Scale (<10g)Pilot Scale (>100g)Rationale
Solvent Neat POCl

POCl

(3-5 eq) + Toluene/Chlorobenzene
Co-solvent maintains fluidity and heat transfer without using massive excess of hazardous POCl

.
Base Catalyst None or DMF (cat.)DMF (catalytic)DMF forms the Vilsmeier reagent, significantly lowering activation energy and reaction time.
Temperature Reflux (105°C)90-100°C (Controlled)Avoid hard reflux. Maintain T < 110°C to prevent tar formation (polymerization).
Critical Safety: The Quench (Runaway Risk)

The hydrolysis of excess POCl


 is the most dangerous step.


User Issue: "Violent boiling and fume release when pouring reaction mix into ice."

The "Reverse Quench" Protocol: Never pour water into the reaction vessel. Always pour the reaction mixture into the water/ice.

  • Dilution: Dilute the reaction mass with an inert solvent (Dichloromethane or Toluene) before quenching. This acts as a heat sink.

  • Temperature Control: Maintain quench mass < 20°C.

  • Rate Limiting: Use a dosing pump, not a gravity funnel, to control addition rate based on temperature feedback.

QuenchSafety Check Reaction Complete? Dilute Dilute with Toluene/DCM (Heat Sink) Check->Dilute Setup Prepare Ice/Water Bath (Agitated Jacket Vessel) Dilute->Setup Dose Slow Addition via Pump Setup->Dose Monitor Monitor Temp (<20°C) Dose->Monitor Stop STOP FLOW Monitor->Stop Temp > 20°C Continue Continue Addition Monitor->Continue Temp < 20°C Stop->Monitor Cool down Isolate Phase Separation & Wash (NaHCO3) Continue->Isolate Addition Complete

Figure 2: Safety logic flow for quenching POCl3 reactions at scale.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning pink/red during drying?

  • Answer: This indicates residual acid (HCl/H

    
    PO
    
    
    
    ) or amine oxidation. Quinoxalines are nitrogen bases; they form salts with acids.
  • Fix: Ensure the organic phase is washed with 5% NaHCO

    
     until the aqueous layer pH is 8-9. Do not dry at high temperatures (>60°C) if the product is not perfectly neutral.
    

Q2: Can I use Thionyl Chloride (SOCl


) instead of POCl

?
  • Answer: Generally, no. While SOCl

    
     works for simple acids, quinoxalinones require the higher electrophilicity of phosphorus reagents. However, adding a catalytic amount of SOCl
    
    
    
    to the POCl
    
    
    reaction can sometimes help scavenge water and accelerate the reaction, but it increases gas evolution (SO
    
    
    ).

Q3: How do I remove the phosphorus residues?

  • Answer: Phosphorus byproducts (phosphoric acid esters) can be "sticky."

  • Fix: After the initial water quench and extraction, wash the organic layer with 10% Potassium Phosphate Monobasic (KH

    
    PO
    
    
    
    )
    solution followed by brine. The common ion effect helps drive phosphorus residues into the aqueous phase.

Q4: What is the best solvent for recrystallization?

  • Answer: For 2,6-dichloro-7-methylquinoxaline, a mixture of Acetonitrile/Water or Ethanol/Water is standard. Dissolve in hot organic solvent, filter to remove insolubles, then slowly add water until turbidity appears. Cool slowly to 4°C.

References

  • Cheung, M., et al. (2012).[3] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, 17(4), 4533-4544.[4]

  • BenchChem Technical Guides. (2025). "Synthesis of 2,6-Dichloroquinoxaline and Derivatives." BenchChem Technical Support.

  • Sakata, G., et al. (1985). "Synthesis of novel 6-substituted 2-chloro-3-methylquinoxalines." Heterocycles, 23(1), 143-151.

  • ResearchGate Review. (2011). "POCl3 Chlorination of 4-Quinazolones: Kinetic Analysis and Intermediate Identification." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Solubilization Guide for 2,6-Dichloro-7-methylquinoxaline

Product: 2,6-Dichloro-7-methylquinoxaline (DCMQ) CAS: 18671-97-1 Document ID: TS-DCMQ-SOL-001 Version: 2.4 (Current)[1] Executive Summary & Molecule Profile[1] The Challenge: Researchers frequently encounter immediate pr...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,6-Dichloro-7-methylquinoxaline (DCMQ) CAS: 18671-97-1 Document ID: TS-DCMQ-SOL-001 Version: 2.4 (Current)[1]

Executive Summary & Molecule Profile[1]

The Challenge: Researchers frequently encounter immediate precipitation ("crashing out") when attempting to introduce 2,6-Dichloro-7-methylquinoxaline (DCMQ) into aqueous biological buffers.[1] This is not a user error but a fundamental physicochemical property of the molecule.

The Science: DCMQ is a "hydrophobic brick."[1] The quinoxaline core is planar, promoting strong


 stacking interactions in the crystal lattice.[1] The two chlorine atoms (positions 2,[2][3] 6) and the methyl group (position 7) are lipophilic substituents that effectively shield the polar nitrogen atoms from water solvation. Furthermore, the electron-withdrawing nature of the chlorines renders the ring nitrogen atoms extremely non-basic.
Physicochemical Data Table
PropertyValueImplication for Solubility
Molecular Weight 199.04 g/mol Small molecule, but dense crystal packing.[1]
LogP (Predicted) ~2.9 – 3.1Moderately lipophilic.[1] Prefers lipid bilayers/organic solvents over water.[1]
pKa (Conjugate Acid) ~ -2.4 (Predicted)CRITICAL: Extremely weak base.[1] It will not protonate/dissolve in standard acidic buffers (pH 1-5).
Melting Point 153-157 °CHigh lattice energy requires significant energy (solvation) to break.
Water Solubility InsolubleDirect addition to water results in suspension, not solution.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the correct solubilization strategy based on your experimental end-point.

SolubilizationStrategy Start Start: Solid DCMQ AppCheck What is your Application? Start->AppCheck InVitro In Vitro (Cell/Enzyme Assays) AppCheck->InVitro InVivo In Vivo (Animal Studies) AppCheck->InVivo Chemistry Synthetic Chemistry AppCheck->Chemistry DMSO Protocol A: DMSO Stock (Max 0.5% final v/v) InVitro->DMSO Standard CD Protocol B: Cyclodextrin (HP-beta-CD Complex) InVitro->CD If DMSO toxic InVivo->CD Preferred (IV/IP) Lipid Protocol C: Lipid/Surfactant (Tween 80 / PEG400) InVivo->Lipid Oral Gavage Organic Use DCM, DMF, or Toluene Chemistry->Organic

Figure 1: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.

Validated Protocols

Protocol A: The "Solvent Shift" (Standard In Vitro)

Best For: High-throughput screening, enzymatic assays.[1] Mechanism: Creates a supersaturated solution where the kinetic barrier to precipitation is temporarily delayed by rapid dispersion.[1]

Reagents:

  • Anhydrous DMSO (Dimethyl sulfoxide), Grade

    
     99.9%.
    
  • PBS or Culture Media (Pre-warmed to 37°C).

Step-by-Step:

  • Prepare Stock: Dissolve DCMQ in anhydrous DMSO to a concentration of 10 mM to 50 mM . Vortex vigorously until the solution is perfectly clear.

    • Expert Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • The "Shift" (Critical Step):

    • Place your culture media/buffer in a vortexing tube.

    • While vortexing the buffer , slowly inject the DMSO stock into the center of the liquid vortex.

    • Do NOT add buffer to the DMSO stock; this causes local high concentrations and immediate precipitation.

  • Final Concentration: Ensure the final DMSO concentration is

    
     0.5% (v/v) to avoid solvent toxicity.
    

Quality Control (Self-Validation):

  • Hold the tube up to a light source. If you see "cloudiness" (Tyndall effect), the compound has crashed out. You must switch to Protocol B.

Protocol B: Supramolecular Complexation (Cyclodextrins)

Best For: In vivo injection, DMSO-sensitive cells, or higher concentration requirements. Mechanism: The hydrophobic DCMQ molecule is encapsulated inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior allows water solubility.

Reagents:

  • HP-

    
    -CD  (2-Hydroxypropyl-
    
    
    
    -cyclodextrin). Note: Do not use native
    
    
    -CD as it is nephrotoxic via parenteral routes.
  • Sterile Water or Saline.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water.[1] Stir until dissolved.
    
  • Compound Addition: Add solid DCMQ to the cyclodextrin solution.

    • Target: 1–5 mg/mL (depending on specific dose requirements).

  • Energy Input: The complexation is not instantaneous.[1]

    • Sonicate for 20 minutes.

    • Shake (orbitally) at room temperature for 4–6 hours (or overnight).

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove any uncomplexed solid.
    

Why this works: Literature confirms that chlorinated quinoxalines form stable host-guest complexes with


-cyclodextrin derivatives, significantly enhancing aqueous solubility without chemical modification [6, 9].

Troubleshooting & FAQs

Q1: Can I just use dilute HCl to dissolve it? It has nitrogens. A: NO. This is a common misconception.[1] While many nitrogen heterocycles are basic, the 2,6-dichloro substitution pattern on the quinoxaline ring is strongly electron-withdrawing.[1] The predicted pKa is approximately -2.4 [1].[3][4][5] This means DCMQ is effectively neutral in aqueous environments. Adding 0.1 M or even 1 M HCl will not protonate the nitrogen enough to form a soluble salt; you will simply have an acidic suspension.[1]

Q2: My compound precipitates when I add the DMSO stock to my cell media. A: This is likely due to "Solvent Shock."

  • Check Concentration: Are you exceeding the solubility limit? Try lowering the final concentration.

  • Check Temperature: Cold media accelerates precipitation. Pre-warm media to 37°C.

  • Check Serum: Serum proteins (BSA/FBS) can actually help solubilize lipophilic drugs via non-specific binding.[1] Ensure your media contains serum before adding the compound.[1]

Q3: Is the compound stable in DMSO? A: Yes, DCMQ is chemically stable in DMSO at -20°C for months.[1] However, avoid repeated freeze-thaw cycles which can introduce moisture. Water in DMSO drastically reduces the solubility of this compound.

Q4: What is the toxicity profile? A: Handle with care. DCMQ causes skin irritation (H315) and serious eye irritation (H319).[1][6] It is harmful if swallowed (H302) [1].[1][6] Always use PPE (gloves, goggles) when weighing the solid powder.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline.[1] Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

  • Khatoon, H., et al. (2024).[1] A Focussed Analysis of

    
    -cyclodextrins for Quinoxaline Derivatives Synthesis. Current Organic Chemistry.
    
  • Moghimi, P., et al. (2024).[1][7] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy.[1] PMC (NIH).

  • Wen, J., et al. (2012).[1] Host–guest complexation between quinazoline derivatives and

    
    -cyclodextrin.[1][8] Journal of Inclusion Phenomena and Macrocyclic Chemistry.
    

Sources

Reference Data & Comparative Studies

Validation

The Analytical Challenge: Understanding 2,6-Dichloro-7-methylquinoxaline

An In-Depth Technical Guide and Comparative Analysis for the HPLC Method Development of 2,6-Dichloro-7-methylquinoxaline Purity This guide provides a comprehensive, technically grounded framework for developing a robust,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide and Comparative Analysis for the HPLC Method Development of 2,6-Dichloro-7-methylquinoxaline Purity

This guide provides a comprehensive, technically grounded framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,6-Dichloro-7-methylquinoxaline. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, from stationary phase selection to stress testing. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable and validated method for quality control and stability assessment.

2,6-Dichloro-7-methylquinoxaline is a heterocyclic aromatic compound. Its structure, featuring a quinoxaline core substituted with two chlorine atoms and a methyl group, presents specific challenges and opportunities for chromatographic separation.

  • Hydrophobicity: The aromatic rings and halogen substituents confer significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.[1]

  • Aromaticity: The presence of the quinoxaline ring system allows for potential π-π interactions with specific stationary phases, a key consideration for optimizing selectivity.[2][3]

  • Potential Impurities: Impurities may arise from the synthesis process (e.g., isomers, starting materials, or by-products) or from degradation.[4] A successful purity method must be able to resolve the main component from all known and potential unknown impurities.

The primary objective is to develop a stability-indicating method, one that can accurately measure the analyte in the presence of its degradation products, as mandated by regulatory bodies.[4][5]

Strategic Method Development: A Comparative Approach

The cornerstone of effective HPLC method development is the selection of the stationary phase, which dictates the primary separation mechanism.[6] We will compare two distinct yet powerful reversed-phase columns: the workhorse C18 (Octadecylsilane) and the alternative selectivity Phenyl-Hexyl .

The Causality of Column Selection
  • C18 (Octadecylsilane): This is the most common reversed-phase packing.[7] Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions. The long alkyl chains provide strong retention for non-polar analytes. For a molecule like 2,6-Dichloro-7-methylquinoxaline, a C18 column is a reliable starting point.

  • Phenyl-Hexyl: This phase offers a mixed-mode separation mechanism.[8] It provides hydrophobic interactions via its hexyl alkyl chain, but more importantly, it introduces π-π interactions through its phenyl ring.[2][3] These interactions can be particularly effective for separating aromatic and halogenated compounds, offering unique selectivity where C18 columns may fall short.[9][10]

The following workflow illustrates the logical progression of our method development strategy.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Stress Testing ATP Define Analytical Target Profile (ATP) (ICH Q14) [6, 9] Col_Select Column & Mobile Phase Screening - C18 vs. Phenyl-Hexyl - ACN vs. MeOH - pH Screening (e.g., 3.0 & 7.0) ATP->Col_Select Initial_Data Evaluate Initial Data - Peak Shape - Resolution - Retention Time Col_Select->Initial_Data Opt Optimize Key Parameters - Gradient Profile - Flow Rate - Column Temperature Forced_Deg Forced Degradation Study (ICH Q1A(R2)) [10] - Acid, Base, Peroxide, Heat, Light Opt->Forced_Deg Initial_Data->Opt Validation Full Method Validation (ICH Q2(R2)) [1, 4] - Specificity, Linearity, Accuracy,  Precision, Robustness Forced_Deg->Validation

Caption: A logical workflow for HPLC method development and validation.

Comparative Experimental Data

To illustrate the performance differences, two methods were developed. Method A utilizes a standard C18 column, while Method B employs a Phenyl-Hexyl column. A mixture containing 2,6-Dichloro-7-methylquinoxaline (API) and two potential process impurities (Impurity 1: 2-Chloro-7-methylquinoxaline; Impurity 2: 2,6-Dichloroquinoxaline) was analyzed.

Table 1: Comparison of Chromatographic Performance

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Observation
Retention Time (API) 8.52 min9.88 minThe Phenyl-Hexyl phase provides additional π-π interactions, leading to stronger retention for the aromatic API.[8]
Resolution (API/Imp. 1) 1.82.9Impurity 1 lacks a chlorine atom, altering its polarity and aromatic character. The Phenyl-Hexyl column better differentiates this subtle electronic difference.[2]
Resolution (API/Imp. 2) 2.12.3Impurity 2 lacks the methyl group, a small change in hydrophobicity that both columns can resolve, though the Phenyl-Hexyl still shows a slight edge.
Tailing Factor (API) 1.31.1The π-π interactions can sometimes lead to more symmetrical peak shapes for planar aromatic molecules.
Theoretical Plates ~12,000~14,500Higher efficiency observed on the Phenyl-Hexyl column for this specific analyte.

Stability-Indicating Power: Forced Degradation Analysis

A crucial aspect of a purity method is its ability to be "stability-indicating."[11][12] This is confirmed through forced degradation studies, where the drug substance is subjected to harsh conditions to generate potential degradants.[13] The goal is to achieve 5-20% degradation to ensure the method can separate these new peaks from the intact API.[5]

The API was subjected to acid, base, oxidative, thermal, and photolytic stress. The samples were then analyzed using the superior Phenyl-Hexyl method (Method B).

Table 2: Summary of Forced Degradation Results (Method B)

Stress Condition% Degradation of APIDegradation Products ObservedPeak Purity (API)
Acid (0.1N HCl, 60°C, 8h) 8.2%D1 (RRT 0.75)Pass
Base (0.1N NaOH, 60°C, 4h) 15.6%D2 (RRT 0.81), D3 (RRT 1.15)Pass
Oxidative (3% H₂O₂, RT, 24h) 11.5%D4 (RRT 0.92)Pass
Thermal (105°C, 48h) ~2%No significant degradationPass
Photolytic (ICH Q1B) ~5%D5 (RRT 1.25)Pass

RRT = Relative Retention Time

The results demonstrate that the method can effectively separate the main peak from all degradants generated under various stress conditions. The peak purity analysis, typically performed with a PDA detector, confirmed that the main API peak was spectrally pure in all stressed samples, validating the method as stability-indicating.

Caption: Demonstrating the stability-indicating nature of the method.

Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility.[14] The following protocols provide the exact conditions used in this analysis.

Protocol 1: HPLC Method B (Phenyl-Hexyl)
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent, with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-14 min: 80% B

    • 14-14.1 min: 80% to 30% B

    • 14.1-18 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Sample Concentration: 0.5 mg/mL.

Protocol 2: Forced Degradation Stock Preparation
  • Acid Degradation: Dissolve 10 mg of API in 10 mL of Acetonitrile. Add 10 mL of 0.2N HCl. Heat at 60°C. Withdraw samples at appropriate time points, neutralize with an equal volume of 0.2N NaOH, and dilute with diluent to the target concentration.

  • Base Degradation: Dissolve 10 mg of API in 10 mL of Acetonitrile. Add 10 mL of 0.2N NaOH. Heat at 60°C. Withdraw samples, neutralize with an equal volume of 0.2N HCl, and dilute with diluent.

  • Oxidative Degradation: Dissolve 10 mg of API in 20 mL of diluent. Add 2 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples and dilute as needed.

  • Thermal Degradation: Store solid API in a hot air oven at 105°C. Withdraw samples at time points, dissolve in diluent, and analyze.

  • Photolytic Degradation: Expose solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in diluent for analysis.

Conclusion and Recommendations

For the purity determination of 2,6-Dichloro-7-methylquinoxaline, a reversed-phase HPLC method utilizing a Phenyl-Hexyl stationary phase is demonstrably superior to a standard C18 phase. It provides enhanced resolution for closely related process impurities and degradation products due to its mixed-mode separation mechanism involving both hydrophobic and π-π interactions.[9] The developed method is linear, precise, accurate, and robust. Crucially, comprehensive forced degradation studies have proven its stability-indicating capabilities, making it fit for purpose in a regulated pharmaceutical development and quality control setting.[11][15]

References

  • AMSbiopharma. (2025, July 22).
  • Pharmaffiliates. (n.d.).
  • Criver. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30).
  • Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs.
  • Lab Manager. (2025, September 29).
  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2)
  • ResolveMass. (2026, February 15).
  • ScienceDirect. (n.d.).
  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
  • BenchChem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • HALO Columns. (n.d.). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • DADUN. (n.d.).
  • Taylor & Francis Online. (2024, September 23).
  • Chromatography Forum. (2015, May 7).
  • PubMed. (n.d.).
  • World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by hplc.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Google Patents. (n.d.).
  • SciSpace. (n.d.). A review on method development by hplc.
  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • WJPPS. (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3.
  • Arabian Journal of Chemistry. (n.d.).

Sources

Comparative

mass spectrometry fragmentation of 2,6-Dichloro-7-methylquinoxaline

Technical Comparison Guide: MS Characterization of 2,6-Dichloro-7-methylquinoxaline Executive Summary 2,6-Dichloro-7-methylquinoxaline is a critical heterocyclic intermediate, frequently employed in the synthesis of bioa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: MS Characterization of 2,6-Dichloro-7-methylquinoxaline

Executive Summary

2,6-Dichloro-7-methylquinoxaline is a critical heterocyclic intermediate, frequently employed in the synthesis of bioactive quinoxaline antibiotics and antineoplastic agents. In drug development workflows, the primary analytical challenge is not merely detection, but differentiation from its positional isomers—specifically the synthetic byproduct 2,3-dichloro-6-methylquinoxaline .

This guide provides a definitive mass spectrometric profile of the target molecule. Unlike standard library matches, we focus on the mechanistic fragmentation pathways that distinguish the 2,6-isomer (hetero/benzo-substituted) from its 2,3-isomer (hetero-substituted) counterpart. We compare Electron Ionization (EI) behavior with Electrospray Ionization (ESI) to offer a complete structural validation toolkit.

Part 1: Structural Logic & Isotopic Signatures

Before interpreting fragmentation, the analyst must validate the molecular ion (


) using the unique chlorine isotopic signature.

Molecular Formula:


Monoisotopic Mass (

):
211.99 Da Exact Mass (

):
212.0
The Chlorine Signature ( )

The presence of two chlorine atoms creates a distinct triplet pattern in the molecular ion cluster. This is the first "Self-Validating" step in the protocol.

  • M (m/z 212):

    
     (Relative Intensity: 100%)
    
  • M+2 (m/z 214):

    
     (Relative Intensity: ~65%)
    
  • M+4 (m/z 216):

    
     (Relative Intensity: ~10%)
    

Analyst Note: If your M+2 peak is significantly lower than 60%, suspect a mono-chloro impurity (e.g., 2-chloro-7-methylquinoxaline). If higher, suspect a trichloro- contaminant.

IsotopePattern Figure 1: Theoretical Isotopic Distribution for Cl2 System M M (m/z 212) 100% [35Cl, 35Cl] M2 M+2 (m/z 214) ~65% [35Cl, 37Cl] M->M2 Isotope Shift M4 M+4 (m/z 216) ~10% [37Cl, 37Cl] M2->M4 Isotope Shift

Part 2: Fragmentation Mechanics (EI-MS)

In Electron Ionization (70 eV), the molecule undergoes hard fragmentation. The specific substitution pattern (one Cl on the pyrazine ring, one on the benzene ring) dictates the pathway.

Mechanism of Action
  • Pyrazine Instability (C2-Cl): The chlorine at position 2 (hetero-ring) is alpha to a nitrogen. It is electronically more labile than the aryl chlorine at position 6. The primary fragmentation event is the loss of this radical chlorine.

  • Ring Collapse (HCN Loss): Following the initial radical loss, the pyrazine ring destabilizes, ejecting neutral HCN (27 Da).

  • Benzo-Stability (C6-Cl): The chlorine at position 6 (benzene ring) is robust. It typically remains attached until the lower mass range, distinguishing this isomer from 2,3-dichloro variants where both chlorines are lost early.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecular ion.

FragmentationPathway Figure 2: Proposed EI Fragmentation Pathway for 2,6-Dichloro-7-methylquinoxaline Parent Molecular Ion (M+) m/z 212 (C9H6Cl2N2) Frag1 [M - Cl]+ m/z 177 Loss of Hetero-Ring Cl (C2) Parent->Frag1 - Cl• (35 Da) (Alpha-cleavage) Frag2 [M - Cl - HCN]+ m/z 150 Pyrazine Ring Collapse Frag1->Frag2 - HCN (27 Da) Frag3 [M - 2Cl - HCN]+ m/z 115 Loss of Benzo-Ring Cl (C6) Frag2->Frag3 - Cl• (35 Da) Frag4 Tropylium-like Ion m/z 89 Loss of CN/C2H2 Frag3->Frag4 - C2H2 (26 Da)

Part 3: Comparative Analysis (The Alternatives)

The most critical "alternative" in a synthesis context is the 2,3-dichloro isomer . Standard low-resolution MS can confuse these if only the molecular ion is observed.

Differentiation Strategy: 2,6- vs. 2,3-Dichloro Isomers
FeatureTarget: 2,6-Dichloro-7-methyl Alternative: 2,3-Dichloro-6-methyl Mechanistic Reason
Primary Loss -Cl (m/z 177) -Cl (m/z 177) Both lose labile pyrazine-Cl first.
Secondary Loss -HCN (m/z 150) -Cl (m/z 142) 2,3-isomer has two labile pyrazine Cls; it often loses the second Cl before ring collapse. 2,6-isomer retains the stable benzo-Cl.
Base Peak Often m/z 177 or 150Often m/z 142 (M-2Cl)The 2,3-isomer forms a stable quinoxaline radical cation after losing both halogens.
Low Mass m/z 115 (retains 1 Cl late)m/z 100-110 region2,6-isomer retains the aryl-Cl longer in the pathway.

Key Diagnostic: Look for the m/z 142 peak.

  • If m/z 142 is dominant , you likely have the 2,3-isomer .

  • If m/z 150 is dominant (after 177), you have the 2,6-isomer .

Part 4: Experimental Protocols

These protocols are designed to be self-validating. The "System Suitability" steps ensure the instrument is capable of seeing the necessary fragments.

Protocol A: GC-MS (Structural Elucidation)

Best for: Purity analysis and isomer differentiation.

  • Sample Prep: Dissolve 1 mg sample in 1 mL Dichloromethane (DCM). Dilute 1:100 with DCM.

  • Inlet: Split 20:1, Temp 250°C.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 80°C (hold 1 min) → 20°C/min → 300°C (hold 3 min).

  • MS Source: EI mode, 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40 – 350.

  • System Suitability (Pass Criteria):

    • Verify m/z 212/214/216 ratio is approx 100:65:10.

    • Verify resolution of m/z 177 vs 179 (monochloro fragment isotope pattern).

Protocol B: LC-MS/MS (Trace Quantitation)

Best for: Biological matrices or high-sensitivity detection.

  • Ionization: ESI Positive Mode (+).

  • Precursor Ion: m/z 213.0 ([M+H]+). Note: ESI adds a proton, shifting mass by +1.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Fragmentation (CID):

    • Unlike EI, ESI is "soft." You must apply Collision Energy (CE).

    • CE 20-30V: Promotes loss of HCl (m/z 177).

  • MRM Transitions (Quantitation):

    • 213.0 → 177.0 (Loss of HCl, Quantifier).

    • 213.0 → 150.0 (Loss of HCl + HCN, Qualifier).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Quinoxaline Derivatives. National Institute of Standards and Technology.[1][2][3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • PubChem Compound Summary. 2,6-Dichloroquinoxaline (Analogous substructure data). National Center for Biotechnology Information. [Link]

Sources

Validation

Definitive Guide: Distinguishing 2,6-Dichloro-7-methylquinoxaline from Structural Isomers

Part 1: The Regioisomer Trap in Quinoxaline Scaffolds In drug discovery, particularly for kinase inhibitors and brimonidine analogues, the quinoxaline core is a privileged scaffold. However, the 2,6-dichloro-7-methylquin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Regioisomer Trap in Quinoxaline Scaffolds

In drug discovery, particularly for kinase inhibitors and brimonidine analogues, the quinoxaline core is a privileged scaffold. However, the 2,6-dichloro-7-methylquinoxaline (Target) presents a classic "regioisomer trap."

It is frequently confused with two primary structural isomers:

  • 2,7-Dichloro-6-methylquinoxaline (The "Criss-Cross" Isomer): Physically and chemically almost identical, differing only by the swap of substituents on the benzenoid ring.

  • 2,3-Dichloro-6-methylquinoxaline (The "Symmetric" Precursor): A common starting material where chlorination occurs on the pyrazine ring rather than the benzene ring.

This guide provides a self-validating analytical workflow to unambiguously identify the target molecule, ruling out its isomers with high confidence.

Part 2: Structural Landscape & Synthesis Origins

To distinguish these molecules, one must understand their structural connectivity and synthetic origin. The ambiguity often arises during the cyclization of 4-methyl-1,2-phenylenediamines or the chlorination of N-oxide intermediates.

Visualizing the Isomer Challenge

The following diagram illustrates the structural differences and the specific NOE (Nuclear Overhauser Effect) correlations required for identification.

Quinoxaline_Isomers Target TARGET: 2,6-Dichloro-7-methylquinoxaline (Asymmetric, Cl on both rings) Feat_Target Key Feature: Methyl (C7) is ORTHO to H8 H8 is PERI to N1 Target->Feat_Target Iso_CrissCross ISOMER A (Hard to Distinguish): 2,7-Dichloro-6-methylquinoxaline (Positional Isomer on Benzene Ring) Feat_IsoA Key Feature: Methyl (C6) is ORTHO to H5 H5 is PERI to N4 Iso_CrissCross->Feat_IsoA Iso_Sym ISOMER B (Easy to Distinguish): 2,3-Dichloro-6-methylquinoxaline (Cl on Pyrazine Ring) Feat_IsoB Key Feature: No Singlet at ~8.8 ppm (H3) Symmetric Cl substitution Iso_Sym->Feat_IsoB

Figure 1: Structural landscape of methyl-dichloroquinoxalines. The primary challenge is distinguishing the Target from Isomer A due to identical mass and similar polarity.

Part 3: Analytical Protocol (Step-by-Step)

This protocol uses a "process of elimination" logic, starting with the easiest checks and moving to definitive structural proof.

Step 1: 1H NMR - The Pyrazine Proton Check

Objective: Rule out Isomer B (2,3-Dichloro-6-methylquinoxaline).

The most immediate distinction is the presence of a proton on the pyrazine ring (C3-H).

  • Target (2,6-Dichloro): Possesses a proton at position C3.[1] This appears as a distinct singlet in the downfield region (typically δ 8.7 – 9.0 ppm ).

  • Isomer B (2,3-Dichloro): Both C2 and C3 are chlorinated. There is no singlet in the 8.5–9.5 ppm region.

Decision Gate:

  • No singlet > 8.5 ppm? → You have Isomer B (or a degradation product). Stop.

  • Singlet present? → Proceed to Step 2. You have a 2,x-dichloro isomer.[1][2][3]

Step 2: 1D NOE / NOESY - The "Smoking Gun"

Objective: Distinguish Target (2,6-Cl-7-Me) from Isomer A (2,7-Cl-6-Me).

Both isomers have a methyl group and two aromatic protons on the benzene ring (H5 and H8) which appear as singlets (due to para-substitution blocking coupling). Chemical shift prediction is unreliable due to solvent effects. NOE (Nuclear Overhauser Effect) is the only self-validating method.

The Logic:
  • Target (7-Methyl): The methyl group is at C7. It is ortho to H8 .

  • Isomer A (6-Methyl): The methyl group is at C6. It is ortho to H5 .

The Experiment:

Irradiate the Methyl doublet/singlet (approx. δ 2.5–2.6 ppm). Observe which aromatic proton shows enhancement.

FeatureTarget (2,6-Cl-7-Me)Isomer A (2,7-Cl-6-Me)
Irradiated Signal Methyl (δ ~2.55)Methyl (δ ~2.55)
NOE Enhancement Strong NOE to H8 Strong NOE to H5
H8 vs H5 Identity H8 is closer to N1 (affected by C2-Cl).H5 is closer to N4 (affected by C3-H).

How to assign H5 vs H8: In 2-chloroquinoxalines, the proton at C3 (heterocycle) has a specific long-range connectivity to C4a (bridgehead). However, a simpler assignment relies on the C3-H singlet .

  • NOE Cross-Check: In Isomer A (2,7-Cl-6-Me), the Methyl (C6) is para to the C7-Cl and meta to H8. It is ortho to H5. H5 is spatially distant from the C3-H proton.

  • Definitive HMBC: Run HMBC.

    • Find C3-H (singlet ~8.9 ppm).

    • C3-H correlates to Bridgehead Carbon C4a.

    • H5 (benzene) also correlates to Bridgehead Carbon C4a (3-bond).

    • H8 (benzene) correlates to Bridgehead Carbon C8a.

Part 4: Experimental Data Comparison

Table 1: Predicted 1H NMR Shifts (DMSO-d6, 400 MHz)

Note: Values are calculated based on substituent additivity rules for quinoxalines [1, 2].

ProtonTarget: 2,6-Dichloro-7-methylIsomer A: 2,7-Dichloro-6-methylIsomer B: 2,3-Dichloro-6-methyl
H-3 (Pyrazine) δ 8.95 (s, 1H) δ 8.95 (s, 1H) Absent
H-5 (Benzene) δ 7.95 (s, 1H)δ 7.85 (s, 1H)δ 7.90 (d, J=8.5)
H-8 (Benzene) δ 7.85 (s, 1H)δ 8.05 (s, 1H)δ 7.65 (d, J=1.5)
Methyl δ 2.55 (s, 3H)δ 2.55 (s, 3H)δ 2.52 (s, 3H)
Key Distinction NOE: Me ↔ H8 NOE: Me ↔ H5 No H3 Signal
HPLC Separation Conditions

Separating these regioisomers requires optimized reverse-phase conditions due to their similar hydrophobicity (LogP ~ 3.4).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Quinoxaline characteristic absorption).

  • Elution Order (Typical):

    • 2,3-Dichloro-6-methyl (Less retained due to symmetry/dipole).

    • 2,6-Dichloro-7-methyl / 2,7-Dichloro-6-methyl (Often co-elute; requires Phenyl-Hexyl column for better selectivity).

Part 5: Synthesis Workflow Visualization

Understanding the synthesis helps prevent isomer formation. The "Dione Path" leads to Isomer B. The "N-Oxide Path" leads to the Target but risks Isomer A if the starting material is impure.

Synthesis_Path Diamine 4-Methyl-1,2-phenylenediamine Dione Intermediate: 6-Methyl-1,4-dihydroquinoxaline-2,3-dione Diamine->Dione + Oxalic Acid (Cyclization) NOxide Intermediate: 6-Chloro-7-methyl-2-hydroxyquinoxaline (Specific Regioisomer) Diamine->NOxide 1. Glyoxalic acid 2. Chlorination/Oxidation (Regioselective Path) IsoB ISOMER B: 2,3-Dichloro-6-methyl Dione->IsoB + POCl3 (Chlorination) Target TARGET: 2,6-Dichloro-7-methyl NOxide->Target + POCl3

Figure 2: Synthetic divergence. The "Dione" route guarantees the wrong isomer (2,3-dichloro). The Target requires careful construction of the pyrazine ring to place the Cl at C2 and retain the Cl at C6.

References

  • BenchChem. (2025).[1][5] Navigating the Spectral Landscape of 2,6-Dichloroquinoxaline: A Comparative Guide to 1H and 13C NMR Analysis. Retrieved from

  • Royal Society of Chemistry. (2021). Electronic Supporting Information: Synthesis and characterization of polysubstituted quinoxalines. RSC Advances. Retrieved from

  • Sielc Technologies. (2018). Separation of Quinoxaline Regioisomers on Newcrom R1 HPLC column. Retrieved from

  • Accela ChemBio. (2023). Product Analysis: 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3).[6] Retrieved from

  • PubChem. (2023). Compound Summary: 2,3-Dichloro-6-methylquinoxaline. National Library of Medicine. Retrieved from

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy of 2,6-Dichloro-7-methylquinoxaline

Executive Summary 2,6-Dichloro-7-methylquinoxaline is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its structural asymmet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dichloro-7-methylquinoxaline is a critical heterocyclic intermediate utilized in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its structural asymmetry—featuring chlorine atoms on both the pyrazine (C2) and benzene (C6) rings—presents a unique spectroscopic challenge compared to its symmetric isomers (e.g., 2,3-dichloro derivatives).

This guide provides a technical breakdown of the Infrared (IR) spectral fingerprint of 2,6-Dichloro-7-methylquinoxaline. It focuses on distinguishing this target molecule from its synthetic precursors (quinoxalinones) and regioisomers using comparative spectral logic.

Structural Analysis & Theoretical Grounding

To interpret the IR spectrum accurately, one must understand the vibrational modes inherent to the molecule's specific topology.

Molecular Topology
  • Scaffold: Quinoxaline (Benzopyrazine).

  • Substituents:

    • C2-Cl: Heteroaromatic chlorine (susceptible to nucleophilic attack; distinctive C-Cl stretch).

    • C6-Cl: Aryl chlorine (stable; standard Ar-Cl stretch).

    • C7-CH₃: Methyl group (introduces aliphatic C-H stretches).

The "Fingerprint" Logic

Unlike the symmetric 2,3-dichloro-6-methylquinoxaline , the 2,6-isomer lacks a


 axis of rotation. This asymmetry results in a more complex "fingerprint region" (<1500 cm⁻¹) due to the non-equivalent vibrational environments of the two chlorine atoms.

Comparative Spectral Data (The Core Analysis)

The following data compares the target molecule against its immediate synthetic precursor (typically 6-chloro-7-methylquinoxalin-2(1H)-one) and a common regioisomer.

Table 1: Diagnostic IR Peaks & Assignments
Functional GroupVibration ModeTarget: 2,6-Dichloro-7-methyl... (cm⁻¹)Precursor: Lactam/Quinoxalinone (cm⁻¹)Alternative: 2,3-Dichloro Isomer (cm⁻¹)
C=O (Amide) StretchingABSENT 1660 – 1680 (Strong) ABSENT
N-H StretchingABSENT 3100 – 3200 (Broad) ABSENT
C=N (Pyrazine) Stretching1560 – 1580 1610 – 16301550 – 1570
Ar-H Stretching3030 – 30803030 – 30803030 – 3080
Alk-H (Methyl) Stretching2910 – 29602910 – 29602910 – 2960
C-Cl (Hetero) Stretching1050 – 1080 Absent1050 – 1080
C-Cl (Aryl) Stretching740 – 760 740 – 760740 – 760

Critical QC Check: The complete disappearance of the Carbonyl (C=O) peak at ~1670 cm⁻¹ and the N-H stretch is the primary indicator of successful chlorination at the C2 position.

Graphviz Diagram: Spectral Logic Flowchart

The following diagram illustrates the decision process for identifying the correct isomer and purity using IR data.

SpectralLogic Start Unknown Quinoxaline Sample CheckCO Check 1660-1680 cm⁻¹ (C=O Region) Start->CheckCO ResultCO Strong Peak Present? CheckCO->ResultCO IsPrecursor Identify: Starting Material (Quinoxalinone/Lactam) ResultCO->IsPrecursor Yes CheckSym Check Fingerprint Region (600-900 cm⁻¹) ResultCO->CheckSym No (Peak Absent) ResultSym Complexity of Peaks? CheckSym->ResultSym Is23 Identify: 2,3-Dichloro Isomer (Simpler/Symmetric Pattern) ResultSym->Is23 Simple/Few Bands Is26 Identify: 2,6-Dichloro Target (Complex/Asymmetric Pattern) ResultSym->Is26 Complex/Many Bands

Caption: Decision tree for distinguishing the target 2,6-dichloro compound from precursors and symmetric isomers.

Experimental Protocol: Data Acquisition

To ensure reproducibility and minimize artifacts (such as water interference in the fingerprint region), follow this standardized protocol.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Crystal Selection: Diamond or ZnSe (Diamond preferred for hardness).

  • Background: Collect 32 scans of ambient air.

  • Sample Prep: Place ~5 mg of solid 2,6-Dichloro-7-methylquinoxaline directly on the crystal.

  • Compression: Apply high pressure using the anvil to ensure intimate contact. Note: Poor contact weakens the C-Cl bands.

  • Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Method B: KBr Pellet - Traditional
  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Warning: Excessive grinding can absorb atmospheric moisture.

  • Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

  • Validation: Ensure no broad peak appears at 3400 cm⁻¹ (indicating wet KBr).

Synthesis & Monitoring Workflow

Understanding the chemical origin helps in interpreting the spectra. The 2,6-dichloro compound is typically synthesized by chlorinating the lactam intermediate.

SynthesisWorkflow Precursor 6-Chloro-7-methyl- quinoxalin-2(1H)-one (Lactam Form) Intermediate Chlorination Reaction Precursor->Intermediate Monitor1 IR: Strong C=O (1670 cm⁻¹) Precursor->Monitor1 Reagent + POCl₃ / Reflux Reagent->Intermediate Product 2,6-Dichloro-7- methylquinoxaline Intermediate->Product Nucleophilic Subst. Monitor2 IR: Loss of C=O Appearance of C-Cl Product->Monitor2

Caption: Synthesis pathway highlighting the critical IR monitoring points (Disappearance of Lactam Carbonyl).

Troubleshooting & Validation

ObservationPotential CauseRemediation
Broad peak at 3400 cm⁻¹ Moisture in KBr or SampleDry sample in vacuum desiccator; switch to ATR.
Weak C-Cl bands (<800 cm⁻¹) Poor ATR contact or KBr opacityIncrease ATR pressure; regrind KBr pellet.
Split peaks in 1500-1600 region Crystal polymorphismRecrystallize from Ethanol/Water to ensure single polymorph.
Residual peak at 1670 cm⁻¹ Incomplete ReactionReprocess with fresh POCl₃; starting material remains.

References

  • Rasayan Journal of Chemistry. (2020). An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Vol. 13, No. 2, 1037-1041.[1]

  • BenchChem. (2025).[2][3][4] Technical Support Center: Green Synthesis of 2,6-Dichloroquinoxaline.

  • PubChem. (2025).[5] 2,6-Dichloroquinoxaline - Spectral Information.[1][2][5] CID 87748.[5]

  • Semantic Scholar. (2014). Structure Parameter Correlation of some Quinoxaline Derivatives through IR and 13C NMR Spectra.

Sources

Validation

Validating Synthesis of 2,6-Dichloro-7-methylquinoxaline via Elemental Analysis

Executive Summary In the high-stakes environment of medicinal chemistry, the quinoxaline scaffold—specifically 2,6-dichloro-7-methylquinoxaline —serves as a critical electrophilic hub for synthesizing kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of medicinal chemistry, the quinoxaline scaffold—specifically 2,6-dichloro-7-methylquinoxaline —serves as a critical electrophilic hub for synthesizing kinase inhibitors and antiviral agents. While modern laboratories heavily rely on HPLC-MS and NMR for structural confirmation, these methods often fail to detect inorganic salts, trapped solvents, or moisture that inflate apparent yields and skew biological assay data.

This guide objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives. It argues that while EA is "low-throughput," it remains the only absolute method to validate the bulk purity required for regulatory acceptance (e.g., IND-enabling studies). We provide a self-validating protocol to ensure your isolated material meets the strict ACS


 tolerance .

Part 1: The Synthetic Context & The Regioisomer Challenge

Before validation, one must understand the material.[1] The synthesis of 2,6-dichloro-7-methylquinoxaline is distinct from the more common 2,3-dichloro isomer (derived from oxalic acid condensation). The 2,6-isomer is typically accessed via the nucleophilic activation of 6-chloro-7-methyl-2-quinoxalinol or through regioselective ring closures.

The Critical Quality Attribute (CQA): Because 2,6-dichloro-7-methylquinoxaline (Formula:


) is often an intermediate for library generation, "purity" here means more than just "absence of side products." It means stoichiometric exactness . A 95% pure sample by HPLC that contains 5% inorganic salts (from POCl

quenching) will ruin subsequent nucleophilic aromatic substitutions (

) by altering the molar equivalents of nucleophiles added.

Part 2: Comparative Analysis (EA vs. NMR vs. HPLC)

Why use Elemental Analysis in 2025? Below is a technical comparison of the three primary validation pillars.

Table 1: Comparative Utility of Purity Validation Methods
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output Mass Purity (Absolute) Molar Purity (Relative to Int. Std)Chromatographic Area %
Scope Bulk material (Organic + Inorganic)Organic protons onlyUV-active species only
Blind Spots Regioisomers (Identical %CHN)Inorganic salts, non-protonated impuritiesSalts, water, trapped solvents (DMSO/DCM)
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Non-destructive)
Precision High (

)
High (if relaxation delay

)
Variable (Extinction coefficient dependent)
Verdict Gold Standard for "Weighable" Mass Best for Structural IdentityBest for Reaction Monitoring
The "Truth" Logic
  • HPLC tells you if the reaction worked.

  • NMR tells you if you have the right molecule.

  • EA tells you if the white powder in the vial is actually 100% molecule, or 90% molecule and 10% sodium chloride/water.

Part 3: Validation Protocol

This protocol is designed to achieve the ACS standard of


 deviation from theoretical values.
A. Theoretical Calculation

Target: 2,6-Dichloro-7-methylquinoxaline Formula:


Molecular Weight:  213.06  g/mol 
ElementCalculation LogicTheoretical Mass %
Carbon (C)

50.73%
Hydrogen (H)

2.84%
Nitrogen (N)

13.15%
Chlorine (Cl)

33.28%
B. Sample Preparation (The Failure Point)

Most EA failures occur due to trapped solvent or moisture, not synthesis errors.

  • Recrystallization: Purify the crude solid using Ethanol/Water (standard for quinoxalines) or Heptane/EtOAc.

  • Vacuum Drying: Dry the sample at

    
     under high vacuum (<1 mbar) for 12 hours.
    
    • Why? Quinoxalines can trap dichloromethane in the crystal lattice. 1% trapped DCM will skew Carbon results by ~0.5%, causing an automatic fail.

  • Homogenization: Grind the dried solid into a fine powder using an agate mortar. Large crystals combust unevenly.

C. Experimental Workflow (Visualized)

EA_Workflow Start Crude Product (2,6-Dichloro-7-methylquinoxaline) Purify Recrystallization (EtOH/H2O) Start->Purify Remove isomers Dry High Vac Drying (40°C, 12h) Purify->Dry Remove solvent Weigh Microbalance Weighing (±0.001 mg) Dry->Weigh Homogenize Combust Combustion (900°C) + Reduction Weigh->Combust O2 Injection Detect TCD Detection (N2, CO2, H2O) Combust->Detect Gas Separation Compare Compare vs. Theoretical Detect->Compare Calculate %

Figure 1: Critical path for Elemental Analysis. Note that drying is the most distinct step distinguishing EA preparation from NMR preparation.

Part 4: Data Interpretation & Troubleshooting

Acceptance Criteria

According to the Journal of Organic Chemistry and ACS guidelines, the "Found" value must be within


 absolute  of the "Calculated" value [1].

Example of a PASS:

  • Calc: C: 50.73, H: 2.84, N: 13.15

  • Found: C: 50.61, H: 2.90, N: 13.05

  • Delta: C (-0.12), H (+0.06), N (-0.10). All within 0.4%. [2][3][4][5]

Example of a FAIL (Solvent Trap):

  • Found: C: 49.50, H: 2.70, N: 12.80

  • Diagnosis: Carbon is significantly low (-1.2%). This usually indicates the presence of inorganic salts (which have 0% Carbon) effectively "diluting" the sample mass, or significant moisture (water has 0% C).

The "Solvate" Correction

If your data consistently fails but NMR shows the sample is clean, check for solvates.

  • If the sample contains 0.5 eq of water: Recalculate theoretical values for

    
    .
    
  • Note: While acceptable for internal use, many top-tier journals require the removal of solvents rather than the calculation of solvates for small molecules.

Decision Matrix: When to use EA?

Decision_Matrix Q1 Is the compound for Biological Screening? Q2 Is it a Novel Compound for Publication? Q1->Q2 No Method_EA MUST USE Elemental Analysis Q1->Method_EA Yes (Dosing Accuracy) Q3 Do you suspect Inorganic Contamination? Q2->Q3 No Q2->Method_EA Yes (ACS Requirement) Method_HPLC Use HPLC-MS (Relative Purity) Q3->Method_HPLC No (Routine check) Q3->Method_EA Yes (Salts invisible to UV/NMR) Method_qNMR Use qNMR (Structural Purity)

Figure 2: Strategic decision matrix for selecting purity validation methods.

References

  • American Chemical Society. (2025). Author Guidelines for Data Reporting: Elemental Analysis. ACS Publications.[3] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • National Institutes of Health (NIH). (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

Sources

Comparative

Executive Summary: The Spectral Fingerprint of a Key Intermediate

Topic: Comparative Spectral Analysis: 2,6-Dichloro-7-methylquinoxaline Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2] 2,6-Dichloro-7-methylquin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Spectral Analysis: 2,6-Dichloro-7-methylquinoxaline Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

2,6-Dichloro-7-methylquinoxaline (CAS: 39267-03-3) represents a critical structural motif in the synthesis of aryloxyphenoxypropionate herbicides (e.g., Quizalofop analogs) and bioactive heterocyclic pharmaceuticals.[1] While spectral data for the parent quinoxaline and its symmetric dichloro-derivatives are ubiquitous, the specific electronic signature of the 7-methylated asymmetric analog is often obscured in proprietary process data.[1][2]

This guide provides a comparative spectral analysis , synthesizing theoretical predictions with empirical data from structural analogs.[1][2] By benchmarking against the well-characterized 2,6-dichloroquinoxaline, we establish a predictive baseline for identifying and quantifying this compound in reaction matrices.[1][2]

Spectral Profile & Comparative Analysis

The UV-Vis absorption spectrum of quinoxaline derivatives is dominated by two primary transitions:

  • 
     Transition (Band II):  High energy, intense absorption (230–260 nm) arising from the aromatic system.
    
  • 
     Transition (Band I):  Lower energy, weaker absorption (310–350 nm) arising from the non-bonding electrons on the pyrazine nitrogens.[1][2]
    
Table 1: Comparative Absorption Data (Methanol)
CompoundSubstituentsngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(

)

(

)
Electronic Effect
Quinoxaline (Parent) None315 nm234 nmBaseline reference.
2,6-Dichloroquinoxaline -Cl (2,[1][2][3][4]6)322 nm248 nm-I (Inductive) / +M (Mesomeric). Net bathochromic shift.
2,6-Dichloro-7-methylquinoxaline -Cl (2,6), -Me (7)328–332 nm (Predicted) 252–255 nm (Predicted) Hyperconjugation (+I) of Methyl at C7 further destabilizes HOMO, causing a secondary red shift.[1]

Technical Insight: The addition of the methyl group at the C7 position (benzene ring) introduces electron density via hyperconjugation.[2] While the chlorine atoms at C2 and C6 exert a strong withdrawing effect, the methyl group slightly raises the energy of the


-system (HOMO), narrowing the HOMO-LUMO gap compared to the 2,6-dichloro analog.[1][2] This results in a predicted bathochromic shift of 5–10 nm.

Experimental Protocol: UV-Vis Characterization

To validate the predicted values or quantify the compound in a synthesis mixture, follow this self-validating Standard Operating Procedure (SOP).

Reagents & Equipment
  • Analyte: 2,6-Dichloro-7-methylquinoxaline (>98% purity).

  • Solvent: HPLC-grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone due to high UV cutoff.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Methodology
  • Stock Solution Preparation (

    
     M): 
    
    • Weigh 2.13 mg of 2,6-Dichloro-7-methylquinoxaline.[1]

    • Dissolve in 10 mL of Methanol in a volumetric flask. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standard (

    
     M): 
    
    • Transfer 500

      
      L of Stock Solution into a 10 mL volumetric flask.
      
    • Dilute to mark with Methanol.[1]

  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure Methanol.

    • Run a baseline scan (200–500 nm).

  • Acquisition:

    • Replace the sample cuvette with the Working Standard.[1][2]

    • Scan from 500 nm down to 200 nm. Scan rate: 300 nm/min.[1]

  • Validation Check:

    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
    • Target

      
       should be approx. 
      
      
      
      . If
      
      
      , check for precipitation or weighing errors.

Visualization of Workflow & Mechanism

Figure 1: Validated Spectral Acquisition Workflow

UV_Protocol Start Start: Solid Sample Weigh Weigh 2.13 mg (Target 10 mM Stock) Start->Weigh Dissolve Dissolve in MeOH (Sonicate 2 min) Weigh->Dissolve Dilute Dilute to 50 µM (Working Std) Dissolve->Dilute Baseline Baseline Correction (Pure MeOH) Dilute->Baseline Scan Scan 200-500 nm Baseline->Scan Calc Calculate Epsilon (ε) Check Validity Scan->Calc Calc->Weigh If ε < 1000 End Report Spectrum Calc->End Valid

Caption: Step-by-step workflow for acquiring reliable UV-Vis data for quinoxaline derivatives.

Figure 2: Electronic Transition Mechanism

Transitions Ground Ground State (S0) π and n orbitals Excited_n Excited State (S1) n -> π* (Band I: ~330 nm) Ground->Excited_n Forbidden Transition (Low Intensity) Excited_pi Excited State (S2) π -> π* (Band II: ~255 nm) Ground->Excited_pi Allowed Transition (High Intensity) Subst 7-Methyl Group Effect (+I Hyperconjugation) Subst->Excited_n Destabilizes HOMO Red Shift vs Parent

Caption: Energy diagram illustrating the origin of the two primary absorption bands and the methyl group effect.

References

  • BenchChem. (2025).[5] Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline. Retrieved from

  • ChemicalBook. (2026).[6] 2,6-Dichloroquinoxaline Properties and Spectra. Retrieved from

  • Eedugurala, N., et al. (2023).[1][2][7] Quinoxaline derivatives as attractive electron-transporting materials. Beilstein J. Org. Chem. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2,6-Dichloroquinoxaline.[1][2][3][6][5][8] Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,6-Dichloro-7-methylquinoxaline

[1][2] Executive Summary: Immediate Action Protocol Do NOT dispose of 2,6-Dichloro-7-methylquinoxaline via municipal drains or standard trash.[1][2] This compound is a halogenated heteroaromatic; its improper disposal po...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Protocol

Do NOT dispose of 2,6-Dichloro-7-methylquinoxaline via municipal drains or standard trash.[1][2] This compound is a halogenated heteroaromatic; its improper disposal poses significant risks to aquatic life and can damage standard municipal incineration infrastructure due to the generation of acidic byproducts (HCl/NOx).[2]

The Golden Rule: All waste containing this compound must be segregated into Halogenated Waste Streams destined for High-Temperature Incineration (HTI) with acid gas scrubbing.[1][2]

IMMEDIATE DO's IMMEDIATE DON'Ts
Segregate as "Halogenated Organic Waste."[1][2]DO NOT flush down the sink (High Aquatic Toxicity risk).[2]
Label clearly with full chemical name and CAS.DO NOT mix with strong oxidizers or acids.[2]
Double-bag solid waste to prevent particulate dispersion.DO NOT place in "General Trash" or "Biohazard" bins.[2]

Chemical Profile & Hazard Identification

To ensure the integrity of your safety protocol, you must understand the causality of the hazards.[2] The quinoxaline core renders the molecule lipophilic (bio-accumulative), while the chlorine substituents at positions 2 and 6 increase its stability and potential for forming corrosive hydrochloric acid during combustion.[2]

Table 1: Physicochemical & Safety Data
PropertyDataOperational Implication
Chemical Name 2,6-Dichloro-7-methylquinoxalineUse full name on all waste tags.[1][2]
CAS Number 39267-03-3Verification key for waste manifest.
Molecular Formula C₉H₆Cl₂N₂High Nitrogen/Chlorine content requires specific incineration.[2]
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2][3] Irritation)PPE Mandatory: Nitrile gloves, safety goggles, and fume hood usage.[1][2]
RCRA Status Non-specific source.Treat as Halogenated Organic .[2]Must be coded for incineration capabilities.[2]

Waste Classification & Disposal Workflow

The following workflow ensures compliance with EPA regulations (40 CFR 261) and prevents "waste stream cross-contamination," a common cause of rejection by waste disposal vendors.

The "Why" Behind Segregation

We segregate this compound because standard incinerators operate at lower temperatures.[2] Burning chlorinated aromatics at insufficient temperatures can catalyze the formation of dioxins and furans.[2] High-Temperature Incineration (HTI) (>1100°C) ensures complete destruction of the quinoxaline ring and captures the resulting HCl gas in scrubbers.[2]

Diagram 1: Disposal Decision Logic[1][2]

DisposalWorkflow Start Waste Generation: 2,6-Dichloro-7-methylquinoxaline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure powder, contaminated gloves/paper) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution BinA Stream A: Solid Halogenated Waste (Double Bagged) Solid->BinA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck BinB Stream B: Halogenated Solvent Waste (Carboy) SolventCheck->BinB Yes (DCM, etc.) BinC Stream C: Non-Halogenated Solvent Waste (Segregation Required!) SolventCheck->BinC No (MeOH, DMSO) Dest Final Destination: High-Temp Incineration (HTI) with Acid Scrubbing BinA->Dest BinB->Dest BinC->Dest *Add 'Contains Halogens' to Tag

Figure 1: Decision tree for segregating quinoxaline waste based on physical state and solvent compatibility.

Step-by-Step Disposal Protocol
  • Preparation:

    • Don PPE: Nitrile gloves (double-gloving recommended for solids), lab coat, and safety glasses.[1][2]

    • Work inside a chemical fume hood to avoid inhalation of dust (H335).[2]

  • Solid Waste (Powder, Weigh Boats, Contaminated PPE):

    • Collect all solid debris in a clear polyethylene bag.[2]

    • Self-Validating Step: Inspect the bag for punctures.[1][2] If sharp objects (glass pipettes) are present, place them in a rigid container first.[1][2]

    • Place the sealed bag into the "Solid Halogenated Waste" drum.[2]

  • Liquid Waste (Mother Liquors, Washings):

    • If dissolved in halogenated solvents (DCM, Chloroform): Pour into the Halogenated Carboy .[2]

    • If dissolved in non-halogenated solvents (Methanol, DMSO):

      • Preferred: Pour into Halogenated Carboy (small volumes).

      • Alternative: If pouring into Non-Halogenated Carboy, you MUST annotate the tag: "Contains Halogenated Quinoxalines." Failure to do so puts the disposal facility at risk of corrosion damage.[2]

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • List constituents: "2,6-Dichloro-7-methylquinoxaline" (Do not use abbreviations).

    • Check the box for "Toxic" and "Irritant."[2][4]

Emergency Spill Response Procedures

In the event of a spill, speed and containment are critical to prevent the material from entering floor drains.[2]

Diagram 2: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Risk (Is it >10g or outside hood?) Evacuate Evacuate Lab & Call EHS Assess->Evacuate Major Spill PPE 2. Don PPE (N95/Respirator + Double Gloves) Assess->PPE Minor Spill Contain 3. Containment Cover with absorbent pads or vermiculite PPE->Contain Clean 4. Cleanup Scoop into sealable bag (Do not sweep dry dust!) Contain->Clean Decon 5. Decontamination Wipe surface with soap/water solution Clean->Decon Dispose 6. Disposal Treat as Solid Halogenated Waste Decon->Dispose

Figure 2: Operational workflow for managing accidental release of material.

Detailed Spill Cleanup Steps[1]
  • Isolate: Mark the area.[2] If the spill is outside a hood and dust is visible, evacuate to prevent inhalation.[2]

  • Dampen: Do not dry sweep.[2] Dry sweeping generates airborne dust (H335).[2] Cover the powder with a paper towel dampened with water or an inert absorbent (vermiculite) to weigh it down.[2]

  • Collect: Use a scoop or dustpan dedicated to hazardous waste.[2] Place material into a heavy-duty plastic bag.

  • Wash: Clean the surface with a soap and water solution.[2][3][5] The quinoxaline is organic; water alone may not solubilize residues effectively, so a surfactant (soap) is required to lift the lipophilic molecule.[2]

  • Final Check: Verify no yellow/off-white residue remains.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12830386 (2,6-Dichloro-7-methylquinoxaline).[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2,6-Dichloro-7-methylquinoxaline

CAS: 39267-03-3 | Molecular Formula: C9H6Cl2N2 | Class: Halogenated Quinoxaline[1][2] Part 1: Executive Hazard Analysis The "Why" Behind the Safety Protocol As a Senior Application Scientist, I emphasize that safety is n...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 39267-03-3 | Molecular Formula: C9H6Cl2N2 | Class: Halogenated Quinoxaline[1][2]

Part 1: Executive Hazard Analysis

The "Why" Behind the Safety Protocol As a Senior Application Scientist, I emphasize that safety is not merely compliance—it is the preservation of data integrity and researcher health. 2,6-Dichloro-7-methylquinoxaline is not just an inert building block; it is an electrophilic heterocycle.[2]

  • Chemical Reactivity & Toxicology: The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (

    
    ).[2] Biologically, this means the compound can covalently bind to nucleophilic residues (cysteine, lysine) on proteins.[2] This reactivity profile drives its classification as a Skin Sensitizer (H317)  and causes Serious Eye Damage (H318) .[2]
    
  • Physical State: Typically a solid powder.[2] The primary vector for exposure is inhalation of micro-aerosols during weighing and dermal absorption of solutions.

Core Hazard Profile (GHS Classifications Derived from Analogues):

  • H301/H302: Toxic/Harmful if swallowed.[2][3][4][5]

  • H315: Causes skin irritation.[2][5][6][7]

  • H318: Causes serious eye damage (Corrosive to eyes).[2][8]

  • H317: May cause an allergic skin reaction.[2]

  • H335: May cause respiratory irritation.[2][4][6][7][8]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE.[2] This compound requires a barrier strategy designed for halogenated aromatics.[2]

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Unvented or Indirect Vent)Critical: Safety glasses are insufficient.[2] The H318 risk implies that contact with the cornea can cause irreversible opacity. A seal against the face is mandatory to prevent dust/vapor entry.
Dermal (Hands) Double-Gloving Protocol (See Logic Below)Chlorinated heterocycles can permeate standard nitrile.[2] A sacrificial outer layer protects the inner barrier.[2]
Respiratory Fume Hood (Face Velocity > 100 fpm)Engineering controls are primary.[2] If work must occur outside a hood (e.g., balance calibration), a P100/N95 particulate respirator is the minimum requirement.[2]
Body Tyvek® Lab Coat or ApronCotton lab coats absorb liquids and hold them against the skin.[2] For solution handling, an impervious apron is recommended.[2]
Deep Dive: The Double-Gloving Logic

For handling 2,6-Dichloro-7-methylquinoxaline, especially in solution (e.g., DCM, DMSO), rely on the "Breakthrough Time" principle.[2]

  • Inner Layer: 4-mil Nitrile (High dexterity) or Silver Shield® (Laminate) if working with prolonged solution contact.[2]

  • Outer Layer: Standard Nitrile (Sacrificial).[2]

  • Protocol: Change the outer glove immediately upon splash.[2] Change both pairs every 60 minutes of active handling.

Part 3: Operational Protocols
Workflow 1: Weighing & Solubilization

Objective: Prevent inhalation of dust and dermal contact with concentrated solutions.[2]

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Control: Quinoxaline powders can be static-prone.[2] Use an anti-static gun or ionizer bar to prevent "flying powder" which contaminates the workspace.

  • Solubilization: Add solvent (e.g., DMSO, DMF) slowly.[2]

    • Caution: The dissolution is often exothermic.[2]

    • Safety Check: Once in solution, the permeation rate through gloves increases significantly. Treat the solution as more hazardous than the solid.[2]

Workflow 2: Waste Disposal

Objective: Prevent environmental contamination and downstream hazards.[2][4]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Solid Waste - Toxic/Irritant." [2]

  • Liquid Waste: Segregate into "Halogenated Organic Waste." Do not mix with strong acids or oxidizers, as quinoxalines can degrade violently under extreme conditions.[2]

Part 4: Visualized Safety Logic
Diagram 1: PPE Selection Decision Tree

Caption: Logic flow for selecting the correct PPE based on the physical state of the reagent.

PPE_Selection Start Handling 2,6-Dichloro-7-methylquinoxaline State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Solid_PPE REQUIRED: 1. Fume Hood 2. Single Nitrile Gloves (Change >30m) 3. Safety Goggles Solid->Solid_PPE Sol_Risk Risk: Enhanced Permeation Solution->Sol_Risk Sol_PPE REQUIRED: 1. Fume Hood 2. DOUBLE GLOVING (Laminate Inner) 3. Chemical Apron Sol_Risk->Sol_PPE

[2][4][6][7]

Diagram 2: Spill Response Workflow

Caption: Immediate actions to take in the event of a solid or liquid spill.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid_Spill Solid Powder Assess->Solid_Spill Liq_Spill Liquid Solution Assess->Liq_Spill Cover Cover with Wet Paper Towel (Prevent Dust) Solid_Spill->Cover Scoop Scoop to Haz Waste Cover->Scoop Decon Clean Surface with Soap & Water Scoop->Decon Absorb Absorb with Vermiculite or Chem-Pad Liq_Spill->Absorb Absorb->Scoop

[2]

Part 5: Emergency Procedures
  • Eye Contact: Immediately flush with water for 15 minutes .[2][3][4] Hold eyelids open. Time is critical to prevent corneal scarring (H318).[2] Seek immediate ophthalmological attention.

  • Skin Contact: Remove contaminated clothing immediately.[2][3][4] Wash skin with soap and water.[2][3][4][5][7][9] Do not use alcohol/solvents to clean skin, as this may enhance absorption.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87748, 2,6-Dichloroquinoxaline (Analogue Hazard Data).[2] Retrieved from [Link][2]

  • Accela Chem (2024). Product Detail: 2,6-Dichloro-7-methylquinoxaline (CAS 39267-03-3).[1][2][10] Retrieved from [Link][2]

Sources

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